Product packaging for 3-O-Caffeoyloleanolic acid(Cat. No.:)

3-O-Caffeoyloleanolic acid

Numéro de catalogue: B149149
Poids moléculaire: 618.8 g/mol
Clé InChI: OJEUMHQEAMVIBI-SBXAJAQGSA-N
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Description

3-O-Caffeoyloleanolic acid has been reported in Betula ermanii and Hippophae rhamnoides with data available.
isolated from the stem bark of Physocarpus intermedius;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H54O6 B149149 3-O-Caffeoyloleanolic acid

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O6/c1-34(2)18-20-39(33(43)44)21-19-37(6)25(26(39)23-34)10-12-30-36(5)16-15-31(35(3,4)29(36)14-17-38(30,37)7)45-32(42)13-9-24-8-11-27(40)28(41)22-24/h8-11,13,22,26,29-31,40-41H,12,14-21,23H2,1-7H3,(H,43,44)/b13-9+/t26-,29-,30+,31-,36-,37+,38+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEUMHQEAMVIBI-SBXAJAQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-O-Caffeoyloleanolic Acid: A Technical Guide to its Natural Sources, Distribution, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-caffeoyloleanolic acid is a naturally occurring triterpenoid (B12794562) ester that has garnered interest within the scientific community for its potential therapeutic properties, including antitumor and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known natural sources, distribution, and methods for isolation and characterization of this compound. Furthermore, it delves into the putative signaling pathways through which this compound may exert its biological effects, drawing upon evidence from its constituent molecules and closely related analogues. This document is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacognosy, natural product chemistry, and drug development.

Natural Sources and Distribution

This compound has been identified in a variety of plant species, suggesting a distribution across different plant families. While quantitative data on the concentration of this specific compound is not extensively available in the public domain, its presence has been confirmed in several plant tissues.

Table 1: Natural Sources and Distribution of this compound

Plant SpeciesFamilyPlant Part(s)
Robinia pseudoacacia (Black Locust)FabaceaeStem Bark[1][2][3][4]
Betula platyphylla var. japonica (Japanese White Birch)BetulaceaeBark[1]
Elaeagnus oldhamiiElaeagnaceaeLeaves[1]
Oenothera biennis (Evening Primrose)OnagraceaeSeeds[1]
Leptopus lolonumPhyllanthaceaeWhole Plant[1]
Apples and PearsRosaceaeSkins[1]

Experimental Protocols

Extraction and Isolation of this compound from Robinia pseudoacacia Stem Bark

The following protocol is a composite method based on published literature for the isolation of this compound from the stem bark of Robinia pseudoacacia.[2][4]

2.1.1. Plant Material and Extraction

  • Obtain fresh stem bark of Robinia pseudoacacia.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

  • Grind the dried bark into a coarse powder.

  • Macerate the powdered bark with 80% methanol (B129727) at room temperature for 72 hours, with occasional agitation.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

2.1.2. Solvent Partitioning

  • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

  • Perform liquid-liquid partitioning successively with n-hexane, chloroform (B151607), and ethyl acetate.

  • Monitor the separation of this compound into the different fractions using thin-layer chromatography (TLC). The compound is expected to be in the more polar fractions (chloroform and ethyl acetate).

2.1.3. Chromatographic Purification

  • Subject the fraction enriched with this compound to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of chloroform and methanol.

  • Collect fractions and monitor by TLC. Combine fractions containing the compound of interest.

  • Perform further purification of the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and spectroscopic methods.

2.1.4. Structural Elucidation The structure of the isolated compound can be confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the complete chemical structure and stereochemistry.[2][4]

General Protocol for Quantification by HPLC-DAD

The following is a general method for the quantification of this compound in plant extracts, based on standard methods for similar phenolic compounds.[5][6]

2.2.1. Instrumentation and Conditions

  • HPLC System: A system equipped with a diode array detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of the caffeoyl moiety, typically around 325-330 nm.

  • Column Temperature: 25-30 °C.

2.2.2. Standard and Sample Preparation

  • Prepare a stock solution of purified this compound of known concentration in methanol.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare plant extracts as described in the extraction protocol and filter through a 0.45 µm syringe filter before injection.

2.2.3. Method Validation The analytical method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[7]

Biological Activities and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, its biological activities can be inferred from its constituent parts, oleanolic acid and caffeic acid, as well as from studies on the closely related compound, 3-O-acetyloleanolic acid. The primary activities of interest are its antitumor and anti-inflammatory effects.

Antitumor Activity: Induction of Apoptosis

3-O-acetyloleanolic acid, a structurally similar compound, has been shown to induce apoptosis in human colon carcinoma cells through the extrinsic pathway.[8][9] It is plausible that this compound acts through a similar mechanism. Furthermore, the parent compounds, oleanolic acid and caffeic acid, are known to induce apoptosis through both extrinsic and intrinsic (mitochondrial) pathways.[10][11][12]

Extrinsic_Apoptosis_Pathway 3-O-Caffeoyloleanolic_Acid 3-O-Caffeoyloleanolic Acid DR5 Death Receptor 5 (DR5) 3-O-Caffeoyloleanolic_Acid->DR5 Upregulates Procaspase8 Pro-caspase-8 DR5->Procaspase8 Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative extrinsic apoptosis pathway induced by this compound.

Intrinsic_Apoptosis_Pathway 3-O-Caffeoyloleanolic_Acid 3-O-Caffeoyloleanolic Acid Bcl2 Bcl-2 3-O-Caffeoyloleanolic_Acid->Bcl2 Inhibits Bax Bax 3-O-Caffeoyloleanolic_Acid->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative intrinsic (mitochondrial) apoptosis pathway.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Both oleanolic acid and caffeic acid have been demonstrated to exert anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13][14][15][16] This pathway is a central regulator of the inflammatory response.

NFkB_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates 3-O-Caffeoyloleanolic_Acid 3-O-Caffeoyloleanolic Acid 3-O-Caffeoyloleanolic_Acid->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces

Caption: Putative inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a promising natural product with potential applications in drug development, particularly in the areas of oncology and inflammatory diseases. While its presence has been identified in several plant species, further research is required to quantify its concentration in these sources and to optimize extraction and purification protocols. Moreover, direct investigations into the molecular mechanisms and signaling pathways affected by this compound are needed to fully elucidate its therapeutic potential and to guide future preclinical and clinical studies. The development of validated analytical methods for its quantification is also a critical next step for quality control and standardization of any potential phytopharmaceutical products.

References

An In-depth Technical Guide to the Biosynthetic Pathway of 3-O-Caffeoyloleanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Caffeoyloleanolic acid is a naturally occurring triterpenoid (B12794562) ester that has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a derivative of oleanolic acid, a well-known bioactive pentacyclic triterpenoid, and caffeic acid, a prominent phenolic compound, its biological potential is vast, spanning anti-inflammatory, antioxidant, and other therapeutic applications. Understanding the intricate biosynthetic pathway of this complex molecule is paramount for its potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the enzymatic steps, presenting available quantitative data, and outlining key experimental protocols.

Core Biosynthetic Pathway

The biosynthesis of this compound is a convergence of two major metabolic pathways in plants: the terpenoid biosynthesis pathway, which yields the oleanolic acid backbone, and the phenylpropanoid pathway, which provides the caffeoyl moiety. The final step involves the esterification of these two precursors.

Oleanolic Acid Biosynthesis

The formation of oleanolic acid begins with the universal precursor of isoprenoids, isopentenyl pyrophosphate (IPP), which is synthesized through the mevalonate (B85504) (MVA) pathway in the cytosol.[1][2]

From Isoprenoid Precursors to β-Amyrin:

The initial steps involve the sequential condensation of IPP units to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then reductively coupled to form squalene, which is subsequently epoxidized to 2,3-oxidosqualene (B107256).[3] The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis.[1][2] In the case of oleanolic acid, the enzyme β-amyrin synthase (bAS) catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene scaffold, β-amyrin.[2]

Oxidation of β-Amyrin to Oleanolic Acid:

Following the formation of the β-amyrin backbone, a series of oxidative modifications occur at the C-28 position. This three-step oxidation is catalyzed by a multifunctional cytochrome P450 monooxygenase belonging to the CYP716A subfamily .[4][5][6][7] This enzyme sequentially oxidizes the C-28 methyl group of β-amyrin to a hydroxyl group (erythrodiol), then to an aldehyde, and finally to a carboxylic acid, yielding oleanolic acid.[4][5][6][7]

Caffeic Acid and Caffeoyl-CoA Biosynthesis

The biosynthesis of caffeic acid originates from the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.

Formation of Caffeic Acid:

The phenylpropanoid pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .[8] Cinnamic acid is then hydroxylated at the C4 position by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid. Subsequently, 4-coumarate 3-hydroxylase (C3H) introduces a hydroxyl group at the C3 position of p-coumaric acid to yield caffeic acid.[9][10][11][12][13]

Activation to Caffeoyl-CoA:

For the final esterification step, caffeic acid must be activated to its high-energy thioester, caffeoyl-CoA. This activation is catalyzed by 4-coumarate:CoA ligase (4CL) , an enzyme that can utilize a range of hydroxycinnamic acids as substrates, including caffeic acid.[14][15][16][17][18][19]

Final Esterification Step

The culmination of the biosynthetic pathway is the esterification of the 3-hydroxyl group of oleanolic acid with caffeoyl-CoA. This reaction is catalyzed by an acyl-CoA-dependent acyltransferase . While the specific enzyme responsible for the synthesis of this compound has not been definitively characterized, it is likely a member of the BAHD acyltransferase or serine carboxypeptidase-like (SCPL) acyltransferase families, which are known to be involved in the acylation of triterpenoids and other secondary metabolites in plants.[20][21] The identification and characterization of this specific acyltransferase is a key area for future research.

Quantitative Data

The following tables summarize available kinetic data for the key enzymes involved in the biosynthetic pathway of this compound. It is important to note that these values can vary depending on the plant species, isoenzyme, and assay conditions.

EnzymeOrganismSubstrateK_m_ (µM)V_max_ (various units)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Phenylalanine Ammonia-Lyase (PAL) Arabidopsis thaliana (AtPAL1)L-Phenylalanine64---[1]
Arabidopsis thaliana (AtPAL2)L-Phenylalanine71---[1]
Arabidopsis thaliana (AtPAL4)L-Phenylalanine68---[1]
Annona cherimolaL-Phenylalanine4044.6 ± 0.7 nmol/min/mg--
Musa cavendishiiL-Phenylalanine14500.15 µmol/min/mg--
4-Coumarate:CoA Ligase (4CL) Marchantia paleacea (Mp4CL1)p-Coumaric acid93.99--9.20 x 10⁴[14]
Marchantia paleacea (Mp4CL1)Caffeic acid113.30---[14]
Populus trichocarpa x P. deltoides (4CL-9)4-Coumaric acid~80---[15]
Populus trichocarpa x P. deltoides (4CL-9)Ferulic acid~100---[15]
Morus atropurpurea (Ma4CL3)4-Coumaric acid10.494.4 nkat/mg--[16]
Arabidopsis thaliana (At4CL4)Ferulate----[19]
Arabidopsis thaliana (At4CL4)Sinapate----[19]

Note: Kinetic data for β-amyrin synthase and CYP716A enzymes are not extensively available in the literature in the form of K_m_ and V_max_ values. Their activity is often assessed through in vivo product accumulation in heterologous systems.

Experimental Protocols

This section provides an overview of the methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Heterologous Expression and Functional Characterization of β-Amyrin Synthase and CYP716A Enzymes in Yeast

This protocol is widely used to confirm the function of candidate genes encoding β-amyrin synthase and CYP716A enzymes.

1. Yeast Strain and Plasmids:

  • A suitable Saccharomyces cerevisiae strain (e.g., WAT11) is used as the host.

  • Expression vectors (e.g., pYES-DEST52) are used for cloning the coding sequences of the candidate genes.

2. Gene Cloning and Plasmid Construction:

  • The full-length coding sequences of the candidate β-amyrin synthase and CYP716A genes are amplified by PCR from cDNA of the source organism.

  • The PCR products are cloned into the expression vector under the control of an inducible promoter (e.g., GAL1).

3. Yeast Transformation:

  • The constructed plasmids are transformed into the yeast host strain using the lithium acetate/polyethylene glycol method.

4. Protein Expression:

  • Transformed yeast cells are grown in a selective medium to the mid-log phase.

  • Gene expression is induced by adding galactose to the medium.

5. Metabolite Extraction and Analysis:

  • After a period of incubation, yeast cells are harvested and subjected to saponification (e.g., with alcoholic KOH).

  • The non-saponifiable fraction containing triterpenoids is extracted with an organic solvent (e.g., n-hexane or ethyl acetate).

  • The extracts are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the produced β-amyrin and its oxidized derivatives (erythrodiol and oleanolic acid).[4][5][6][7]

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the rate of conversion of L-phenylalanine to trans-cinnamic acid.

1. Enzyme Extraction:

  • Plant tissue is homogenized in an extraction buffer (e.g., sodium borate (B1201080) buffer, pH 8.8) containing protective agents like PVPP and β-mercaptoethanol.

  • The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for the assay.[3][8]

2. Assay Mixture:

  • The reaction mixture typically contains the enzyme extract and a solution of L-phenylalanine in the same buffer.[8]

3. Reaction and Measurement:

  • The reaction is initiated by adding the enzyme extract to the substrate solution.

  • The mixture is incubated at a specific temperature (e.g., 37°C or 40°C) for a defined period.[3][8]

  • The reaction is stopped by adding an acid (e.g., HCl).

  • The formation of trans-cinnamic acid is measured by monitoring the increase in absorbance at 290 nm using a spectrophotometer.[8]

4. Calculation of Activity:

  • The enzyme activity is calculated based on the change in absorbance over time, using the molar extinction coefficient of trans-cinnamic acid.

4-Coumarate:CoA Ligase (4CL) Activity Assay

This spectrophotometric assay measures the formation of the CoA thioester of a hydroxycinnamic acid.

1. Recombinant Protein Expression and Purification:

  • The coding sequence of the 4CL gene is cloned into an expression vector (e.g., pET vector) and expressed in E. coli.

  • The recombinant protein, often with a His-tag, is purified using affinity chromatography.[14][22]

2. Assay Mixture:

  • The reaction mixture contains the purified 4CL enzyme, the hydroxycinnamic acid substrate (e.g., caffeic acid), ATP, MgCl₂, and coenzyme A (CoA) in a suitable buffer (e.g., Tris-HCl, pH 7.5).[14][22][16]

3. Reaction and Measurement:

  • The reaction is initiated by the addition of CoA.

  • The formation of the corresponding CoA thioester is monitored by the increase in absorbance at a specific wavelength (e.g., 346 nm for caffeoyl-CoA) using a spectrophotometer.[14][22]

4. Kinetic Analysis:

  • To determine the kinetic parameters (K_m_ and V_max_), the assay is performed with varying concentrations of the hydroxycinnamic acid substrate. The data are then fitted to the Michaelis-Menten equation.[14][15]

Visualizations

Biosynthetic Pathway of this compound

3-O-Caffeoyloleanolic_Acid_Biosynthesis cluster_terpenoid Triterpenoid Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_final Final Esterification MVA Mevalonate Pathway OS 2,3-Oxidosqualene MVA->OS ... bA β-Amyrin OS->bA β-Amyrin Synthase (bAS) Ery Erythrodiol bA->Ery CYP716A OA Oleanolic Acid Ery->OA CYP716A (multi-step) COA This compound OA->COA Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Caf Caffeic Acid Cou->Caf C3H CafCoA Caffeoyl-CoA Caf->CafCoA 4CL CafCoA->COA Acyltransferase (putative) Enzyme_Functional_Characterization_Workflow cluster_cloning Gene Cloning and Expression cluster_analysis Functional Analysis cDNA cDNA from Source Organism PCR PCR Amplification of Candidate Gene cDNA->PCR Vector Cloning into Expression Vector PCR->Vector Transform Transformation into Host (e.g., Yeast, E. coli) Vector->Transform Express Protein Expression Transform->Express Purify Protein Purification (for in vitro assays) Express->Purify Metabolite Metabolite Extraction (for in vivo assays) Express->Metabolite Assay Enzyme Activity Assay Purify->Assay Analysis Product Analysis (e.g., GC-MS, HPLC) Assay->Analysis Metabolite->Analysis Kinetics Kinetic Parameter Determination Analysis->Kinetics

References

The Biological Activity of 3-O-Caffeoyloleanolic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Anti-Inflammatory, Anti-Cancer, and Neuroprotective Properties

Introduction

3-O-Caffeoyloleanolic acid is a naturally occurring pentacyclic triterpenoid (B12794562) ester, a class of compounds that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a particular focus on its anti-inflammatory, anti-cancer, and neuroprotective effects. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Core Biological Activities

The biological efficacy of this compound is attributed to the synergistic combination of its two constituent moieties: oleanolic acid, a well-documented triterpenoid with a wide range of pharmacological properties, and caffeic acid, a phenolic compound known for its potent antioxidant and anti-inflammatory activities.

Anti-Cancer Activity

This compound has demonstrated notable anti-proliferative effects against various cancer cell lines. This activity is primarily linked to the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell growth and survival.

Anti-Inflammatory Activity

The compound exhibits significant anti-inflammatory properties, largely by inhibiting the production of pro-inflammatory mediators. This is achieved through the downregulation of key enzymes and transcription factors that orchestrate the inflammatory response.

Antioxidant Activity

Possessing a chemical structure rich in phenolic and triterpenoid components, this compound is an effective scavenger of free radicals. Its antioxidant capacity contributes to its protective effects against cellular damage induced by oxidative stress.

Neuroprotective Potential

While direct quantitative data for the neuroprotective effects of this compound are still emerging, the known neuroprotective properties of its parent compounds, oleanolic acid and caffeic acid, suggest its potential in mitigating neurodegenerative processes. These effects are likely mediated through the attenuation of oxidative stress and neuroinflammation.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and its closely related derivatives.

Activity Test System Parameter Value Reference
Anti-tumorTumor Cell LinesIC50~1.7 µg/mL[1]
Anti-inflammatory-IC50 (NO Inhibition)32.6 µM
AntioxidantDPPH AssayCaffeic Acid Equivalents0.29 - 1.20 mol/mol
Compound Activity Cell Line Parameter Value Reference
3-O-acetyloleanolic acidCytotoxicityHCT-116IC50 (24h)10 - 25 µM

Signaling Pathways Modulated by this compound

The biological activities of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways. Based on evidence from its parent compounds and closely related molecules, the primary pathways affected include NF-κB, MAPK, and PI3K/Akt.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. This compound is believed to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

NF_kB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degradation & Release Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators This compound This compound This compound->IKK Complex

NF-κB Signaling Pathway Inhibition
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound likely modulates the phosphorylation cascade of the MAPK pathway, influencing cellular fate.

MAPK_Pathway Extracellular Signals Extracellular Signals MAPKKK MAPKKK Extracellular Signals->MAPKKK MAPKK (MKK3/6) MAPKK (MKK3/6) MAPKKK->MAPKK (MKK3/6) Phosphorylation p38 MAPK p38 MAPK MAPKK (MKK3/6)->p38 MAPK Phosphorylation Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response This compound This compound This compound->MAPKK (MKK3/6)

MAPK Signaling Pathway Modulation
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and proliferation. Evidence suggests that this compound can inhibit this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation This compound This compound This compound->PI3K

PI3K/Akt Signaling Pathway Inhibition

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a general workflow for the in vitro evaluation of the biological activities of this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Antioxidant Assay (DPPH) Antioxidant Assay (DPPH) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Anti-inflammatory Assay (Griess) Anti-inflammatory Assay (Griess) Cytotoxicity Assay (MTT)->Anti-inflammatory Assay (Griess) Neuroprotection Assay Neuroprotection Assay Cytotoxicity Assay (MTT)->Neuroprotection Assay Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) Anti-inflammatory Assay (Griess)->Western Blot (Signaling Proteins) Neuroprotection Assay->Western Blot (Signaling Proteins) Compound Preparation Compound Preparation Compound Preparation->Antioxidant Assay (DPPH) Compound Preparation->Cytotoxicity Assay (MTT)

General Experimental Workflow
DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • This compound (and positive control, e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in methanol or ethanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the sample dilutions to the respective wells.

    • For the control, add 100 µL of the solvent (methanol or ethanol) instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

MTT Assay (Cytotoxicity/Anti-Cancer Activity)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell line (e.g., A549, HCT-116)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Griess Assay (Nitric Oxide Inhibition - Anti-Inflammatory Activity)

Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO). The assay relies on a diazotization reaction in which acidified nitrite produces a nitrosating agent, which reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled to N-(1-naphthyl)ethylenediamine to form a chromophoric azo derivative which can be measured spectrophotometrically.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Western Blot Analysis (Signaling Pathway Modulation)

Principle: Western blotting is a technique used to detect specific proteins in a sample. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

Materials:

  • Cell line of interest

  • This compound and appropriate stimuli (e.g., LPS, growth factors)

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and/or stimuli for the desired time. Lyse the cells on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and then incubate with a chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal and quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a promising natural compound with a multifaceted pharmacological profile. Its demonstrated anti-cancer and anti-inflammatory activities, coupled with its antioxidant potential, make it a compelling candidate for further investigation in the development of novel therapeutics. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt appears to be central to its mechanism of action. Future research should focus on elucidating the specific molecular targets of this compound and further exploring its therapeutic potential in in vivo models of disease, particularly in the context of neurodegenerative disorders. This technical guide provides a foundational resource for researchers to design and execute further studies aimed at unlocking the full therapeutic potential of this compound.

References

3-O-Caffeoyloleanolic Acid: A Technical Guide to its Discovery, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-O-Caffeoyloleanolic acid is a naturally occurring pentacyclic triterpenoid (B12794562) ester, a conjugate of the well-known bioactive compounds oleanolic acid and caffeic acid. This document provides a comprehensive overview of its discovery, history, methods of isolation and characterization, and a detailed exploration of its biological activities, with a focus on the underlying signaling pathways. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and History

Historically, the parent compounds, oleanolic acid and caffeic acid, have been extensively studied for their diverse pharmacological properties, ranging from anti-inflammatory and antioxidant to anticancer and antiviral effects. The conjugation of these two molecules into this compound presents a unique chemical entity with its own distinct biological profile, which is an active area of ongoing research.

Experimental Protocols

Isolation of this compound from Robinia pseudoacacia

A detailed protocol for the isolation and purification of this compound from the stem bark of Robinia pseudoacacia has been described[1]. The general workflow is outlined below.

experimental_workflow plant_material Stem Bark of Robinia pseudoacacia extraction Percolation with 80% Methanol (B129727) plant_material->extraction concentration Vacuum Evaporation extraction->concentration defatting Cyclohexane (B81311) Partitioning concentration->defatting crude_extract Total Defatted Extract defatting->crude_extract silica_gel_cc Silica (B1680970) Gel Column Chromatography crude_extract->silica_gel_cc fractions Eluted Fractions silica_gel_cc->fractions liquid_liquid_extraction Liquid-Liquid Extraction fractions->liquid_liquid_extraction diaion_hp20_cc Diaion HP-20 Column Chromatography liquid_liquid_extraction->diaion_hp20_cc final_purification Preparative TLC / Polyamide CC diaion_hp20_cc->final_purification pure_compound This compound final_purification->pure_compound

Figure 1: Experimental workflow for the isolation of this compound.

Methodology:

  • Plant Material and Extraction: Dried and ground stem bark of Robinia pseudoacacia is subjected to percolation with 80% methanol to extract the crude compounds[1].

  • Concentration and Defatting: The resulting extract is concentrated under vacuum, and then partitioned with cyclohexane to remove lipophilic substances[1].

  • Chromatographic Separation: The defatted extract undergoes a series of column chromatographic steps for purification. This includes initial separation on a silica gel column, followed by further purification using Diaion HP-20 and polyamide column chromatography[1].

  • Final Purification: Final purification is achieved through techniques such as preparative thin-layer chromatography (TLC) to yield pure this compound.

Structural Elucidation

The structure of this compound is confirmed through a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments are used to determine the connectivity of protons and carbons, and to confirm the ester linkage between the caffeoyl moiety and the oleanolic acid backbone at the C-3 position.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the exact molecular weight and elemental composition of the compound.

Quantitative Data on Biological Activities

The biological activities of this compound are an area of active investigation. The following table summarizes the available quantitative data.

Biological ActivityCell Line / ModelMethodResult (IC50)Reference
CytotoxicityA549 (Human Lung Carcinoma)MTT Assay< 20 µg/mL[1]
Nitric Oxide (NO) InhibitionNot SpecifiedNot Specified32.6 µM[1]

Signaling Pathways

Detailed studies on the specific signaling pathways modulated by this compound are limited. However, the well-documented mechanisms of its constituent parts, oleanolic acid and caffeic acid, provide a strong foundation for understanding its potential modes of action.

Anti-inflammatory Signaling (NF-κB Pathway)

Both oleanolic acid and caffeic acid are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. It is plausible that this compound shares this mechanism.

nfkb_pathway coa This compound (Proposed) ikb_kinase IKK Complex coa->ikb_kinase Inhibition inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Degradation nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.
Pro-apoptotic Signaling in Cancer Cells (PI3K/Akt Pathway)

Oleanolic acid has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. The caffeoyl moiety may also contribute to this effect.

pi3k_akt_pathway coa This compound (Proposed) pi3k PI3K coa->pi3k Inhibition growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor receptor->pi3k pip3 PIP3 pi3k->pip3 Phosphorylation of PIP2 pip2 PIP2 akt Akt pip3->akt Activation cell_survival Cell Survival & Proliferation akt->cell_survival apoptosis Apoptosis akt->apoptosis Inhibition

Figure 3: Proposed modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic and anti-inflammatory properties. While its complete biological profile and mechanisms of action are still under investigation, the known activities of its constituent molecules, oleanolic acid and caffeic acid, suggest a broad therapeutic potential. Further research is warranted to fully elucidate its signaling pathways, expand the quantitative understanding of its bioactivities, and explore its potential in drug development. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the study of this intriguing natural compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-O-Caffeoyloleanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Caffeoyloleanolic acid is a naturally occurring triterpenoid (B12794562) compound of significant interest in the fields of pharmacology and medicinal chemistry. It is an ester formed from the pentacyclic triterpenoid, oleanolic acid, and the phenolic compound, caffeic acid. This guide provides a comprehensive overview of its physicochemical properties, biological activities with a focus on associated signaling pathways, and detailed experimental protocols for its isolation and analysis. The information presented is intended to serve as a valuable resource for researchers engaged in natural product chemistry and drug discovery. The compound has been isolated from various plant sources, including the stem bark of Robinia pseudoacacia.[1][2][3][4]

Physicochemical Properties

This compound presents as a whitish powder.[1] Its core structure is based on the oleanane-type triterpenoid skeleton, a common motif in many biologically active natural products.[1]

Chemical Structure and Formula
  • Chemical Name: this compound

  • Molecular Formula: C₃₉H₅₄O₆[5]

  • Molecular Weight: 618.9 g/mol

Quantitative Physicochemical Data

A summary of the key quantitative physicochemical properties of this compound is provided in Table 1.

PropertyValueSource
Molecular FormulaC₃₉H₅₄O₆PubChem[5]
Molecular Weight618.9 g/mol AOBIOUS[6]
AppearanceWhitish powderPharmacia[1]
SolubilitySoluble in DMSOAOBIOUS[6]
Melting PointNot reported in the reviewed literature.
Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are characteristic of an oleanane-type triterpenoid with a caffeoyl moiety attached at the C-3 position. The presence of seven methyl groups is a key indicator of the oleanane (B1240867) skeleton.[1] The signals for the double bond at C-12 and C-13, and the substituted hydroxyl group at C-3 are also clearly identifiable.[1]

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentReference
0.83s3HCH₃Pharmacia[1]
0.93s3HCH₃Pharmacia[1]
0.94s3HCH₃Pharmacia[1]
0.94s3HCH₃Pharmacia[1]
0.99s3HCH₃Pharmacia[1]
1.00s3HCH₃Pharmacia[1]
1.28s3HCH₃Pharmacia[1]
Aromatic Protons-3HCaffeoyl groupPharmacia[1]

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentReference
80.1C-3Pharmacia[1]
122.2C-12Pharmacia[1]
144.7C-13Pharmacia[1]
167.2C-9' (Carboxyl group)Pharmacia[1]

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a key technique for determining the molecular formula of this compound.

  • LC-HRESI-MS: Analysis in negative polarity shows an ion at m/z 617.4780 [M-H]⁻.[2]

Biological Activities and Signaling Pathways

This compound has demonstrated a range of promising biological activities. Its parent compounds, oleanolic acid and caffeic acid, are known to modulate multiple signaling pathways, and it is likely that the conjugate shares some of these mechanisms of action.

Anticancer and Cytotoxic Activity

The compound has been reported as an effective anti-lung cancer agent, with CC₅₀ values of less than 20 μg/mL against the A549 cell line in an MTT assay.[1] The anticancer effects of oleanolic acid, the parent triterpenoid, are mediated through various signaling pathways including the PI3K/AKT/mTOR, MAPK, and STAT3 pathways.[7][8] Caffeic acid has also been shown to induce apoptosis and inhibit cancer progression through modulation of NF-κB and MAPK signaling.[9][10][11] It is plausible that this compound exerts its anticancer effects through a combination of these pathways.

anticancer_pathway COA 3-O-Caffeoyloleanolic Acid PI3K PI3K COA->PI3K Inhibits MAPK MAPK (ERK, JNK, p38) COA->MAPK Modulates NFkB NF-κB COA->NFkB Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Apoptosis MAPK->Proliferation NFkB->Proliferation

Potential anticancer signaling pathways of this compound.

Anti-inflammatory Activity

This compound has demonstrated moderate nitric oxide (NO) inhibitory activity, with an IC₅₀ value of 32.6 μM.[1] This suggests potential anti-inflammatory effects, as NO is a key mediator in the inflammatory process. The anti-inflammatory actions of caffeic acid have been linked to the inhibition of the NF-κB signaling pathway, which controls the transcription of many pro-inflammatory cytokines.[4][11]

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK COA 3-O-Caffeoyloleanolic Acid COA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS gene expression Nucleus->iNOS NO Nitric Oxide (NO) Production iNOS->NO

Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Protocols

Isolation of this compound from Robinia pseudoacacia

The following protocol is a summary of the method described for the isolation of this compound from the stem bark of Robinia pseudoacacia.[1]

isolation_workflow Start Dried & Ground Stem Bark Percolation Percolation with 80% MeOH Start->Percolation Concentration Vacuum Evaporation Percolation->Concentration Defatting Defatting with Cyclohexane Concentration->Defatting SilicaGel_CC Silica (B1680970) Gel Column Chromatography (EtOAc/Hexane/MeOH/NH4OH) Defatting->SilicaGel_CC LiquidLiquid Liquid/Liquid Extraction (CHCl3/H2O, pH ~2.8) SilicaGel_CC->LiquidLiquid Diaion_CC Diaion HP-20 Column Chromatography (MeOH/H2O gradient) LiquidLiquid->Diaion_CC PLC Preparative Layer Chromatography (PLC) on Silica Gel Diaion_CC->PLC FinalProduct Pure this compound PLC->FinalProduct

Workflow for the isolation of this compound.

Methodology:

  • Extraction: The pre-dried and ground stem bark of R. pseudoacacia is subjected to percolation with 80% methanol (B129727) until exhaustion.[1]

  • Concentration and Defatting: The collected extracts are concentrated using a vacuum evaporator. The resulting total extract is then defatted with cyclohexane.[1]

  • Initial Fractionation: The defatted extract is separated by silica-gel column chromatography using a mixture of EtOAc/Hexane/MeOH/NH₄OH.[1]

  • Liquid-Liquid Extraction: The relevant fraction is dissolved in chloroform (B151607) and subjected to liquid-liquid extraction against acidified water (pH ~2.8 with HCl).[1]

  • Further Purification: The chloroform layer is further purified by column chromatography on Diaion HP-20 with a gradient elution of MeOH/H₂O.[1]

  • Final Isolation: The final purification is achieved by Preparative Layer Chromatography (PLC) on silica gel plates. The bands containing the desired compound are scraped off and the compound is recovered by percolation with methanol.[1]

Cytotoxicity Determination using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][12][13]

mtt_workflow Start Seed cells in 96-well plate Treatment Treat cells with this compound (various concentrations) Start->Treatment Incubation1 Incubate for specified time (e.g., 48h) Treatment->Incubation1 Add_MTT Add MTT solution to each well Incubation1->Add_MTT Incubation2 Incubate for 2-4 hours at 37°C Add_MTT->Incubation2 Solubilization Add solubilization solution (e.g., DMSO) Incubation2->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Analysis Calculate cell viability (%) and IC50 Measurement->Analysis

General workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., A549) in a 96-well microtiter plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Include untreated cells as a control.

  • Incubation: Incubate the plates for a specific period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.[14]

  • MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT (e.g., 0.5 mg/mL) to each well.[12]

  • Formazan (B1609692) Formation: Incubate the plates for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[12][13]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Nitric Oxide (NO) Inhibitory Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in cells, typically macrophages (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).[14]

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for a short period (e.g., 2 hours).[14]

  • LPS Stimulation: Add LPS (e.g., 5 µg/mL) to all wells (except for the negative control) to induce NO production and incubate for a longer period (e.g., 24 hours).[14]

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of nitrite, a stable metabolite of NO.

  • Griess Reaction: Mix an aliquot of the supernatant with an equal volume of Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[14]

  • Incubation and Measurement: Allow the color to develop for about 10-30 minutes at room temperature. Measure the absorbance at approximately 540-550 nm using a microplate reader.[2][14]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production compared to the LPS-stimulated control.

Conclusion

This compound is a promising natural product with demonstrated anticancer and anti-inflammatory activities. Its physicochemical properties have been well-characterized by modern spectroscopic techniques, although further studies on its solubility in various pharmaceutically relevant solvents would be beneficial. The likely involvement of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK provides a strong basis for its further investigation as a potential therapeutic agent. The detailed protocols provided in this guide offer a foundation for researchers to isolate, identify, and evaluate the biological activities of this and similar compounds, facilitating future drug development efforts.

References

An In-depth Technical Guide on 3-O-Caffeoyloleanolic Acid Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-O-Caffeoyloleanolic acid is a natural product resulting from the esterification of two well-known bioactive phytochemicals: the pentacyclic triterpenoid (B12794562) oleanolic acid and the phenolic compound caffeic acid. This combination of a triterpenoid scaffold with a phenylpropanoid moiety has generated significant interest within the scientific community due to its potential as a multifunctional therapeutic agent. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound, its derivatives, and analogs, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Chemical Structure

The core structure of this compound consists of an oleanolic acid backbone where the hydroxyl group at the C-3 position is esterified with the carboxyl group of caffeic acid. The trans isomer of the caffeoyl moiety is commonly found in natural sources.

Synthesis and Isolation

While this compound can be isolated from various plant sources, including the stem bark of Robinia pseudoacacia, laboratory synthesis is crucial for producing derivatives and analogs for structure-activity relationship (SAR) studies.[1]

General Synthesis of 3-O-Acyl Oleanolic Acid Derivatives:

A common synthetic route involves the esterification of oleanolic acid with a desired carboxylic acid, such as caffeic acid. To achieve this, the carboxylic acid group of oleanolic acid at C-28 is often protected, typically as a methyl ester, to prevent self-polymerization and direct the reaction to the C-3 hydroxyl group. The caffeic acid molecule's hydroxyl groups are also typically protected, for instance, by acetylation, prior to the coupling reaction to ensure selective ester formation at its carboxylic acid group.

A general procedure for the synthesis of 3-O-acetyl-oleanolic acid, a related derivative, involves the use of pyridine (B92270) as a solvent and catalyst for the reaction between oleanolic acid and acetic anhydride.[2] A similar approach can be adapted for the synthesis of this compound, using a protected caffeic acid derivative.

Biological Activities and Quantitative Data

This compound and its analogs have demonstrated a range of promising biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The following tables summarize the available quantitative data for these activities.

CompoundCell LineAssayActivity MetricValueReference
This compoundA549 (Human lung carcinoma)MTT AssayCC50< 20 µg/mL[1]
This compound-Nitric Oxide InhibitionIC5032.6 µM[1]

Table 1: Anticancer and Anti-inflammatory Activity of this compound

Note: Further quantitative data for a broader range of cancer cell lines and specific inflammatory markers are areas of ongoing research.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for the desired period (e.g., 24, 48, or 72 hours).[4][5]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[3] Incubate for 15 minutes with shaking.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[3] The intensity of the purple color is directly proportional to the number of viable cells.

Nitric Oxide Inhibition Assay (Griess Assay)

This assay quantifies nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants.

Protocol:

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophage cells (1.5 × 10^5 cells/mL) and stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours in the presence or absence of the test compound.[6]

  • Sample Collection: After incubation, collect 100 µL of the cell culture medium from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the collected medium.[6]

  • Incubation and Measurement: Incubate the mixture for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Western Blot Analysis of PI3K/AKT Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway, indicating their activation or inhibition.

Protocol:

  • Cell Lysis: Treat cells with the test compound for the desired time, then wash with cold phosphate-buffered saline (PBS) and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT (Ser473), total AKT, phospho-PI3K, total PI3K) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathways

The biological effects of this compound and its analogs are mediated through the modulation of various intracellular signaling pathways.

PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is a critical regulator of cell survival, proliferation, and inflammation. Studies have indicated that the anti-inflammatory and antioxidative stress effects of 3-O-trans-caffeoyloleanolic acid are mediated through the PI3K/AKT pathway.

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor/ Cytokine Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates p_AKT p-AKT (Active) AKT->p_AKT phosphorylation mTOR mTOR p_AKT->mTOR NFkB_Inhibitor IκB p_AKT->NFkB_Inhibitor | inhibits NFkB NF-κB NFkB_Inhibitor->NFkB | inhibits Transcription Gene Transcription (Cell Survival, Proliferation, Anti-inflammation) NFkB->Transcription COA 3-O-Caffeoyl- oleanolic Acid COA->PI3K modulates

Caption: PI3K/AKT signaling pathway modulated by this compound.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory effects of many natural products.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates p_IkB p-IκB IkB->p_IkB NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex sequesters Proteasome Proteasomal Degradation p_IkB->Proteasome targeted for NFkB_nucleus NF-κB NFkB_complex->NFkB_nucleus translocates Proteasome->NFkB_complex releases COA 3-O-Caffeoyl- oleanolic Acid COA->IKK inhibits Transcription Pro-inflammatory Gene Transcription NFkB_nucleus->Transcription

Caption: NF-κB signaling pathway and its potential inhibition.

Experimental Workflow for Synthesis and Bioactivity Screening

The following diagram illustrates a typical workflow for the synthesis of this compound derivatives and their subsequent biological evaluation.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Derivatives/Analogs Start->Synthesis Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Bioassays Biological Activity Screening Purification->Bioassays Anticancer Anticancer Assays (e.g., MTT) Bioassays->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., Griess) Bioassays->Anti_inflammatory Neuroprotective Neuroprotective Assays Bioassays->Neuroprotective Antiviral Antiviral Assays Bioassays->Antiviral Data_Analysis Data Analysis (IC50/EC50 Determination) Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis Neuroprotective->Data_Analysis Antiviral->Data_Analysis Mechanism Mechanism of Action Studies (e.g., Western Blot) Data_Analysis->Mechanism End End Mechanism->End

Caption: Workflow for synthesis and bioactivity screening.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with diverse pharmacological activities. The synergistic combination of the triterpenoid and phenylpropanoid moieties appears to be key to their biological effects. Further research is warranted to expand the library of derivatives and analogs to establish a clear structure-activity relationship. More extensive in vivo studies are necessary to validate the therapeutic potential of these compounds in various disease models. Additionally, elucidating the detailed molecular targets and downstream effects within key signaling pathways will be crucial for the rational design of more potent and selective drug candidates based on the this compound scaffold.

References

In Silico Prediction of 3-O-Caffeoyloleanolic Acid Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Caffeoyloleanolic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest for its diverse pharmacological activities, including antioxidant and potential anticancer effects. The identification of its molecular targets is crucial for elucidating its mechanism of action and advancing its development as a therapeutic agent. This technical guide provides a comprehensive overview of in silico methodologies for predicting the biological targets of this compound. It details established computational workflows, including network pharmacology, molecular docking, and pharmacophore modeling, offering step-by-step protocols for researchers. All quantitative data from cited studies are summarized in structured tables for comparative analysis. Furthermore, this guide presents mandatory visualizations of key signaling pathways and experimental workflows using the DOT language for Graphviz, adhering to specified formatting requirements.

Introduction

In the era of data-driven drug discovery, in silico approaches have become indispensable for rapidly identifying potential drug targets and elucidating the mechanisms of action of bioactive compounds. These computational methods offer a time- and cost-effective alternative to traditional high-throughput screening. This compound, a derivative of the well-studied oleanolic acid, possesses a unique chemical structure that suggests a distinct profile of protein interactions. This guide outlines the application of key in silico techniques to predict and analyze the targets of this promising natural product.

In Silico Target Prediction Methodologies

A multi-pronged in silico approach, integrating network pharmacology, molecular docking, and pharmacophore modeling, provides a robust framework for predicting the targets of this compound.

Network Pharmacology

Network pharmacology is a holistic approach that investigates the complex interactions between drug molecules, their multiple targets, and the intricate network of biological pathways. It allows for the identification of key targets and pathways modulated by a bioactive compound.

Experimental Protocol: A Typical Network Pharmacology Workflow

  • Compound Information and Target Fishing:

    • Obtain the 2D structure of this compound from a chemical database such as PubChem.

    • Utilize multiple target prediction databases to identify potential targets. Commonly used databases include:

      • Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP)

      • SwissTargetPrediction

      • GeneCards

      • Therapeutic Target Database (TTD)

  • Disease-Associated Target Collection:

    • For a specific disease of interest (e.g., cancer, inflammation), collect known disease-associated genes from databases like:

      • Online Mendelian Inheritance in Man (OMIM)

      • GeneCards

      • DisGeNET

  • Construction of Protein-Protein Interaction (PPI) Network:

    • Identify the common targets between the compound and the disease of interest using a Venn diagram tool.

    • Input the list of common targets into the STRING database to retrieve known and predicted protein-protein interactions.

    • Import the interaction data into Cytoscape software to visualize and analyze the PPI network. Key topological parameters such as degree, betweenness centrality, and closeness centrality can be calculated to identify hub genes, which are likely to be key targets.

  • Enrichment Analysis:

    • Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the list of common targets using tools like DAVID or the ClueGO plugin in Cytoscape. This step helps to identify the biological processes, molecular functions, cellular components, and signaling pathways that are significantly modulated by the compound.

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Network_Pharmacology_Workflow cluster_0 Data Acquisition cluster_1 Network Construction & Analysis cluster_2 Functional Annotation Compound This compound Structure TargetDB Target Databases (TCMSP, SwissTargetPrediction) Compound->TargetDB Predict Targets Venn Identify Common Targets TargetDB->Venn DiseaseDB Disease Databases (GeneCards, OMIM) DiseaseDB->Venn STRING STRING Database Venn->STRING Common Targets Cytoscape Cytoscape: PPI Network & Hub Gene Identification STRING->Cytoscape Enrichment GO & KEGG Enrichment Analysis Cytoscape->Enrichment Hub Targets Pathways Identify Key Signaling Pathways Enrichment->Pathways

Caption: Network Pharmacology Workflow.
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is invaluable for validating the interactions between this compound and its predicted targets from network pharmacology.

Experimental Protocol: A Standard Molecular Docking Procedure

  • Preparation of Receptor and Ligand:

    • Receptor: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and existing ligands, adding polar hydrogens, and assigning partial charges using software like AutoDock Tools or Chimera.

    • Ligand: Obtain the 3D structure of this compound from a database like PubChem in SDF format. Convert the structure to a PDBQT file using AutoDock Tools, which involves defining the rotatable bonds and assigning charges.

  • Grid Box Generation:

    • Define the binding site on the receptor. This is typically the active site or a known binding pocket.

    • Generate a grid box that encompasses the defined binding site. The size and center of the grid box are crucial parameters that will define the search space for the docking simulation.

  • Docking Simulation:

    • Perform the docking using software such as AutoDock Vina. The software will explore different conformations of the ligand within the grid box and calculate the binding energy for each conformation. The Lamarckian Genetic Algorithm is a commonly used search algorithm.

  • Analysis of Results:

    • Analyze the docking results to identify the pose with the lowest binding energy, which represents the most stable binding conformation.

    • Visualize the protein-ligand interactions using software like Discovery Studio or PyMOL to identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Quantitative Data from a Molecular Docking Study

A study by Mustafa et al. performed molecular docking of this compound with several targets, including caspase-9, which is implicated in apoptosis.

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues
Caspase-91JXQ-8.7LEU A:335, PRO A:336, PRO A:338, LEU A:244, PHE A:246, ASN A:265

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Molecular_Docking_Workflow cluster_0 Preparation PDB Download Receptor (PDB) PrepReceptor Prepare Receptor (Remove water, add hydrogens) PDB->PrepReceptor PubChem Download Ligand (PubChem) PrepLigand Prepare Ligand (Define rotatable bonds) PubChem->PrepLigand Grid Define Grid Box (Binding Site) PrepReceptor->Grid PrepLigand->Grid Docking Run Docking Simulation (e.g., AutoDock Vina) Grid->Docking Analysis Analyze Results (Binding Energy, Interactions) Docking->Analysis Visualization Visualize Complex (e.g., PyMOL) Analysis->Visualization

Caption: Molecular Docking Workflow.
Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity. A pharmacophore model can be used as a 3D query to screen large compound databases for molecules with similar activity.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

  • Training Set Selection:

    • Select a set of known active ligands for a particular target. Since there is limited data on this compound's specific targets, one could use known inhibitors of a predicted target (e.g., from network pharmacology) or a set of structurally similar active compounds.

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformations for each molecule in the training set.

  • Pharmacophore Feature Identification and Alignment:

    • Identify common chemical features among the training set molecules. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

    • Align the molecules based on these common features to generate pharmacophore hypotheses.

  • Hypothesis Generation and Scoring:

    • Generate multiple pharmacophore hypotheses using software like Discovery Studio (Catalyst) or MOE.

    • Score and rank the hypotheses based on how well they map to the active molecules in the training set.

  • Model Validation:

    • Validate the best pharmacophore model using a test set of known active and inactive compounds. A good model should be able to distinguish between actives and inactives with high accuracy.

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Pharmacophore_Modeling_Workflow cluster_0 Model Generation cluster_1 Validation & Application TrainingSet Select Training Set (Known Actives) Conformations Generate Conformations TrainingSet->Conformations Features Identify Common Features Conformations->Features Hypotheses Generate & Score Hypotheses Features->Hypotheses Validation Validate Model (Test Set of Actives/Inactives) Hypotheses->Validation Screening Virtual Screening of Compound Databases Validation->Screening Validated Model Hits Identify Potential Hits Screening->Hits

Caption: Pharmacophore Modeling Workflow.

Predicted Targets and Associated Signaling Pathways

While specific network pharmacology studies on this compound are limited, research on its parent compound, oleanolic acid, provides valuable insights into its potential targets and mechanisms of action. These targets are likely to be relevant for this compound as well, although the binding affinities may differ.

Potential Targets of Oleanolic Acid (and by extension, this compound)

TargetFunctionAssociated Signaling Pathway(s)
PIK3CA/PIK3R1 Catalytic and regulatory subunits of PI3KPI3K/Akt/mTOR Signaling
AKT1 Serine/threonine-protein kinasePI3K/Akt/mTOR Signaling, MAPK Signaling
MTOR Serine/threonine-protein kinasePI3K/Akt/mTOR Signaling
MAPK1 (ERK2) Mitogen-activated protein kinaseMAPK Signaling
STAT3 Signal transducer and activator of transcription 3JAK/STAT Signaling
NFKB1 Nuclear factor kappa-B subunit 1NF-κB Signaling
CASP3/CASP9 Caspases involved in apoptosisApoptosis Pathway
Key Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway: This is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is common in cancer. Oleanolic acid has been shown to inhibit this pathway, leading to anticancer effects.[1]

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PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K 3-O-Caffeoyloleanolic Acid (Predicted) PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/Akt/mTOR Signaling Pathway.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

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MAPK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK 3-O-Caffeoyloleanolic Acid (Predicted) TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors activates GeneExpression Changes in Gene Expression TranscriptionFactors->GeneExpression

Caption: MAPK Signaling Pathway.

Conclusion

The in silico methodologies outlined in this guide provide a powerful and systematic approach for predicting the biological targets of this compound. By integrating network pharmacology, molecular docking, and pharmacophore modeling, researchers can generate robust hypotheses regarding the compound's mechanism of action. While studies on the parent compound, oleanolic acid, offer a strong foundation, further research focused specifically on this compound is necessary to fully elucidate its unique therapeutic potential. The experimental protocols and data presented herein serve as a valuable resource for scientists and drug development professionals seeking to explore the pharmacological landscape of this promising natural product. The predicted interactions with key signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, highlight its potential as a multi-target agent for complex diseases and warrant further experimental validation.

References

The Potential of 3-O-Caffeoyloleanolic Acid in Traditional and Modern Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Caffeoyloleanolic acid, a naturally occurring triterpenoid (B12794562) saponin, is emerging as a compound of significant interest in the fields of pharmacology and drug development. Found in a variety of medicinal plants, this molecule has been traditionally utilized for its therapeutic properties against a range of ailments, including inflammation, infections, and metabolic disorders. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its ethnobotanical relevance, pharmacological activities, and underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Ethnobotanical Context and Traditional Use

This compound has been isolated from several plant species, most notably from the stem bark of Robinia pseudoacacia (black locust), a tree with a history of use in traditional medicine.[1][2] Ethnobotanical records indicate that various parts of plants containing this and similar compounds have been employed as laxatives, antispasmodics, and diuretics, and for the treatment of inflammatory conditions and cancer. The presence of this compound in these traditionally used plants suggests its potential contribution to their observed therapeutic effects.

Pharmacological Activities

Scientific investigations have begun to validate the traditional uses of plants containing this compound, revealing a spectrum of pharmacological activities. The primary activities attributed to this compound are anti-inflammatory, antioxidant, and anticancer effects. These properties are likely conferred by the synergistic action of its two main structural components: oleanolic acid, a pentacyclic triterpenoid, and caffeic acid, a well-known phenolic acid.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound and its close derivatives.

Table 1: Anti-inflammatory Activity of this compound

AssayModel SystemEndpointResultReference
Nitric Oxide (NO) InhibitionLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesIC₅₀32.6 µM[3]

Table 2: Antioxidant Activity of this compound

AssayMethodResultReference
DPPH Radical ScavengingDPPH Assay0.29 - 1.20 mol caffeic acid equivalents/mol[4]

Table 3: Cytotoxic Activity of Oleanolic Acid and Its Derivatives Against Cancer Cell Lines

CompoundCell LineAssayIC₅₀Reference
3-O-Acetyloleanolic acidHCT-116 (Colon Cancer)MTT Assay~25 µM (at 24h)[2]
Oleanolic acidHepG2 (Liver Cancer)MTT Assay30 µM
3-O-Acetyloleanolic acidHep-G2 (Liver Cancer)Not Specified4.73 µg/mL[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Isolation and Purification of this compound from Robinia pseudoacacia

Source: Adapted from Zarev Y, et al. (2023). Pharmacia.[1]

  • Extraction:

    • Air-dried and ground stem bark of R. pseudoacacia (1.99 kg) is subjected to percolation with 80% methanol (B129727) until exhaustion.

    • The combined methanolic extracts are concentrated under vacuum to yield a total extract.

    • The total extract is defatted by liquid-liquid extraction with cyclohexane (B81311) (3 x 1 L).

  • Chromatographic Separation:

    • The defatted extract (458 g) is subjected to silica (B1680970) gel column chromatography.

    • Elution is performed with a solvent system of ethyl acetate/hexane/methanol/NH₄OH (70:25:5:5), followed by a gradient increase in polarity.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Purification:

    • Promising fractions are pooled and subjected to further purification using preparative TLC on silica gel 60 F₂₅₄ plates (0.5 mm thickness).

    • Bands corresponding to this compound are scraped off and the compound is eluted from the silica with methanol.

    • The final pure compound is obtained after solvent evaporation.

  • Structural Elucidation:

    • The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and LC-HRESI-MS.

MTT Assay for Cytotoxicity

Source: Adapted from standard MTT assay protocols.[6][7][8][9]

  • Cell Seeding:

    • Cancer cells (e.g., HCT-116, HepG2) are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment:

    • Cells are treated with various concentrations of this compound (or its derivatives) and incubated for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition:

    • After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm is subtracted.

    • Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value is calculated from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay

Source: Adapted from standard Griess assay protocols.[10][11][12]

  • Cell Culture and Stimulation:

    • RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁵ cells/mL and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells, and the plate is incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a separate 96-well plate.

    • The mixture is incubated at room temperature for 10-15 minutes.

  • Absorbance Reading:

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

DPPH Radical Scavenging Assay

Source: Adapted from standard DPPH assay protocols.[5][13]

  • Reagent Preparation:

    • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) is prepared.

  • Reaction Mixture:

    • In a 96-well plate or cuvettes, various concentrations of this compound are mixed with the DPPH solution. A blank containing only methanol and DPPH is also prepared.

  • Incubation and Measurement:

    • The reaction mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

    • The results can be expressed as an IC₅₀ value or as equivalents of a standard antioxidant like Trolox or caffeic acid.

Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways modulated by this compound are limited, the well-documented activities of its constituent molecules, oleanolic acid and caffeic acid, provide a strong foundation for proposing its mechanisms of action.

Anti-inflammatory Mechanism

The anti-inflammatory effects of this compound are likely mediated through the inhibition of key inflammatory pathways, primarily the NF-κB signaling pathway . Both oleanolic acid and caffeic acid have been shown to suppress the activation of NF-κB.[14][15] This inhibition leads to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[13][16][17]

Anti-inflammatory_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus node_COA 3-O-Caffeoyloleanolic Acid node_IKK IKK node_COA->node_IKK Inhibits node_IkB IκBα node_IKK->node_IkB Phosphorylates node_NFkB NF-κB (p65/p50) node_IkB->node_NFkB Inhibits node_NFkB_active Active NF-κB node_NFkB->node_NFkB_active Activation node_nucleus Nucleus node_NFkB_active->node_nucleus Translocation node_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) node_nucleus->node_genes Transcription node_inflammation Inflammation node_genes->node_inflammation Antioxidant_Mechanism cluster_nucleus Nucleus node_COA 3-O-Caffeoyloleanolic Acid node_ROS Oxidative Stress (ROS) node_COA->node_ROS Scavenges node_Keap1 Keap1 node_COA->node_Keap1 Inhibits node_Nrf2 Nrf2 node_Keap1->node_Nrf2 node_Nrf2_active Active Nrf2 node_Nrf2->node_Nrf2_active Activation node_nucleus Nucleus node_Nrf2_active->node_nucleus Translocation node_ARE ARE (Antioxidant Response Element) node_nucleus->node_ARE Binds to node_genes Antioxidant Genes (HO-1, NQO1) node_ARE->node_genes Transcription node_protection Cellular Protection node_genes->node_protection Anticancer_Mechanism node_COA 3-O-Caffeoyloleanolic Acid node_PI3K PI3K node_COA->node_PI3K Inhibits node_MAPK MAPK (ERK, JNK, p38) node_COA->node_MAPK Modulates node_DR Death Receptors (e.g., DR5) node_COA->node_DR Upregulates node_mito Mitochondria node_COA->node_mito Disrupts Potential node_Akt Akt node_PI3K->node_Akt node_mTOR mTOR node_Akt->node_mTOR node_proliferation Cell Proliferation & Survival node_mTOR->node_proliferation node_apoptosis Apoptosis node_MAPK->node_apoptosis node_casp8 Caspase-8 node_DR->node_casp8 node_casp3 Caspase-3 node_casp8->node_casp3 node_mito->node_casp3 node_casp3->node_apoptosis

References

3-O-Caffeoyloleanolic Acid: A Multifaceted Molecule in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of threats, including pathogenic microorganisms and herbivorous insects. Among the vast array of secondary metabolites, terpenoids and phenolic compounds play pivotal roles. 3-O-Caffeoyloleanolic acid, a naturally occurring triterpenoid (B12794562) saponin (B1150181) esterified with a phenolic acid, represents a compelling intersection of these two major classes of defensive compounds. This technical guide provides a comprehensive overview of the current knowledge on this compound, its biosynthesis, its demonstrated and putative roles in plant defense, and the experimental methodologies used to elucidate its functions. This document is intended for researchers in plant science, natural product chemistry, and drug development who are interested in the potential of this and related molecules.

1. Chemical Structure and Biosynthesis

This compound is a pentacyclic triterpenoid of the oleanane (B1240867) series. Its structure consists of an oleanolic acid backbone with a caffeic acid moiety attached via an ester linkage at the C-3 position. Oleanolic acid itself is a well-known plant-derived compound with a range of biological activities[1][2][3][4]. The caffeoyl group is a derivative of cinnamic acid, a key intermediate in the phenylpropanoid pathway, which is a major route for the synthesis of a wide variety of plant secondary metabolites, including flavonoids, lignins, and other phenolic compounds.

The biosynthesis of this compound is not fully elucidated but can be inferred from the well-established pathways of its constituent parts. Oleanolic acid is synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in plastids, which produce the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are sequentially condensed to form the 30-carbon intermediate, 2,3-oxidosqualene, which is then cyclized by β-amyrin synthase to produce β-amyrin, the immediate precursor of oleanolic acid. Subsequent oxidation steps at C-28 lead to the formation of oleanolic acid.

Caffeic acid is synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate-4-hydroxylase (C4H), which is further hydroxylated to caffeic acid by p-coumarate 3-hydroxylase (C3H). Finally, the esterification of oleanolic acid with caffeoyl-CoA, the activated form of caffeic acid, likely catalyzed by an acyltransferase, would yield this compound.

2. Role in Plant Defense

While direct evidence for the role of pure this compound in defending plants against specific pathogens and herbivores is still emerging, a growing body of research on plant extracts containing this compound, as well as on structurally related molecules, strongly suggests its involvement in plant defense. Oleanolic acid and its derivatives are known to play a role in protecting plants against pathogens and herbivores[1][2]. The caffeoyl moiety is also a well-documented contributor to the antimicrobial and insecticidal properties of various plant compounds[5].

2.1. Antifungal Activity

Extracts from Robinia pseudoacacia (black locust), a known source of this compound, have demonstrated significant antifungal properties[6]. Studies on various fractions of R. pseudoacacia extracts have shown efficacy against a range of fungi.

Plant MaterialExtract/FractionFungal SpeciesActivityReference
Robinia pseudoacacia BarkEthyl acetate (B1210297) fractionTrametes versicolorGood antifungal activity
Robinia pseudoacacia LeavesEthanolic extractCandida albicansActive[5]
Robinia pseudoacacia BarkEthanolic extractCandida albicansActive[5]

While these studies highlight the potential of Robinia pseudoacacia extracts, they do not provide specific quantitative data for the antifungal activity of this compound. However, research on other caffeoyl-containing triterpenoids and related phenolic compounds provides further support for its potential role. For example, methyl caffeate has shown significant growth inhibition against several fungal species, including Alternaria alternata, Curvularia lunata, and Fusarium moniliforme. Furthermore, ursolic acid, a structural isomer of oleanolic acid, and its derivatives have also been shown to possess antifungal activity[7][8].

2.2. Insecticidal Activity

The defensive role of this compound against herbivores is also supported by studies on Robinia pseudoacacia extracts and related compounds.

Plant MaterialExtract/FractionInsect SpeciesActivity (LD50)Reference
Robinia pseudoacacia SeedsPetroleum ether fractionCotton aphid (Aphis gossypii)7.04 ng/insect[9]
Robinia pseudoacacia SeedsPetroleum ether fractionCabbage aphid (Brevicoryne brassicae)6.87 ng/insect[9]

The insecticidal properties of caffeic acid itself have been demonstrated against pests like Helicoverpa armigera. Caffeic acid has been shown to be a potent inhibitor of gut proteases in this insect. Caffeic acid derivatives are also known to play a role in plant defense against various insects[5]. Triterpenoids, including betulin (B1666924) and its derivatives, have also exhibited insecticidal activity against pests such as Plutella xylostella[10]. The combination of a triterpenoid backbone with a caffeic acid moiety in this compound suggests a multi-pronged defensive action against insect herbivores, potentially affecting both digestion and other physiological processes.

2.3. Antioxidant Activity

This compound has been identified as a potent antioxidant. In a study on the stem bark of Robinia pseudoacacia, this compound was isolated and its antioxidant activity was quantified.

CompoundAntioxidant Activity (mol caffeic acid equivalents/mol isolate)Reference
This compound1.20

The antioxidant activity of this compound was found to be stronger than that of caffeic acid itself. This activity is significant in the context of plant defense, as pathogen infection and herbivore attack often induce oxidative stress in plant tissues. By scavenging reactive oxygen species (ROS), this compound may help to protect the plant from cellular damage and contribute to overall stress tolerance.

3. Signaling Pathways in Plant Defense

The biosynthesis of plant secondary metabolites involved in defense is tightly regulated by complex signaling networks, primarily orchestrated by the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA). While the direct involvement of these pathways in the regulation of this compound production is yet to be established, their known roles in inducing terpenoid and phenylpropanoid biosynthesis provide a framework for understanding its potential regulation.

3.1. Jasmonic Acid (JA) Signaling

The JA signaling pathway is typically activated in response to wounding and attack by necrotrophic pathogens and herbivorous insects. The pathway leads to the expression of a wide range of defense-related genes, including those involved in the biosynthesis of terpenoids and other anti-herbivore compounds.

Jasmonic Acid Signaling Pathway Wounding_Herbivory Wounding / Herbivore Attack JA_Biosynthesis JA Biosynthesis Wounding_Herbivory->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Defense_Genes Defense Gene Expression (e.g., Terpenoid & Phenylpropanoid Biosynthesis) MYC2->Defense_Genes activates Triterpenoid_Biosynthesis Oleanolic Acid Biosynthesis Defense_Genes->Triterpenoid_Biosynthesis Phenylpropanoid_Biosynthesis Caffeic Acid Biosynthesis Defense_Genes->Phenylpropanoid_Biosynthesis COA 3-O-Caffeoyloleanolic Acid Triterpenoid_Biosynthesis->COA Phenylpropanoid_Biosynthesis->COA

Figure 1: Putative regulation of this compound biosynthesis by the Jasmonic Acid signaling pathway.

3.2. Salicylic Acid (SA) Signaling

The SA signaling pathway is predominantly activated in response to biotrophic and hemi-biotrophic pathogens. It leads to the induction of a different set of defense genes, including the Pathogenesis-Related (PR) proteins, and is often associated with systemic acquired resistance (SAR).

Salicylic Acid Signaling Pathway Pathogen_Attack Pathogen Attack (biotrophic) SA_Biosynthesis SA Biosynthesis Pathogen_Attack->SA_Biosynthesis SA SA SA_Biosynthesis->SA NPR1_inactive NPR1 (inactive, oligomer) in cytoplasm SA->NPR1_inactive triggers redox change NPR1_active NPR1 (active, monomer) in nucleus NPR1_inactive->NPR1_active monomerization & translocation TGA TGA Transcription Factors NPR1_active->TGA interacts with PR_Genes PR Gene Expression TGA->PR_Genes activates SAR Systemic Acquired Resistance PR_Genes->SAR

Figure 2: The Salicylic Acid signaling pathway, a key regulator of defense against biotrophic pathogens.

It is plausible that the biosynthesis of this compound is upregulated in response to specific biotic stresses via these signaling pathways, contributing to the overall defensive posture of the plant. Further research, including gene expression studies in response to elicitors and pathogen/herbivore challenge, is needed to confirm these connections.

4. Experimental Protocols

The following sections outline general methodologies that can be adapted for the study of this compound.

4.1. In Vitro Antifungal Assay (Agar Dilution Method)

This method is suitable for determining the minimum inhibitory concentration (MIC) of a compound against filamentous fungi.

  • Materials:

    • Pure this compound

    • Solvent (e.g., DMSO)

    • Fungal culture (e.g., Botrytis cinerea, Fusarium oxysporum)

    • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

    • Sterile petri dishes

    • Micropipettes

    • Incubator

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of dilutions of the stock solution.

    • Melt the agar medium and cool it to approximately 45-50°C.

    • Add a defined volume of each compound dilution to separate aliquots of the molten agar to achieve the desired final concentrations. Also, prepare a solvent control and a negative control (medium only).

    • Pour the agar mixtures into sterile petri dishes and allow them to solidify.

    • Inoculate the center of each plate with a small plug of the fungal mycelium taken from the edge of an actively growing culture.

    • Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.

    • Measure the diameter of fungal growth daily until the fungus in the negative control plate reaches the edge of the plate.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Antifungal Assay Workflow Stock Prepare Stock Solution of Compound Dilutions Create Serial Dilutions Stock->Dilutions Mix Mix Compound with Agar Dilutions->Mix Agar Melt & Cool Agar Agar->Mix Pour Pour Plates Mix->Pour Inoculate Inoculate with Fungus Pour->Inoculate Incubate Incubate Inoculate->Incubate Measure Measure Mycelial Growth Incubate->Measure MIC Determine MIC Measure->MIC

Figure 3: Workflow for the in vitro antifungal agar dilution assay.

4.2. Insect Feeding Bioassay (Leaf Disc Choice Assay)

This assay is used to assess the antifeedant or toxic effects of a compound on leaf-chewing insects.

  • Materials:

    • Pure this compound

    • Solvent (e.g., ethanol (B145695) or acetone)

    • Fresh, untreated plant leaves (from a host plant of the insect)

    • Insect larvae (e.g., Spodoptera litura)

    • Petri dishes or multi-well plates

    • Filter paper

    • Cork borer

    • Micropipettes

  • Procedure:

    • Prepare a stock solution and a series of dilutions of this compound in the chosen solvent.

    • Cut leaf discs of a uniform size using a cork borer.

    • For a choice test, treat one half of the leaf discs with a specific concentration of the compound solution and the other half with the solvent alone (control). For a no-choice test, treat all leaf discs with the compound solution.

    • Allow the solvent to evaporate completely.

    • Place one treated and one control leaf disc (for choice test) or one treated disc (for no-choice test) on a moist filter paper in a petri dish.

    • Introduce one insect larva into each petri dish.

    • Incubate at an appropriate temperature and photoperiod for the insect.

    • After a set period (e.g., 24 or 48 hours), remove the larvae and measure the area of the leaf discs consumed. This can be done using a leaf area meter or by image analysis software.

    • Calculate the feeding deterrence index (FDI) for choice tests: FDI (%) = [(C-T)/(C+T)] x 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed. For no-choice tests, compare the consumption of treated discs to control discs.

Insect Feeding Bioassay Workflow Compound_Prep Prepare Compound Solutions Treatment Treat Leaf Discs (Compound vs. Control) Compound_Prep->Treatment Leaf_Discs Cut Uniform Leaf Discs Leaf_Discs->Treatment Setup Set up Choice/No-Choice Assay in Petri Dish Treatment->Setup Insect Introduce Insect Larva Setup->Insect Incubation Incubate Insect->Incubation Measurement Measure Leaf Area Consumed Incubation->Measurement Analysis Calculate Feeding Deterrence Measurement->Analysis

Figure 4: General workflow for an insect feeding bioassay.

4.3. Analysis of Plant Defense Gene Expression (RT-qPCR)

This technique is used to quantify the expression of specific genes in response to treatment with a compound, providing insights into the signaling pathways involved.

  • Materials:

    • Plant seedlings or cell cultures

    • This compound solution or an appropriate elicitor

    • Liquid nitrogen

    • RNA extraction kit

    • DNase I

    • Reverse transcriptase and reagents for cDNA synthesis

    • qPCR master mix (e.g., SYBR Green)

    • Gene-specific primers for defense marker genes (e.g., PAL, CHS, PR-1) and a reference gene (e.g., Actin, Ubiquitin)

    • qPCR instrument

  • Procedure:

    • Treat plants or cell cultures with this compound at various concentrations and for different time points. Include a mock-treated control.

    • Harvest the plant tissue at each time point and immediately freeze it in liquid nitrogen.

    • Extract total RNA from the tissue using a suitable kit or protocol.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the RNA using reverse transcriptase.

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

    • Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression in the treated samples compared to the control, normalized to the expression of the reference gene.

RT_qPCR_Workflow Treatment Plant Treatment with This compound Harvest Harvest & Freeze Tissue Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction DNase DNase Treatment RNA_Extraction->DNase cDNA_Synthesis cDNA Synthesis (Reverse Transcription) DNase->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCT) qPCR->Data_Analysis Gene_Expression Relative Gene Expression Data_Analysis->Gene_Expression

Figure 5: Workflow for analyzing plant defense gene expression using RT-qPCR.

This compound stands out as a promising natural product with significant potential in plant defense. Its hybrid structure, combining a triterpenoid and a phenolic acid, suggests a synergistic or multi-target mode of action against pathogens and herbivores. While direct quantitative evidence of its efficacy is still being gathered, the bioactivity of extracts from its source plants and of structurally related compounds provides a strong rationale for its defensive role.

Future research should focus on:

  • Quantitative bioassays: Determining the MIC, EC50, and LD50 values of pure this compound against a broader range of agronomically important plant pathogens and insect pests.

  • Mechanism of action studies: Investigating the specific molecular targets of this compound in fungi and insects.

  • Signaling pathway elucidation: Using transcriptomic and metabolomic approaches to identify the signaling pathways that regulate its biosynthesis in plants and the defense responses it may elicit.

  • Synergistic effects: Exploring the potential for synergistic interactions with other natural products or conventional pesticides.

A deeper understanding of this compound and its role in the intricate web of plant-environment interactions will not only advance our fundamental knowledge of plant chemical ecology but also pave the way for the development of novel, bio-based strategies for crop protection and potentially for new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of 3-O-Caffeoyloleanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and isolation of 3-O-caffeoyloleanolic acid, a bioactive triterpenoid (B12794562) derivative with potential pharmacological applications. The protocols are based on established scientific literature and are intended to guide researchers in obtaining this compound from natural sources.

Introduction to this compound

This compound is a natural product formed by the esterification of oleanolic acid with caffeic acid. As a member of the triterpenoid saponin (B1150181) family, it has been the subject of research for its potential biological activities. This document outlines detailed protocols for its extraction from various plant sources and discusses both conventional and modern extraction techniques.

Plant Sources:

This compound has been isolated from several plant species, including:

  • Robinia pseudoacacia (Black locust) stem bark[1][2]

  • Betula platyphylla var. japonica (Japanese white birch) bark

  • Elaeagnus oldhamii (Oldham's oleaster) leaves[3][4]

  • Oenothera biennis (Evening primrose) seeds

  • Leptopus lolonum

Experimental Protocols

Protocol 1: Conventional Extraction and Isolation from Robinia pseudoacacia Stem Bark

This protocol is based on the successful isolation of this compound from the stem bark of Robinia pseudoacacia and represents a conventional approach involving solvent extraction and multi-step chromatography.[1][2]

2.1.1. Materials and Equipment

2.1.2. Extraction Procedure

  • Percolation: Subject 1.99 kg of pre-dried and ground stem bark of R. pseudoacacia to percolation with 80% methanol until complete exhaustion.[2]

  • Concentration: Concentrate the collected methanolic extracts using a vacuum evaporator to obtain the total extract.

  • Defatting: Defat the total extract by partitioning with cyclohexane (3 x 1 L) to remove nonpolar compounds. The resulting defatted extract should weigh approximately 458.00 g.[2]

2.1.3. Isolation and Purification

  • Silica Gel Column Chromatography (Step 1):

    • Subject the total defatted extract (458.00 g) to silica gel column chromatography.

    • Elute with a 2 L mixture of EtOAc/Hexane/MeOH/NH₄OH (70:25:5:5) followed by a 2 L mixture of EtOAc/Hexane/MeOH/NH₄OH (90:15:40:5) to yield two main sub-fractions (Fr. 1 and 2).[2]

  • Liquid-Liquid Extraction:

    • Dissolve Fraction 2 in chloroform (CHCl₃).

    • Perform a liquid-liquid extraction against acidified water (pH ~2.8 with HCl). This will result in a dark aqueous layer, a white chloroform layer (II.2), and an intermediate insoluble layer.[2]

  • Diaion HP-20 Column Chromatography:

    • Subject the chloroform layer (II.2) to column chromatography using Diaion HP-20 resin.

    • Elute with a gradient of MeOH/H₂O (20:80), MeOH/H₂O (60:40), 100% MeOH, MeOH/CH₂Cl₂ (50:50), and 100% CH₂Cl₂.[2]

  • Silica Gel Column Chromatography (Step 2):

    • Apply the 100% MeOH fraction from the Diaion column to a silica gel column.

    • Elute sequentially with mixtures of EtOAc/CH₂Cl₂/Hexane/MeOH/NH₄OH in the following respective proportions: (5:5:8:2:0.5), (5:5:6:4:0.5), and (5:5:4:6:0.5) to yield 40 fractions of 20 mL each.[2]

  • Polyamide Column Chromatography:

    • Combine fractions 30-44 from the previous step and apply to a polyamide column (~20 g).

    • Elute with a gradient of pure CH₂Cl₂ to 100% MeOH, yielding 46 fractions of 5 mL each.[2]

  • Preparative Thin Layer Chromatography (PTLC):

    • Combine fractions 20-25 from the polyamide column.

    • Perform PTLC using a mobile phase of EtoAc/CH₂Cl₂/Hexane/MeOH/NH₄OH (3:6:10:5:0.5).

    • Scrape the band corresponding to the pure compound and elute with methanol to obtain pure this compound (5.3 mg).[2]

Protocol 2: General Extraction from Elaeagnus oldhamii Leaves

This protocol is a general procedure for the extraction of triterpenoids from the leaves of Elaeagnus oldhamii, from which related compounds have been isolated.[3] Further purification steps similar to those in Protocol 1 would be required to isolate this compound.

2.2.1. Materials and Equipment

  • Dried leaves of Elaeagnus oldhamii

  • Methanol

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Silica gel for column chromatography

  • Rotary evaporator

  • Separatory funnel

  • Chromatography columns

  • Standard laboratory glassware

2.2.2. Extraction and Fractionation

  • Maceration: Macerate 10.0 kg of dried and cut leaves of E. oldhamii in 70 L of methanol for 7 days, repeating the process three times.[3]

  • Concentration: Filter the combined extracts and concentrate under reduced pressure to obtain a dried extract (approximately 801.0 g).[3]

  • Solvent Partitioning:

    • Suspend the dried extract in 2 L of water.

    • Extract the aqueous suspension five times with 2 L of ethyl acetate.[3]

    • Concentrate the ethyl acetate extract to yield a brown-green thick oil (approximately 302.5 g).[3]

2.2.3. Preliminary Purification

  • Silica Gel Column Chromatography:

    • Subject the ethyl acetate extract to silica gel column chromatography (2.2 kg silica gel, 10 cm internal diameter, 50 cm packed height).

    • Elute with a gradient of increasing polarity from 100% n-hexane to 100% ethyl acetate.

    • Collect fractions and analyze by TLC to identify those containing the target compound for further purification.[3]

Alternative Extraction Techniques

Modern extraction techniques can offer advantages in terms of efficiency, reduced solvent consumption, and shorter extraction times. While specific protocols for this compound are not widely published, the following are optimized methods for the extraction of oleanolic acid and related triterpenoids, which can be adapted.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process.

3.1.1. General Protocol for Triterpenoids

  • Sample Preparation: Place the powdered plant material in the extraction vessel.

  • Solvent Addition: Add the appropriate solvent (e.g., 80% ethanol) at a specific solvent-to-material ratio (e.g., 15:1 mL/g).[5][6]

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a set power (e.g., 500 W) and temperature (e.g., 70°C) for a defined time (e.g., 20-30 minutes).[5][6]

  • Filtration and Concentration: After extraction, filter the mixture and concentrate the solvent to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles, which disrupt cell walls and enhance solvent penetration.

3.2.1. General Protocol for Triterpenoids

  • Sample Preparation: Mix the powdered plant material with the extraction solvent (e.g., 95% ethanol) in an extraction vessel at a specified liquid-to-solid ratio (e.g., 20:1 mL/g).[7]

  • Ultrasonication: Place the vessel in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 10 minutes).[7]

  • Filtration and Concentration: After sonication, filter the mixture and evaporate the solvent to yield the crude extract.

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data from the literature for the extraction of this compound and related triterpenoids.

Plant SourcePlant PartCompoundExtraction MethodKey ParametersYieldReference
Robinia pseudoacaciaStem BarkThis compoundPercolationSolvent: 80% Methanol5.3 mg from 1.99 kg (0.00027%)[1][2]
Elaeagnus oldhamiiLeavesTriterpenoid FractionMacerationSolvent: Methanol302.5 g from 10 kg (3.025%)[3]
Ligustrum lucidumFruitOleanolic AcidMAE80% Ethanol, 70°C, 20 min, 500 W, 15:1 ratio4.4 ± 0.20 mg/g[5][6]
Ligustrum lucidumFruitOleanolic AcidUAE95% Ethanol, 40°C, 10 min, 20:1 ratio6.3 ± 0.25 mg/g[7]

Visualizations

Experimental Workflow Diagrams

Extraction_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Plant Material (e.g., Robinia pseudoacacia bark) Extraction Solvent Extraction (e.g., 80% Methanol Percolation) Plant_Material->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Defatting Defatting (Cyclohexane) Concentration->Defatting Crude_Extract Crude Defatted Extract Defatting->Crude_Extract Silica_Gel_1 Silica Gel CC (Step 1) Crude_Extract->Silica_Gel_1 LLE Liquid-Liquid Extraction Silica_Gel_1->LLE Diaion_CC Diaion HP-20 CC LLE->Diaion_CC Silica_Gel_2 Silica Gel CC (Step 2) Diaion_CC->Silica_Gel_2 Polyamide_CC Polyamide CC Silica_Gel_2->Polyamide_CC PTLC Preparative TLC Polyamide_CC->PTLC Pure_Compound Pure this compound PTLC->Pure_Compound

Caption: Conventional extraction and isolation workflow for this compound.

Modern_Extraction_Workflow cluster_mae Microwave-Assisted Extraction (MAE) cluster_uae Ultrasound-Assisted Extraction (UAE) Plant_Material Powdered Plant Material MAE_Step Mix with Solvent Irradiate with Microwaves Plant_Material->MAE_Step UAE_Step Mix with Solvent Apply Ultrasonic Waves Plant_Material->UAE_Step Filtration Filtration MAE_Step->Filtration UAE_Step->Filtration Concentration Concentration Filtration->Concentration Crude_Extract Crude Extract for Purification Concentration->Crude_Extract

Caption: General workflow for modern extraction techniques (MAE and UAE).

References

Application Notes and Protocols for Cell-Based Assays of 3-O-Caffeoyloleanolic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Caffeoyloleanolic acid is a naturally occurring triterpenoid (B12794562) saponin (B1150181) that has garnered significant interest for its potential therapeutic properties. This document provides detailed application notes and protocols for a range of cell-based assays to evaluate the anti-inflammatory, anti-cancer, antioxidant, and neuroprotective activities of this compound. The following sections offer step-by-step methodologies, data presentation guidelines, and visual representations of experimental workflows and associated signaling pathways.

I. Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data Summary
CompoundCell LineAssayIC50 (µM)Reference
This compoundRAW 264.7NO Inhibition32.6[1]
Oleanolic AcidRAW 264.7NO Inhibition~1.36 µg/mL[2]
Caffeic AcidRAW 264.7NO Inhibition>50 µmol/l[3]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol details the measurement of nitric oxide production by quantifying nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and replace it with 100 µL of fresh medium containing the desired concentrations of the compound. Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100

Workflow and Signaling Pathway

experimental_workflow_anti_inflammatory cluster_workflow Nitric Oxide Inhibition Assay Workflow start Seed RAW 264.7 cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 1h treat->incubate2 stimulate Stimulate with LPS (1 µg/mL) incubate2->stimulate incubate3 Incubate for 24h stimulate->incubate3 griess Perform Griess Assay on supernatant incubate3->griess measure Measure absorbance at 540 nm griess->measure end Calculate % NO inhibition measure->end

Workflow for the Nitric Oxide Inhibition Assay.

nf_kb_pathway cluster_pathway Inhibition of NF-κB Signaling Pathway cluster_nucleus Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to iNOS iNOS Gene Expression NFkB_active->iNOS induces NO Nitric Oxide (NO) iNOS->NO Compound 3-O-Caffeoyloleanolic Acid Compound->IKK Inhibits experimental_workflow_anti_cancer cluster_workflow MTT Cell Viability Assay Workflow start Seed cancer cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan (B1609692) with DMSO incubate3->dissolve measure Measure absorbance at 490 nm dissolve->measure end Calculate % cell viability measure->end antioxidant_workflow cluster_workflow Antioxidant Assay Workflows cluster_dpph DPPH Assay cluster_orac ORAC Assay dpph_start Prepare sample dilutions dpph_react Mix sample with DPPH solution dpph_start->dpph_react dpph_incubate Incubate 30 min in dark dpph_react->dpph_incubate dpph_measure Measure absorbance at 517 nm dpph_incubate->dpph_measure dpph_end Calculate % scavenging dpph_measure->dpph_end orac_start Prepare samples and standards orac_fluorescein Add fluorescein orac_start->orac_fluorescein orac_incubate Incubate 10 min at 37°C orac_fluorescein->orac_incubate orac_aaph Add AAPH to initiate orac_incubate->orac_aaph orac_measure Measure fluorescence decay orac_aaph->orac_measure orac_end Calculate ORAC value (TE) orac_measure->orac_end nrf2_pathway cluster_pathway Activation of Nrf2 Signaling Pathway cluster_nucleus Activation of Nrf2 Signaling Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 induces conformational change Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active dissociates from Keap1 Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to AntioxidantEnzymes Antioxidant Enzyme Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates Compound 3-O-Caffeoyloleanolic Acid Compound->Keap1 Promotes dissociation experimental_workflow_neuroprotection cluster_workflow Neuroprotection Assay Workflow start Seed SH-SY5Y cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Pre-treat with this compound incubate1->treat incubate2 Incubate for 24h treat->incubate2 stress Induce oxidative stress with H₂O₂ incubate2->stress incubate3 Incubate for 4-6h stress->incubate3 mtt_assay Perform MTT assay incubate3->mtt_assay end Calculate % neuroprotection mtt_assay->end

References

Application Notes and Protocols for In Vivo Experimental Models in 3-O-Caffeoyloleanolic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Caffeoyloleanolic acid is a naturally occurring triterpenoid (B12794562) saponin (B1150181) that has garnered interest for its potential therapeutic properties, stemming from its structural components, oleanolic acid and caffeic acid. In vivo experimental models are crucial for evaluating the efficacy, safety, and pharmacokinetic profile of this compound. This document provides detailed application notes and protocols for in vivo studies of this compound, drawing upon established methodologies for its constituent and structurally related molecules due to the limited specific in vivo data on the compound itself. The following sections detail experimental designs for anticancer, neuroprotective, and metabolic disease models, along with insights into the potential signaling pathways involved.

Anticancer In Vivo Models

Application Note:

Xenograft models are the gold standard for assessing the in vivo anticancer efficacy of novel compounds. In this model, human cancer cells are implanted into immunocompromised mice, allowing for the evaluation of the compound's ability to inhibit tumor growth. Studies on oleanolic acid and its derivatives have demonstrated significant antitumor activity in various cancer types.

Quantitative Data from In Vivo Anticancer Studies of Related Compounds:
CompoundCancer TypeAnimal ModelDosage & Administration RouteKey Efficacy Readouts
Oleanolic AcidHepatocellular CarcinomaNude mice with HepG2 xenograftsNot specifiedInhibition of tumor growth.[1]
3-oxo-oleanolic acidMelanomaMouse modelNot specifiedInhibitory effect on melanoma.[1]
Oleanolic AcidColon CarcinogenesisRatsOral administration (5 times/week for 4 weeks)Decreased colon carcinogenesis.[2]
Experimental Protocol: Human Cancer Xenograft Model in Nude Mice

Materials:

  • Human cancer cell line of interest (e.g., HepG2 for liver cancer)

  • Athymic nude mice (e.g., BALB/c nude)

  • This compound

  • Vehicle for dissolution (e.g., DMSO, PEG400, corn oil)

  • Sterile PBS and cell culture medium

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under standard conditions to 80-90% confluency.

  • Cell Preparation: Harvest cells using trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), measure tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Grouping and Treatment: Randomly assign mice into control and treatment groups (n=6-10 per group).

    • Treatment Group(s): Administer this compound at various doses (e.g., 10, 30, 60 mg/kg) via the desired route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule.

    • Control Group: Administer an equivalent volume of the vehicle.

  • Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21-28 days). Monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the experiment, euthanize the mice, and excise the tumors. Measure the final tumor weight. A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and another portion can be snap-frozen for molecular analysis (e.g., Western blotting for signaling pathway proteins).

Experimental Workflow: Anticancer Xenograft Study

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture Culture Cancer Cells cell_prep Prepare Cell Suspension cell_culture->cell_prep implant Subcutaneous Implantation cell_prep->implant animal_acclimate Acclimatize Nude Mice animal_acclimate->implant tumor_growth Monitor Tumor Growth implant->tumor_growth grouping Randomize into Groups tumor_growth->grouping treatment Administer Compound/Vehicle grouping->treatment monitor Measure Tumor Volume & Body Weight treatment->monitor euthanize Euthanize & Excise Tumors monitor->euthanize End of Study analysis Histological & Molecular Analysis euthanize->analysis

Caption: Workflow for an in vivo anticancer xenograft study.

Neuroprotective In Vivo Models

Application Note:

In vivo models of neurodegeneration and neuroinflammation are essential for evaluating the neuroprotective potential of this compound. Models such as cerebral ischemia induced by middle cerebral artery occlusion (MCAO) and lipopolysaccharide (LPS)-induced neuroinflammation are widely used. Studies on oleanolic acid and caffeic acid have shown promising neuroprotective effects in these models.[3][4]

Quantitative Data from In Vivo Neuroprotective Studies of Related Compounds:
CompoundModelAnimal ModelDosage & Administration RouteKey Efficacy Readouts
Oleanolic AcidTransient Middle Cerebral Artery OcclusionMice10, 30 mg/kgAttenuation of brain infarction and neurological dysfunction.[4]
Caffeic AcidPermanent Middle Cerebral Artery OcclusionMice2, 20, 60 mg/kg/day (intraperitoneal)Reduced infarct area and improved neurological deficit scores.[3]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

Materials:

  • Male C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle for dissolution

  • Sterile saline

  • Behavioral testing apparatus (e.g., open field, Morris water maze)

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Grouping and Pre-treatment: Randomly divide mice into control and treatment groups.

    • Treatment Group(s): Administer this compound orally or intraperitoneally at various doses for a specified period (e.g., 7-14 days) before LPS administration.

    • Control Groups: Administer the vehicle.

  • Induction of Neuroinflammation: On the final day of pre-treatment, administer a single intraperitoneal injection of LPS (e.g., 0.25-1 mg/kg). The control group receives a sterile saline injection.

  • Behavioral Assessment: Conduct behavioral tests (e.g., open field test for locomotor activity, Morris water maze for learning and memory) at specific time points after LPS injection (e.g., 24 hours, 7 days).

  • Tissue Collection: At the end of the behavioral assessments, euthanize the mice and collect brain tissue.

  • Analysis:

    • Histology: Perfuse a subset of mice with paraformaldehyde and process brain sections for immunohistochemical analysis of neuroinflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes).

    • Molecular Analysis: Dissect specific brain regions (e.g., hippocampus, cortex) from the remaining mice, snap-freeze, and store for analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR, and for Western blot analysis of signaling pathway proteins.

Experimental Workflow: Neuroinflammation Study

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis animal_acclimate Acclimatize Mice grouping Randomize into Groups animal_acclimate->grouping pretreatment Pre-treat with Compound/Vehicle grouping->pretreatment lps_injection Induce Neuroinflammation (LPS) pretreatment->lps_injection behavioral_tests Conduct Behavioral Tests lps_injection->behavioral_tests euthanize Euthanize & Collect Brain Tissue behavioral_tests->euthanize histology Immunohistochemistry euthanize->histology molecular ELISA, qPCR, Western Blot euthanize->molecular

Caption: Workflow for an LPS-induced neuroinflammation study.

Metabolic Disease In Vivo Models

Application Note:

High-fat diet (HFD)-induced models in rodents are widely used to study metabolic syndrome, including obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease (NAFLD). These models are relevant for testing the therapeutic potential of compounds like this compound, given the known effects of its parent compounds on metabolic parameters.

Quantitative Data from In Vivo Metabolic Disease Studies of Related Compounds:

Due to the limited specific data for this compound in the provided search results, this table is based on general findings for related compounds and serves as a template.

CompoundModelAnimal ModelDosage & Administration RouteKey Efficacy Readouts
Oleanolic Acid DerivativeHigh-Fat Diet-Induced NAFLDRats15, 30, 60 mg/kg/dayDecreased body weight, liver weight, serum TC, TG, LDL-C.
Experimental Protocol: High-Fat Diet (HFD)-Induced Metabolic Syndrome Model

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Standard chow diet and high-fat diet (e.g., 45-60% kcal from fat)

  • This compound

  • Vehicle for dissolution

  • Glucometer and test strips

  • Equipment for oral glucose tolerance test (OGTT)

Procedure:

  • Animal Acclimatization and Diet Induction: After a week of acclimatization on a standard chow diet, randomly divide the animals into two main groups: a control group fed the standard diet and an HFD group. Feed the respective diets for 8-12 weeks to induce metabolic syndrome.

  • Grouping and Treatment: After the induction period, subdivide the HFD-fed animals into:

    • HFD Control: Continue on HFD and receive the vehicle.

    • HFD Treatment Group(s): Continue on HFD and receive this compound at different doses.

    • A group on the standard diet will serve as a healthy control.

  • Monitoring: Monitor body weight and food intake weekly throughout the study.

  • Metabolic Assessments:

    • Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the treatment period.

    • Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study. After an overnight fast, administer a glucose solution orally (2 g/kg) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals after an overnight fast.

    • Blood Collection: Collect blood for analysis of serum lipids (total cholesterol, triglycerides, LDL-C, HDL-C) and liver enzymes (ALT, AST).

    • Tissue Collection: Collect and weigh the liver and adipose tissue. A portion of the liver can be fixed for histology (H&E and Oil Red O staining for lipid accumulation) and the remainder snap-frozen for molecular analysis.

Experimental Workflow: Metabolic Disease Study

G cluster_prep Induction Phase cluster_exp Treatment Phase cluster_analysis Analysis Phase acclimate Acclimatize Animals diet High-Fat Diet Feeding acclimate->diet grouping Group & Treat diet->grouping monitor Monitor Body Weight & Food Intake grouping->monitor metabolic_tests Perform Metabolic Tests (OGTT) monitor->metabolic_tests euthanize Euthanize & Collect Samples metabolic_tests->euthanize blood_analysis Analyze Serum Biomarkers euthanize->blood_analysis tissue_analysis Histology & Molecular Analysis of Tissues euthanize->tissue_analysis G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival mTOR->Proliferation Compound This compound Compound->PI3K Compound->Akt G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Compound This compound Compound->IKK G AMP ↑ AMP/ATP ratio AMPK AMPK AMP->AMPK Metabolism ↑ Fatty Acid Oxidation ↓ Lipogenesis AMPK->Metabolism Compound This compound Compound->AMPK

References

Application Note: Protocol for Stability Testing of 3-O-Caffeoyloleanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

3-O-caffeoyloleanolic acid is a naturally occurring pentacyclic triterpenoid (B12794562) ester with demonstrated anti-inflammatory and antioxidative properties.[1] As with any potential therapeutic agent, understanding its chemical stability is a critical prerequisite for the development of safe and effective pharmaceutical formulations. Stability testing provides essential information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

This application note provides a detailed protocol for conducting forced degradation studies on this compound. Forced degradation, or stress testing, is a crucial component of the drug development process as mandated by the International Council for Harmonisation (ICH) guidelines.[2][3] These studies are designed to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[3] The protocol outlines the conditions for stress testing (hydrolysis, oxidation, photolysis, and thermal stress) and a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound from its potential degradants.

2.0 Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (ACS grade)

  • Hydrochloric acid (HCl, ACS grade)

  • Sodium hydroxide (B78521) (NaOH, ACS grade)

  • Hydrogen peroxide (H₂O₂, 30% solution, ACS grade)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a photodiode array (PDA) or UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Forced degradation chamber (photostability chamber, oven, water bath)

3.0 Experimental Protocols

The overall workflow for the stability testing of this compound involves subjecting the drug substance to various stress conditions and analyzing the resulting samples using a validated stability-indicating HPLC method.

Stability Testing Workflow cluster_0 Preparation cluster_1 Forced Degradation (Stress Conditions) cluster_2 Analysis A This compound (Drug Substance) B Prepare Stock Solution (e.g., 1 mg/mL in Methanol) A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C D Base Hydrolysis (0.1M NaOH, RT) B->D E Oxidation (3% H₂O₂, RT) B->E F Thermal Degradation (Solid, 105°C) B->F G Photostability (ICH Q1B) B->G H Sample Preparation (Dilution, Neutralization) C->H D->H E->H F->H G->H I Stability-Indicating HPLC-UV/PDA Analysis H->I J Data Evaluation (Assay, Purity, Mass Balance) I->J

Figure 1: Experimental workflow for forced degradation testing.

3.1 Protocol 1: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time. Its primary characteristic is its ability to separate the active pharmaceutical ingredient (API) from its degradation products, ensuring an accurate assay of the API.[4] The following HPLC method is a starting point and should be fully validated according to ICH Q2(R1) guidelines.

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 50% B5-25 min: 50% to 90% B25-30 min: 90% B30-31 min: 90% to 50% B31-35 min: 50% B
Flow Rate 1.0 mL/min
Detection UV/PDA at 330 nm (for the caffeoyl moiety)[5]
Injection Volume 10 µL
Column Temperature 30°C
Diluent Methanol or Acetonitrile:Water (1:1 v/v)

Table 1: Recommended HPLC Conditions

3.2 Protocol 2: Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability studies.[2][3] The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is challenged and potential degradation products are generated at detectable levels.[6]

3.2.1 Sample Preparation Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.[6] For solid-state studies, use the drug substance as a dry powder.

3.2.2 Acid Hydrolysis

  • Transfer 1 mL of the stock solution into a vial.

  • Add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubate the vial in a water bath at 60°C for 24 hours.

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute with diluent to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.

3.2.3 Base Hydrolysis The ester linkage in this compound is expected to be highly susceptible to base hydrolysis.

  • Transfer 1 mL of the stock solution into a vial.

  • Add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Keep the vial at room temperature (25°C).

  • Due to high lability, sample at shorter time points (e.g., 0, 1, 2, 4, 8 hours).

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Dilute with diluent to a suitable concentration for HPLC analysis.

3.2.4 Oxidative Degradation The caffeic acid portion of the molecule contains a catechol ring, which is susceptible to oxidation.

  • Transfer 1 mL of the stock solution into a vial.

  • Add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%.

  • Keep the vial at room temperature (25°C), protected from light, for 24 hours.

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.

  • Dilute with diluent to a suitable concentration for HPLC analysis.

3.2.5 Thermal Degradation

  • Spread a thin layer of solid this compound powder in a petri dish.

  • Place the dish in a hot air oven maintained at 105°C for 48 hours.

  • At appropriate time points (e.g., 24, 48 hours), withdraw a sample of the powder.

  • Prepare a solution in diluent at a suitable concentration for HPLC analysis.

3.2.6 Photostability Testing

  • Expose both the solid drug substance and a solution (e.g., 100 µg/mL in diluent) to a light source conforming to ICH Q1B guidelines.[2]

  • The standard condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Maintain a parallel set of samples protected from light (dark control) at the same temperature.

  • After the exposure period, prepare the solid sample and dilute the solution sample for HPLC analysis. Compare the results against the dark control.

4.0 Data Presentation and Evaluation

The results from the forced degradation studies should be systematically recorded. The evaluation involves calculating the percentage of the remaining this compound (Assay %) and the total percentage of all degradation products. Peak purity analysis using a PDA detector is essential to ensure that the main component peak is free from co-eluting impurities.

Stress ConditionDuration% Assay of this compound% Total DegradationMajor Degradation Products (RT)
Control (Unstressed) 0 hours100.0%0.0%N/A
Acid Hydrolysis 24 hours85.2%14.8%DP1 (RT = 5.2 min)
(0.1 M HCl, 60°C)DP2 (RT = 18.5 min)
Base Hydrolysis 8 hours41.5%58.5%DP1 (RT = 5.2 min)
(0.1 M NaOH, RT)DP2 (RT = 18.5 min)
Oxidative Degradation 24 hours89.8%10.2%DP3 (RT = 20.1 min)
(3% H₂O₂, RT)
Thermal Degradation 48 hours96.3%3.7%Minor peaks observed
(Solid, 105°C)
Photostability ICH Q1B92.1%7.9%DP4 (RT = 22.4 min)
(Solid State)

Table 2: Illustrative Summary of Forced Degradation Results for this compound (Note: Data are for illustrative purposes only and represent plausible outcomes based on the compound's structure. DP = Degradation Product, RT = Retention Time.)

This application note provides a comprehensive protocol for conducting stability testing of this compound through forced degradation studies. The outlined stress conditions are based on ICH guidelines and are designed to establish the intrinsic stability profile of the molecule. The provided stability-indicating HPLC method serves as a robust starting point for separating the parent compound from its degradation products, enabling accurate quantification and characterization. The results from these studies are fundamental for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any future drug product containing this compound.

References

Application Notes and Protocols for 3-O-Caffeoyloleanolic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Caffeoyloleanolic acid is a naturally occurring triterpenoid (B12794562) saponin (B1150181) that has garnered significant interest in the scientific community for its potential therapeutic properties. This document provides detailed application notes and protocols for studying the enzyme inhibitory effects of this compound, focusing on its potential as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), α-glucosidase, and Xanthine (B1682287) Oxidase. These enzymes are key targets in the research and development of treatments for diabetes, obesity, and hyperuricemia.

Target Enzymes and Rationale

  • Protein Tyrosine Phosphatase 1B (PTP1B): A key negative regulator of insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B is a promising strategy for the treatment of type 2 diabetes and obesity.[1][2][3][4]

  • α-Glucosidase: An enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides.[5][6][7][8] Its inhibition can delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia in diabetic patients.

  • Xanthine Oxidase: A crucial enzyme in the purine (B94841) metabolism pathway that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[9][10][11][12][13] Overproduction of uric acid can lead to hyperuricemia and gout.

Quantitative Data Summary

While specific IC50 values for this compound are not widely reported, the inhibitory activities of its parent compounds, oleanolic acid and caffeic acid, as well as structurally similar molecules, strongly suggest its potential as an inhibitor of PTP1B, α-glucosidase, and xanthine oxidase. The following table summarizes the reported inhibitory concentrations for related compounds.

EnzymeTest CompoundIC50 ValueReference CompoundReference IC50
Protein Tyrosine Phosphatase 1B (PTP1B) Oleanolic Acid Derivatives3.12 µM - 12.2 µMUrsolic Acid~26.5 µM
α-Glucosidase Chrysanthellin B (Oleanolic acid saponin)Stronger than acarboseAcarbose-
Xanthine Oxidase 3-O-caffeoylquinic acid53.45 µMAllopurinol6.96 µM

Experimental Protocols

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol is adapted from established methods for assessing PTP1B inhibition.[14][15][16]

Materials:

  • Human recombinant PTP1B enzyme

  • p-Nitrophenyl phosphate (B84403) (pNPP) as substrate

  • Tris-HCl buffer (50 mM, pH 7.2)

  • This compound (test compound)

  • Ursolic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 10 µL of varying concentrations of the test compound or positive control.

  • Add 80 µL of Tris-HCl buffer to each well.

  • Add 10 µL of PTP1B enzyme solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of pNPP solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

PTP1B_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 3-O-Caffeoyloleanolic Acid Stock Solution C Add Compound/Control to 96-well Plate A->C B Prepare PTP1B Enzyme and pNPP Substrate D Add Buffer and PTP1B Enzyme B->D C->D E Pre-incubate at 37°C D->E F Initiate Reaction with pNPP E->F G Incubate at 37°C F->G H Measure Absorbance at 405 nm G->H I Calculate % Inhibition and IC50 Value H->I

Caption: Workflow for the xanthine oxidase enzyme inhibition assay.

Signaling Pathways

PTP1B Signaling Pathway

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS). Inhibition of PTP1B enhances insulin sensitivity.

PTP1B_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates Inhibitor This compound Inhibitor->PTP1B Inhibits

Caption: α-Glucosidase inhibition reduces glucose absorption.

Xanthine Oxidase and Purine Metabolism

Xanthine oxidase is a key enzyme in the catabolism of purines, converting hypoxanthine and xanthine to uric acid. Inhibition of this enzyme reduces the production of uric acid.

Xanthine_Oxidase_Pathway Purines Purine Nucleotides Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine Oxidase Hyperuricemia Hyperuricemia & Gout Uric_Acid->Hyperuricemia Inhibitor This compound Inhibitor->Xanthine_Oxidase Inhibits

Caption: Xanthine oxidase inhibition lowers uric acid production.

Conclusion

This compound presents a promising scaffold for the development of novel enzyme inhibitors. The protocols and information provided herein offer a comprehensive guide for researchers to investigate its potential in targeting key enzymes involved in prevalent metabolic disorders. Further studies are warranted to elucidate the precise inhibitory mechanisms and to establish the in vivo efficacy of this compound.

References

Application Notes and Protocols for 3-O-Caffeoyloleanolic Acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Caffeoyloleanolic acid is a naturally occurring pentacyclic triterpenoid (B12794562) that demonstrates a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1] Its chemical structure, combining the features of oleanolic acid and caffeic acid, makes it a compelling chemical probe for investigating cellular signaling pathways implicated in various diseases. These application notes provide detailed protocols for utilizing this compound to study its effects on cell viability and key signaling cascades, namely the PI3K/Akt and NF-κB pathways. The information presented here is intended to guide researchers in the effective use of this compound as a tool for target validation and drug discovery.

Biological Activities and Mechanism of Action

This compound is known to inhibit the production of nitric oxide (NO), a key mediator in inflammation, and exhibits cytotoxic effects against various cancer cell lines.[1][2] While the precise molecular targets are still under investigation, evidence suggests that its mechanism of action, similar to its parent compounds oleanolic acid and caffeic acid, involves the modulation of critical intracellular signaling pathways. The anti-inflammatory and anticancer activities are likely mediated through the inhibition of the PI3K/Akt/mTOR and NF-κB signaling cascades, which are central regulators of cell survival, proliferation, and inflammation.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of this compound and a structurally related compound.

Table 1: Biological Activity of this compound

ActivityCell Line/SystemMethodIC50/CC50Reference
CytotoxicityA549 (Human Lung Carcinoma)MTT Assay (48h)< 20 µg/mL[1]
Tumor Cell ProliferationNot SpecifiedNot Specified~1.7 µg/mL[2]
Nitric Oxide (NO) InhibitionNot SpecifiedNot Specified32.6 (units not specified)[1]

Table 2: Biological Activity of Structurally Related Analogs

CompoundActivityCell LineMethodIC50Reference
3-O-Acetyloleanolic acidCytotoxicityHCT-116 (Human Colon Carcinoma)MTT Assay (24h)10 - 25 µM

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay

This protocol describes how to assess the cytotoxic or cytostatic effects of this compound on a selected cell line.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., A549, HCT-116)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% (v/v).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Dissolve Formazan with DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Inhibition

This protocol details the investigation of this compound's effect on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Western blot imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with this compound as described in Protocol 1.

    • After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., β-actin).

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Phosphorylates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Probe 3-O-Caffeoyloleanolic acid Probe->PI3K Inhibits Probe->Akt Inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Protocol 3: NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol is for visualizing the effect of this compound on the nuclear translocation of NF-κB p65 subunit upon stimulation.

Materials:

  • This compound

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • NF-κB activating stimulus (e.g., Lipopolysaccharide - LPS)

  • Glass coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-NF-κB p65)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS) for 30-60 minutes. Include unstimulated and vehicle-treated stimulated controls.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash twice with PBS.

  • Immunostaining:

    • Block the cells with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and the NF-κB p65 (e.g., green) channels.

    • Assess the localization of the NF-κB p65 subunit. In unstimulated or effectively treated cells, the green fluorescence will be predominantly in the cytoplasm. In stimulated, untreated cells, the green fluorescence will co-localize with the blue nuclear stain.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Initiates Probe 3-O-Caffeoyloleanolic acid Probe->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a valuable chemical probe for studying cellular processes related to inflammation and cancer. The protocols provided herein offer a framework for characterizing its effects on cell viability and its inhibitory potential on the PI3K/Akt and NF-κB signaling pathways. Further investigation to identify its direct molecular targets and to expand the quantitative data on its inhibitory activities will provide a more complete understanding of its mechanism of action and its potential for therapeutic development.

References

Application of 3-O-Caffeoyloleanolic Acid in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-O-Caffeoyloleanolic acid is a naturally occurring pentacyclic triterpenoid (B12794562) that has garnered significant interest in the field of drug discovery. This compound, a conjugate of oleanolic acid and caffeic acid, exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antiviral properties. Its multifaceted mechanism of action, often involving the modulation of key signaling pathways, makes it a promising candidate for the development of novel therapeutics for various diseases.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.

I. Therapeutic Applications and Mechanisms of Action

This compound and its derivatives have demonstrated efficacy in a variety of preclinical models, suggesting their potential application in several therapeutic areas.

Anticancer Activity

This compound has been shown to be an effective anti-lung cancer agent, exhibiting in vitro cytotoxicity against the A549 cell line with a CC50 value of less than 20 μg/mL in an MTT assay performed over 48 hours. This potency was found to be greater than that of the conventional chemotherapeutic drug, cisplatin, which was used as a positive control in the study.[1] The anticancer effects are mediated through the induction of apoptosis and cell cycle arrest. Key mechanisms include the disruption of the mitochondrial membrane potential and the activation of caspase cascades. Furthermore, this compound has been observed to modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.

Anti-inflammatory Activity

The compound exhibits moderate inhibitory activity on nitric oxide (NO) production, with a reported IC50 value of 32.6 μM.[1] This suggests its potential in treating inflammatory conditions. The anti-inflammatory effects are believed to be mediated, in part, through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2. By inhibiting NF-κB activation, this compound can suppress the inflammatory cascade.

Neuroprotective Effects

Derivatives of caffeic acid have shown neuroprotective properties in various in vitro models. For instance, in SH-SY5Y neuroblastoma cells subjected to oxidative stress, these compounds have been shown to enhance cell viability and protect against neuronal damage. The proposed mechanisms include the activation of endogenous antioxidant enzymes and the modulation of signaling pathways such as MAPKs and AKT.

Antiviral Activity

Pentacyclic triterpenoids, the class of compounds to which this compound belongs, have been investigated for their antiviral activities, particularly against the influenza virus. The mechanism of action often involves the inhibition of viral entry into host cells by targeting the viral hemagglutinin protein.

Metabolic Syndrome

Oleanolic acid, a component of this compound, has been studied for its beneficial effects on metabolic syndrome. Animal models of diet-induced obesity have shown that oleanolic acid can improve lipid profiles and reduce body weight. The mechanisms are thought to involve the regulation of genes involved in lipid metabolism and the modulation of inflammatory responses associated with obesity.

II. Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound and its related compounds.

Compound Assay Cell Line/System Parameter Value Reference
This compoundMTT AssayA549 (Human Lung Cancer)CC50< 20 µg/mL (at 48h)[1]
This compoundNO Inhibition AssayLPS-stimulated RAW 246.7 cellsIC5032.6 µM[1]
3-O-acetyloleanolic acidMTT AssayHCT-116 (Human Colon Carcinoma)IC5010-25 µM (at 24h)[2]

III. Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the biological activities of this compound.

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • A549 human lung adenocarcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Harvest cells at 80% confluency using Trypsin-EDTA.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight for attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in fresh culture medium to achieve final concentrations ranging from 12.5 to 200 µM.[3]

    • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a negative control (untreated cells).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Determine the CC50 value (the concentration that causes 50% cell death) from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the anti-inflammatory activity of this compound by measuring its effect on NO production in LPS-stimulated macrophages.

Materials:

Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

  • Compound and LPS Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with LPS only and a blank group with cells only.

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[5]

    • Incubate at room temperature for 10 minutes in the dark.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of NO inhibition and the IC50 value.

Western Blot Analysis of PI3K/Akt Signaling Pathway

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • A549 cells

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-PI3K, anti-PI3K, β-actin). Recommended dilutions are typically 1:1000.

  • HRP-conjugated secondary antibody (1:2000 dilution)

  • ECL detection reagent

Protocol:

  • Cell Treatment and Lysis:

    • Seed A549 cells (6 x 10⁵ cells/well) in 6-cm dishes and treat with this compound for the desired time.[1]

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein by boiling in sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Wash the membrane and add ECL detection reagent.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

IV. Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

experimental_workflow_anticancer cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies start Start: this compound cell_culture Cancer Cell Lines (e.g., A549) start->cell_culture mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis western_blot Western Blot (PI3K/Akt, Apoptosis markers) ic50->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival COA 3-O-Caffeoyl- oleanolic acid COA->PI3K Inhibition COA->Akt Inhibition NFkB_pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation COA 3-O-Caffeoyl- oleanolic acid COA->IKK Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Overcoming 3-O-Caffeoyloleanolic Acid Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 3-O-caffeoyloleanolic acid.

Troubleshooting Guide

Issue 1: Compound crashes out of solution upon addition to aqueous buffer.

Question: I dissolved my this compound in DMSO to make a stock solution, but when I add it to my aqueous cell culture medium or buffer, a precipitate forms immediately. How can I prevent this?

Answer: This is a common issue due to the poor aqueous solubility of this compound. Here are several strategies to overcome this, ranging from simple to more complex formulation approaches.

Immediate Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your aqueous medium.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5% (v/v) for most cell-based assays to minimize solvent toxicity.[1][2] You may need to prepare a more dilute stock solution in DMSO to achieve this.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. Add a small volume of the DMSO stock to a small volume of the buffer, mix well, and then gradually add more buffer.

  • Use of Co-solvents: For in vivo studies, co-solvents can be employed. A suggested combination is 10% DMSO, 10% Tween 80, and 80% water.[3]

Advanced Formulation Strategies:

If the above steps are insufficient, consider the following formulation approaches to enhance aqueous solubility:

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their water solubility.[4]

  • Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in SLNs can improve its solubility and bioavailability.[5][6][7]

Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.

Question: I'm observing high variability in my experimental results. I suspect it might be related to the inconsistent solubility of this compound. How can I ensure my compound is properly solubilized for consistent results?

Answer: Inconsistent solubility can indeed lead to unreliable experimental outcomes. Here’s how you can address this:

  • Visual Inspection: Always visually inspect your final solution for any signs of precipitation. A clear, homogenous solution is crucial.

  • Sonication and Warming: When preparing your stock solution in an organic solvent like DMSO, gentle warming and sonication can aid in complete dissolution.[8] However, be cautious with temperature to avoid compound degradation.

  • Pre-dissolution in a Small Volume of Organic Solvent: Before diluting into a larger volume of aqueous buffer, ensure the compound is fully dissolved in a minimal amount of a suitable organic solvent.

  • Use of a Formulation Strategy: For consistent and higher aqueous solubility, employing a formulation strategy like cyclodextrin complexation or SLNs from the outset is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the recommended organic solvents for dissolving this compound?

A1: this compound is reported to be soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[9] For biological experiments, DMSO is the most commonly used solvent for preparing stock solutions.

Q2: Is there any quantitative data on the solubility of this compound?

A2: Specific quantitative solubility data for this compound in a range of solvents is not extensively available in the literature. However, data for the parent compound, oleanolic acid, can provide a useful reference point. The solubility of oleanolic acid is known to increase with temperature and varies significantly with the solvent used.

Q3: Can I store this compound in solution?

A3: It is generally recommended to prepare fresh solutions for each experiment. If you need to store a stock solution (e.g., in DMSO), aliquot it into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Aqueous solutions of oleanolic acid are not recommended for storage for more than a day.[10][11]

Q4: What are the key signaling pathways modulated by oleanolic acid and its derivatives?

A4: Oleanolic acid and its derivatives have been shown to modulate several key signaling pathways implicated in various cellular processes. These include the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival, the MAPK (ERK/JNK/p38) signaling pathway involved in stress responses and apoptosis, and the Nrf2 pathway, a critical regulator of the antioxidant response.[12][13][14][15]

Data Presentation

Table 1: Qualitative Solubility of this compound
SolventSolubilityReference
DMSOSoluble[8][15]
ChloroformSoluble[9]
DichloromethaneSoluble[9]
Ethyl AcetateSoluble[9]
AcetoneSoluble[9]

Note: Solubility in DMSO may require ultrasonic and warming.[8]

Table 2: Quantitative Solubility of Oleanolic Acid in Various Solvents
SolventTemperature (°C)Solubility (mg/mL)Reference
Ethanol25~5[10][11]
DMSO25~3[10][11]
Dimethyl formamide (B127407) (DMF)25~30[10][11]
1-Butanol25Soluble[9]
Acetone25Less Soluble[9]
Water25Sparingly Soluble[9]
1:2 DMF:PBS (pH 7.2)25~0.3[10][11]

This data is for the parent compound, oleanolic acid, and should be used as a guideline. Empirical determination of solubility for this compound is recommended.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use a sonicator bath for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be applied, but monitor carefully to avoid degradation.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is a general guideline for complexation. Optimization of the molar ratio may be required.

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in distilled water to the desired concentration (e.g., 1-10% w/v).

  • Prepare Compound Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Mixing: Slowly add the compound solution to the HP-β-CD solution while stirring vigorously.

  • Incubation: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filtration/Lyophilization: The resulting solution can be filtered through a 0.22 µm filter to remove any un-complexed compound. For a solid complex, the solution can be lyophilized.

Protocol 3: Preparation of Solid Lipid Nanoparticles (SLNs) by Emulsion Solvent Evaporation

This is a representative protocol; optimization of lipid, surfactant, and homogenization parameters is crucial.

  • Lipid Phase Preparation: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a small volume of a water-miscible organic solvent (e.g., ethanol). Heat this mixture to 5-10°C above the melting point of the lipid.

  • Aqueous Phase Preparation: Dissolve a surfactant (e.g., Polysorbate 80) in distilled water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the lipid phase and homogenize using a high-shear homogenizer to form a coarse pre-emulsion.

  • Nanoparticle Formation: Subject the pre-emulsion to high-pressure homogenization for several cycles to form the nanoemulsion.

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify, forming the SLNs.

  • Characterization: Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshooting Troubleshooting weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate/Warm add_dmso->dissolve add_to_buffer Add to Aqueous Buffer dissolve->add_to_buffer check_precipitate Check for Precipitation add_to_buffer->check_precipitate lower_conc Lower Final Concentration check_precipitate->lower_conc Precipitate Observed stepwise Stepwise Dilution check_precipitate->stepwise Precipitate Observed formulate Use Formulation Strategy (Cyclodextrin/SLN) check_precipitate->formulate Precipitate Observed Experiment Experiment check_precipitate->Experiment No Precipitate

Caption: Troubleshooting workflow for dissolving this compound.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway OA Oleanolic Acid Derivatives PI3K PI3K OA->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Growth & Survival mTOR->Growth Stress Cellular Stress MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Apoptosis Apoptosis MAPK->Apoptosis OA2 Oleanolic Acid Derivatives OA2->MAPK Modulates

Caption: Key signaling pathways modulated by oleanolic acid and its derivatives.

References

3-O-Caffeoyloleanolic acid degradation and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-caffeoyloleanolic acid. The information provided is based on available scientific literature and general principles of handling phenolic and triterpenoid (B12794562) compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound?

A1: this compound, a natural compound containing both a caffeoyl and an oleanolic acid moiety, is susceptible to degradation through several mechanisms, primarily hydrolysis, oxidation, and photolysis. Key contributing factors include:

  • pH: The ester linkage between caffeic acid and oleanolic acid is prone to hydrolysis, particularly under basic conditions. Acidic conditions may also promote degradation over time. Studies on similar compounds like caffeoylquinic acids show increased degradation and isomerization as pH increases.

  • Temperature: Elevated temperatures can accelerate the rate of both hydrolytic and oxidative degradation.

  • Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation, often involving isomerization of the caffeic acid moiety.

  • Oxygen: The catechol group of the caffeic acid moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen and catalyzed by metal ions.

  • Presence of Oxidizing Agents: Reagents such as hydrogen peroxide can induce oxidative degradation.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation product analysis for this compound is not extensively reported, based on its structure, the primary degradation products are expected to be:

  • Caffeic Acid and Oleanolic Acid: Resulting from the hydrolysis of the ester bond.

  • Isomers of Caffeic Acid: Such as cis-caffeic acid, formed through photoisomerization.

  • Oxidation Products: Arising from the oxidation of the caffeic acid moiety, potentially leading to quinone-type structures.

Q3: How can I prevent the degradation of this compound during storage and experiments?

A3: To minimize degradation, the following precautions are recommended:

  • Storage Conditions: Store the compound as a solid in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature (e.g., -20°C). For solutions, use a suitable solvent and store at low temperatures for short periods.

  • pH Control: Maintain a slightly acidic pH (e.g., pH 4-6) for solutions to minimize hydrolysis. Avoid alkaline conditions.

  • Use of Antioxidants: The addition of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or propyl gallate can help prevent oxidative degradation.[1][2]

  • Chelating Agents: To prevent metal-catalyzed oxidation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).

  • Degassed Solvents: For preparing solutions, using solvents that have been degassed to remove dissolved oxygen can be beneficial.

  • Formulation Strategies: For drug development, encapsulation methods like liposomal formulations can improve stability by protecting the compound from the external environment.[3][4][5][6][7]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Loss of compound potency or unexpected peaks in HPLC analysis. Degradation of this compound.- Verify storage conditions (temperature, light protection).- Check the pH of the sample solution.- Prepare fresh solutions for each experiment.- Perform a forced degradation study to identify potential degradation products and confirm peak identity.
Discoloration of solutions (e.g., turning brown). Oxidation of the caffeic acid moiety.- Add an antioxidant (e.g., ascorbic acid, BHT) to the solution.- Use degassed solvents.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Protect from light.
Inconsistent results in biological assays. Compound instability in the assay medium.- Assess the stability of this compound in the specific cell culture or assay buffer.- Reduce incubation times if possible.- Consider using a stabilized formulation, such as liposomal encapsulation.

Quantitative Data Summary

Direct quantitative data on the degradation of this compound is limited. The following table summarizes stability data for related caffeoyl-containing compounds to provide an indication of expected behavior.

Compound Condition Observation Reference
Caffeic AcidAlkaline pHHighly labile under alkaline conditions.[8]
Caffeic AcidOxidative (H₂O₂)Stable in oxidative conditions.[8]
Caffeoylquinic AcidsIncreasing pHStability decreases with increasing alkalinity.[9]
Caffeoylquinic AcidsTemperatureDegradation increases with higher temperatures.[10]
Ferulic AcidTopical Gel (pH > pKa)Poor stability and color change.[11][12]
Ferulic AcidTopical Gel (pH < pKa)Improved chemical stability and appearance.[11][12]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and daylight for an extended period (e.g., 7 days).

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of stressed samples with that of an unstressed control to identify degradation peaks.

  • Characterize the structure of significant degradation products using LC-MS/MS and NMR if necessary.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

1. Chromatographic Conditions (Initial):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 325 nm (based on the UV absorbance of the caffeoyl moiety).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

2. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[13]

  • Specificity should be confirmed by analyzing the forced degradation samples to ensure that degradation product peaks are well-resolved from the parent compound peak.

Signaling Pathway Diagrams

Based on the known biological activities of its constituent molecules, caffeic acid and oleanolic acid, this compound is likely to modulate key inflammatory and antioxidant signaling pathways.

NF_kB_Pathway cluster_nucleus COA 3-O-Caffeoyloleanolic Acid IKK IKK Complex COA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation NFkB_IkB NF-κB-IκBα (Inactive) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Nrf2_Pathway cluster_nucleus COA 3-O-Caffeoyloleanolic Acid Keap1_Nrf2 Keap1-Nrf2 (Inactive) COA->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Keap1_Nrf2->Nrf2 Release Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription Antioxidant_Response Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.

PI3K_Akt_Pathway COA 3-O-Caffeoyloleanolic Acid Receptor Receptor COA->Receptor Activates? PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Postulated involvement of this compound in the PI3K/Akt signaling pathway.

References

Technical Support Center: Optimizing HPLC Separation of 3-O-Caffeoyloleanolic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 3-O-caffeoyloleanolic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound encountered during HPLC analysis?

A1: The most common isomers of this compound are the cis and trans geometric isomers of the 3-O-caffeoyl moiety. The trans isomer is typically the more stable and abundant form found in nature. However, exposure of the sample or standard solutions to UV light (including ambient laboratory light) can induce isomerization, leading to the formation of the cis isomer. This can result in the appearance of a new, closely eluting peak in the chromatogram.

Q2: Why am I seeing a small peak eluting just before my main this compound peak?

A2: This is a classic sign of the presence of the cis isomer of this compound. The cis isomer is generally less retained on a reversed-phase column and will therefore elute slightly earlier than the more abundant trans isomer. To confirm this, you can intentionally expose a standard solution to UV light for a short period and observe the growth of this earlier-eluting peak.

Q3: How can I prevent the isomerization of my sample and standards?

A3: To minimize the light-induced conversion of the trans isomer to the cis isomer, it is crucial to protect your samples and standards from light. Use amber vials or wrap your vials in aluminum foil. Prepare solutions fresh and store them in the dark and at a low temperature when not in use.

Q4: What is a typical starting point for developing an HPLC method for these isomers?

A4: A good starting point is a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as solvent B. The acidic modifier helps to suppress the ionization of the carboxylic acid group on the oleanolic acid backbone and the phenolic hydroxyl groups on the caffeoyl moiety, leading to sharper peaks and better resolution.

Q5: At what wavelength should I monitor the separation of this compound isomers?

A5: The caffeoyl group has a strong UV absorbance. A wavelength of around 320-330 nm is typically used for detection, as this is near the absorbance maximum for the trans-caffeoyl moiety. It's important to note that the cis isomer may have a slightly different UV spectrum, often with a hypsochromic shift (a shift to a shorter wavelength) and lower absorbance compared to the trans isomer.[1][2][3] Using a photodiode array (PDA) detector can be advantageous to examine the full UV spectrum of each peak for confirmation.

Troubleshooting Guides

Poor Resolution Between Isomers

Problem: I am seeing two very closely eluting or co-eluting peaks for what I believe are the cis and trans isomers of this compound. How can I improve their separation?

Answer:

  • Optimize the Mobile Phase Gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks. Experiment with decreasing the rate of increase of the organic solvent (Solvent B) in your gradient program.

  • Change the Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation. Methanol may provide different interactions with the analytes and the stationary phase compared to acetonitrile, potentially improving the resolution of the isomers.

  • Adjust the Column Temperature: Lowering the column temperature can sometimes increase the resolution of isomers by enhancing the differential interactions with the stationary phase. Conversely, a moderate increase in temperature can improve efficiency and peak shape, which might also contribute to better resolution. It is recommended to use a column oven for stable and reproducible temperatures.

  • Modify the Mobile Phase pH: While a low pH is generally recommended, slight adjustments to the concentration of the acid modifier (e.g., formic acid from 0.05% to 0.2%) can subtly alter the retention and selectivity.

Peak Tailing

Problem: My this compound peak is showing significant tailing. What could be the cause and how do I fix it?

Answer:

  • Insufficiently Acidified Mobile Phase: The carboxylic acid and phenolic hydroxyl groups can interact with residual silanols on the silica-based stationary phase if they are not fully protonated. Ensure your mobile phase is adequately acidified (e.g., 0.1% formic acid) to maintain a low pH.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading. Flush the column with a strong solvent (e.g., isopropanol), or if the problem persists, consider replacing the column.

  • Secondary Silanol (B1196071) Interactions: If using an older, Type-A silica (B1680970) column, interactions between the analyte and active silanol groups can cause tailing. Using a modern, high-purity, end-capped C18 column (Type-B silica) can minimize these interactions.

Variable Retention Times

Problem: The retention times for my this compound peaks are shifting between injections.

Answer:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A common practice is to allow at least 5-10 column volumes of the initial mobile phase to pass through the column between runs.

  • Fluctuating Column Temperature: Without a column oven, changes in ambient laboratory temperature can cause retention time shifts. Using a thermostatically controlled column compartment is essential for reproducible results.

  • Mobile Phase Instability: Prepare fresh mobile phase daily, as the composition can change over time due to evaporation of the more volatile organic component. Ensure the mobile phase components are well-mixed.

  • Pump Performance Issues: Inconsistent pump performance, such as leaks or faulty check valves, can lead to fluctuations in the mobile phase composition and flow rate, causing retention time variability.

Quantitative Data

The following table summarizes typical starting parameters for the HPLC analysis of this compound and its isomers, based on methods for similar compounds found in plant extracts.[4][5][6][7][8]

ParameterRecommended Starting Conditions
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B (e.g., 10-20%), ramp up to a high percentage (e.g., 90-100%) over 20-40 minutes
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C
Detection Wavelength 320 - 330 nm (using a DAD is recommended)
Injection Volume 5 - 20 µL

Experimental Protocol

This protocol provides a general methodology for the HPLC analysis of this compound isomers in a plant extract.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Store in an amber vial at 4°C.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the initial mobile phase composition.
  • Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol or ethanol). Evaporate the solvent and redissolve the residue in the initial mobile phase. Filter the sample solution through a 0.45 µm syringe filter into an amber HPLC vial.

2. HPLC Instrumentation and Conditions:

  • Set up the HPLC system with the parameters outlined in the "Quantitative Data" table.
  • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

3. Analysis:

  • Inject the standard solutions to establish retention times and build a calibration curve.
  • Inject the prepared sample solutions.
  • Identify the trans and cis isomers of this compound based on their retention times and UV spectra (if using a DAD). The cis isomer is expected to elute slightly before the trans isomer.
  • Quantify the amount of each isomer in the sample using the calibration curve.

Visualizations

G Troubleshooting Workflow for Poor Resolution start Poor Resolution of Isomers gradient Is the gradient shallow enough? start->gradient solvent Have you tried a different organic solvent (e.g., MeOH vs. ACN)? gradient->solvent No action_gradient Make Gradient Shallower gradient->action_gradient Yes temp Is the column temperature optimized? solvent->temp No action_solvent Switch Organic Solvent solvent->action_solvent Yes column Is the column performing well (check with standard)? temp->column No action_temp Test Lower/Higher Temperatures temp->action_temp Yes end_bad Consider a different column chemistry (e.g., Phenyl-Hexyl) column->end_bad No action_column Flush or Replace Column column->action_column Yes end_good Resolution Achieved action_gradient->end_good action_solvent->end_good action_temp->end_good action_column->end_good

Caption: Troubleshooting workflow for improving HPLC resolution.

G Cis-Trans Isomerization of this compound trans_isomer Trans-3-O-Caffeoyloleanolic Acid (More Stable, Longer Retention Time) cis_isomer Cis-3-O-Caffeoyloleanolic Acid (Less Stable, Shorter Retention Time) trans_isomer->cis_isomer Isomerization uv_light UV Light Exposure uv_light->trans_isomer

Caption: Relationship between cis and trans isomers.

References

Technical Support Center: 3-O-Caffeoyloleanolic Acid In Vitro Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low in vitro bioactivity with 3-O-Caffeoyloleanolic acid. The information provided is intended for researchers, scientists, and drug development professionals to facilitate successful experimentation.

Troubleshooting Guides

Low in vitro bioactivity of this compound is a common challenge, primarily stemming from its poor aqueous solubility. This guide addresses this and other potential experimental hurdles.

Problem 1: Low or Inconsistent Cytotoxicity/Biological Activity

Potential CauseRecommended Solution(s)
Poor Solubility and Precipitation: this compound, like other oleanolic acid derivatives, has very low water solubility. Direct addition to aqueous cell culture media, even from a DMSO stock, can cause precipitation, leading to a lower effective concentration and inconsistent results.[1][2][3][4][5]Optimize Dissolution: Prepare a high-concentration stock solution in 100% DMSO. For the final working solution, perform a serial dilution in pre-warmed (37°C) culture medium while gently vortexing to ensure rapid and even dispersion. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to avoid solvent toxicity.[1][2][4] Formulation Strategies: Enhance solubility by using formulation approaches such as complexation with cyclodextrins, or incorporation into liposomes or solid dispersions. Detailed protocols are provided below.
Compound Instability: The compound may degrade in the cell culture medium over the course of the experiment, especially during long incubation periods.[2]Assess Stability: Test the stability of this compound in your specific cell culture medium over the intended duration of the experiment. Fresh Media: For long-term experiments, consider replacing the media with freshly prepared compound-containing media at regular intervals.[2]
Cell Line Sensitivity: The chosen cell line may not be sensitive to the biological effects of this compound.Cell Line Screening: Test the compound on a panel of different cell lines to identify a sensitive model. Published data shows a CC50 value of less than 20 µg/mL in A549 lung cancer cells.[6]
Assay Interference: The compound may interfere with the assay itself. For example, colored compounds can affect absorbance readings in MTT assays, and compounds with reducing properties can directly reduce the MTT reagent.[7][8][9]Include Proper Controls: Run a "compound only" control (compound in media without cells) to measure its intrinsic absorbance. Subtract this background from the experimental wells.[8] Use Alternative Assays: If interference is suspected, switch to a non-colorimetric viability assay, such as a CellTiter-Glo® (ATP-based) assay.

Problem 2: Visible Precipitation in Cell Culture Wells

Potential CauseRecommended Solution(s)
Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium is higher than its solubility limit.Determine Maximum Soluble Concentration: Perform a solubility test in your specific cell culture medium to determine the highest concentration that remains in solution.[4] Reduce Final Concentration: If experimentally feasible, lower the working concentration of the compound.
Improper Dilution Technique: Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause rapid solvent exchange and "shock" precipitation.[1][2]Serial Dilution: Prepare intermediate dilutions of the DMSO stock in pre-warmed (37°C) culture medium. Add the compound drop-wise while gently vortexing the medium.[1][2][4]
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to precipitation.[2][4]Test in Simpler Media: Assess solubility in a buffered saline solution (e.g., PBS) to determine if media components are the issue. Carrier Proteins: The use of serum in the media can sometimes aid solubility through binding to proteins like albumin. If using serum-free media, consider adding purified bovine serum albumin (BSA).[3]
Temperature and pH Shifts: Changes in temperature (room temperature to 37°C) and pH (due to the CO2 environment in the incubator) can affect compound solubility.[4]Pre-warm Media: Always use pre-warmed media for dilutions.[4] Buffered Media: Ensure your media is adequately buffered for the CO2 concentration in your incubator.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low in vitro bioactivity of this compound?

A1: The primary reason is its very low aqueous solubility. Like its parent compound, oleanolic acid, this compound is a hydrophobic molecule that tends to precipitate in aqueous solutions like cell culture media. This precipitation reduces the effective concentration of the compound available to interact with the cells.

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution due to its ability to dissolve a wide range of hydrophobic compounds.[1][2]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1%.[1][4] However, the tolerance to DMSO can be cell-line specific. It is always recommended to run a vehicle control (media with the same final concentration of DMSO as your experimental wells) to assess any potential solvent-induced effects.

Q4: My compound is colored. How can I perform an MTT assay?

A4: If your compound has a color that overlaps with the absorbance of the formazan (B1609692) product in the MTT assay, you must include a background control. This control should contain the same concentration of your compound in the media but without any cells. After the incubation period, the absorbance of these wells should be subtracted from the absorbance of your experimental wells.[8] If the interference is significant, consider using an alternative, non-colorimetric cell viability assay.

Q5: How can I improve the cellular uptake of this compound?

A5: Enhancing the solubility of this compound through formulation strategies is the most effective way to improve its cellular uptake. By keeping the compound in solution, you increase the concentration gradient that drives its passive diffusion across the cell membrane. Formulations such as liposomes and nanoparticles can also facilitate uptake through endocytosis.

Data Presentation

Table 1: Solubility of Oleanolic Acid in Various Solvents

SolventTemperature (°C)Solubility
Water25< 1 µg/mL
Ethanol252.8 mg/mL
Methanol251.1 mg/mL
DMSO25> 50 mg/mL

Data is for the parent compound oleanolic acid and should be used as an estimate. Actual solubility of this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments to enhance the in vitro bioactivity of this compound. These protocols are adapted from methods used for oleanolic acid and other triterpenoids.

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol utilizes the kneading method to form an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD), which can enhance the aqueous solubility of the compound.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Ethanol-water mixture (e.g., 50:50 v/v)

    • Mortar and pestle

    • Vacuum oven

  • Procedure:

    • Weigh out this compound and HP-β-CD in a 1:1 molar ratio.

    • Mix the powders thoroughly in a mortar.

    • Add a small amount of the ethanol-water mixture to the powder blend to form a thick paste.

    • Knead the paste vigorously with the pestle for 45-60 minutes.

    • Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved.

    • Pulverize the dried complex into a fine powder using the mortar and pestle.

    • Store the complex in a desiccator until use.

Protocol 2: Formulation of this compound Liposomes

This protocol uses the thin-film hydration method followed by sonication to encapsulate this compound within liposomes.[10][11]

  • Materials:

    • This compound

    • Soybean phosphatidylcholine

    • Cholesterol

    • Chloroform and Methanol (or other suitable organic solvent mixture)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Rotary evaporator

    • Probe or bath sonicator

  • Procedure:

    • Dissolve this compound, soybean phosphatidylcholine, and cholesterol in a chloroform:methanol mixture in a round-bottom flask. A typical molar ratio would be 1:10:5 (drug:phosphatidylcholine:cholesterol).

    • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C). This will form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid transition temperature.

    • To reduce the size of the resulting multilamellar vesicles, sonicate the suspension using a probe sonicator on ice or in a bath sonicator until the suspension becomes translucent.

    • To separate the encapsulated drug from the unencapsulated drug, the liposomal suspension can be centrifuged at high speed, and the pellet containing the liposomes can be resuspended in fresh PBS.

Protocol 3: Caco-2 Cell Permeability Assay

This assay is used to assess the intestinal permeability of a compound in vitro.[12]

  • Materials:

    • Caco-2 cells

    • Transwell® inserts (e.g., 0.4 µm pore size)

    • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

    • Hank's Balanced Salt Solution (HBSS)

    • This compound solution in HBSS

    • Lucifer yellow (as a marker for monolayer integrity)

    • LC-MS/MS system for quantification

  • Procedure:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21 days to allow for differentiation into a polarized monolayer, changing the medium every 2-3 days.

    • Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the this compound solution in HBSS to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber to assess A-to-B permeability.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

    • At the end of the experiment, collect samples from the apical chamber.

    • To assess monolayer integrity after the experiment, perform a Lucifer yellow leak test.

    • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed extrinsic apoptosis signaling pathway induced by this compound, based on data from the closely related compound, 3-O-acetyloleanolic acid.

apoptosis_pathway COA 3-O-Caffeoyloleanolic Acid DR5 Death Receptor 5 (DR5) Upregulation COA->DR5 DISC Death-Inducing Signaling Complex (DISC) Formation DR5->DISC TRAIL binding Casp8 Active Caspase-8 DISC->Casp8 recruits & cleaves ProCasp8 Pro-Caspase-8 Casp3 Active Caspase-3 Casp8->Casp3 cleaves ProCasp3 Pro-Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed extrinsic apoptosis pathway of this compound.

Experimental Workflow

The following diagram outlines a general workflow for troubleshooting low in vitro bioactivity of this compound.

Caption: Workflow for troubleshooting low bioactivity of this compound.

References

Technical Support Center: Enhancing the Stability of 3-O-Caffeoyloleanolic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-O-Caffeoyloleanolic acid (COA) in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound (COA) is a natural compound comprised of an oleanolic acid backbone esterified with caffeic acid. Its stability in solution is primarily influenced by the chemical liabilities of these two components. The main concerns are:

  • Hydrolysis of the Ester Linkage: The ester bond connecting oleanolic acid and caffeic acid is susceptible to cleavage, particularly under acidic or alkaline conditions.[1] Alkaline hydrolysis, also known as saponification, is typically more rapid and irreversible.[1]

  • Oxidation of the Caffeoyl Moiety: The catechol group (two adjacent hydroxyl groups) on the caffeic acid portion of the molecule is prone to oxidation. This can be accelerated by exposure to light, oxygen, and certain metal ions.

  • Oxidation of the Oleanolic Acid Backbone: The double bond within the pentacyclic triterpene structure of oleanolic acid can also undergo oxidation, though this is generally a slower process compared to the hydrolysis of the ester linkage.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can promote both hydrolysis and oxidation, leading to the degradation of the molecule.[1]

Q2: How does pH affect the stability of COA solutions?

A2: The pH of the solution is a critical factor in the stability of COA. Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bond.[1] Generally, COA is most stable in neutral or near-neutral pH conditions (pH 6-7.5). Under alkaline conditions (pH > 8), the rate of hydrolysis increases significantly.[1] Studies on similar caffeoyl derivatives, like caffeoylquinic acids, have shown that their stability decreases as the alkalinity of the solution increases.

Q3: What are the recommended solvents for dissolving and storing COA?

A3: Due to its low water solubility, COA typically requires organic solvents for dissolution.[1] Common choices include:

The choice of solvent will depend on the specific experimental requirements. It is crucial to use high-purity solvents that are free from acidic or basic contaminants which could catalyze degradation.[1] For long-term storage, anhydrous solvents are preferred to minimize hydrolysis.

Q4: What are the optimal storage conditions for COA solutions?

A4: To maximize the shelf-life of COA in solution, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage, to significantly reduce the rate of chemical degradation.[1]

  • Light: Protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil to prevent photodegradation.[1]

  • Atmosphere: For long-term storage, it is advisable to purge the container with an inert gas, such as nitrogen or argon, to displace oxygen and minimize the risk of oxidation.[1]

Troubleshooting Guides

Issue 1: Precipitation of COA in solution, especially during storage.

  • Possible Cause:

    • Low Solubility: COA has poor aqueous solubility, and its solubility in organic solvents can decrease at lower storage temperatures.

    • Degradation: The compound may be degrading into its parent compounds, oleanolic acid and caffeic acid, which may have different solubility profiles. Oleanolic acid, in particular, has low solubility in many common solvents.[1]

  • Troubleshooting Steps:

    • Verify Solubility: Confirm the solubility of COA in your chosen solvent at the intended storage temperature. You may need to use a higher concentration of the organic solvent or a different solvent system.

    • Analyze the Precipitate: If possible, isolate the precipitate and analyze it using techniques like HPLC or mass spectrometry to determine if it is intact COA or a degradation product.

    • Adjust Storage Concentration: Consider storing COA at a lower concentration to prevent precipitation.

Issue 2: Inconsistent experimental results or loss of biological activity over time.

  • Possible Cause:

    • Chemical Degradation: The COA in your solution is likely degrading due to hydrolysis or oxidation, leading to a decrease in the concentration of the active compound.

  • Troubleshooting Steps:

    • Implement Optimal Storage: Ensure your COA solutions are stored under the recommended conditions (low temperature, protected from light, and under an inert atmosphere).

    • Prepare Fresh Solutions: For sensitive experiments, prepare fresh solutions of COA immediately before use.

    • Perform a Stability Study: Conduct a small-scale stability study under your experimental conditions to determine the rate of degradation. This can be done by analyzing aliquots of the solution by HPLC at different time points.

    • Add Antioxidants: For experiments where it is permissible, consider adding antioxidants like ascorbic acid or citric acid to the solution to inhibit the oxidation of the caffeoyl moiety.[2]

Data Presentation

Table 1: Factors Affecting the Stability of this compound in Solution

FactorEffect on StabilityRecommendation
pH Highly unstable in acidic (pH < 4) and alkaline (pH > 8) conditions due to ester hydrolysis.[1]Maintain a neutral or near-neutral pH (6-7.5).
Temperature Higher temperatures accelerate the rates of hydrolysis and oxidation.Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[1]
Light Exposure to light, especially UV, can induce photodegradation through hydrolysis and oxidation.[1]Protect solutions from light using amber vials or by wrapping containers in foil.[1]
Oxygen The caffeoyl moiety is susceptible to oxidation in the presence of oxygen.Purge solutions with an inert gas (nitrogen or argon) for long-term storage.[1]
Solvent Purity of the solvent is critical. Acidic or basic impurities can catalyze degradation. Water content can promote hydrolysis.Use high-purity, anhydrous solvents. Common choices include DMSO, ethanol, and methanol.[1]

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound

Objective: To develop a stability-indicating HPLC method capable of separating and quantifying this compound from its primary degradation products, oleanolic acid and caffeic acid.

Materials:

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard

  • Oleanolic acid reference standard

  • Caffeic acid reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid

Chromatographic Conditions (starting point for optimization):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (for oleanolic acid) and 325 nm (for caffeic acid and COA)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of COA under various stress conditions to understand its intrinsic stability and to validate the stability-indicating nature of the analytical method.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of COA in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.

  • Thermal Degradation: Expose the solid COA and a solution of COA to dry heat at 80°C for up to 72 hours.

  • Photodegradation: Expose a solution of COA to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare COA Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid alkali Alkaline Hydrolysis (0.1 M NaOH, RT) stock->alkali oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (80°C) stock->thermal photo Photodegradation (ICH Q1B) stock->photo neutralize Neutralize Acid/Alkali Samples acid->neutralize alkali->neutralize hplc HPLC Analysis (Stability-Indicating Method) oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Analysis (Quantify COA and Degradants) hplc->data

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_degradation Degradation Pathways cluster_products Degradation Products COA This compound (in solution) hydrolysis Hydrolysis (Acid/Base Catalyzed) COA->hydrolysis Ester Linkage Cleavage oxidation Oxidation (Light/Oxygen Induced) COA->oxidation Caffeoyl Moiety OA Oleanolic Acid hydrolysis->OA CA Caffeic Acid hydrolysis->CA oxidized_products Oxidized Derivatives oxidation->oxidized_products

Caption: Major degradation pathways for this compound in solution.

References

Technical Support Center: Matrix Effects in LC-MS Analysis of 3-O-Caffeoyloleanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 3-O-Caffeoyloleanolic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In biological matrices such as plasma, serum, or tissue homogenates, these interfering components can include phospholipids (B1166683), salts, endogenous metabolites, and dosing vehicles.[3] These effects can manifest as:

  • Ion Suppression: A decrease in the analyte signal, leading to reduced sensitivity and potentially false-negative results.[1][4]

  • Ion Enhancement: An increase in the analyte signal, which can lead to an overestimation of the analyte concentration.[2]

For a complex triterpenoid (B12794562) saponin (B1150181) like this compound, which may have inherent low ionization efficiency, matrix effects can severely compromise the accuracy, precision, and sensitivity of quantitative analysis.[5]

Q2: What are the primary causes of matrix effects in the LC-MS analysis of this compound?

A2: The primary causes of matrix effects are substances that co-elute with this compound from the LC column and interfere with its ionization in the mass spectrometer's ion source.[3][6] Common culprits in biological matrices include:

  • Phospholipids: Abundant in plasma and serum, phospholipids are notoriously problematic, often causing significant ion suppression.[7]

  • Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can crystallize on the ESI droplet, hindering solvent evaporation and suppressing the analyte signal.

  • Endogenous Metabolites: The complex nature of biological samples means that numerous small molecules can co-elute with the analyte of interest.

  • Exogenous Contaminants: Plasticizers from collection tubes, anticoagulants, and components of dosing vehicles can also interfere with ionization.

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: There are two primary experimental approaches to assess the presence and extent of matrix effects:

  • Post-Column Infusion (Qualitative Assessment): In this experiment, a standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract (e.g., plasma from an untreated subject) is then injected onto the LC system. Any dip or rise in the constant baseline signal of the analyte indicates the retention times at which co-eluting matrix components are causing ion suppression or enhancement, respectively.[8]

  • Post-Extraction Spike Analysis (Quantitative Assessment): This method provides a quantitative measure of the matrix effect. The response of the analyte in a post-extraction spiked matrix sample is compared to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)

    An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. According to regulatory guidelines, the precision of the matrix factor across at least six different lots of matrix should not exceed 15%.[9][10]

Q4: What is the most effective way to mitigate matrix effects for this compound analysis?

A4: A multi-faceted approach is often the most effective. This includes:

  • Optimized Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently recovering this compound. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids and other interferences than simple protein precipitation.[3][11]

  • Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from the regions of ion suppression is a crucial strategy. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a column with a different stationary phase chemistry.[2]

  • Use of an Appropriate Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects.[12] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, thus providing the most accurate correction. If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated that it adequately tracks the analyte's behavior.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor Peak Shape (Tailing or Fronting) Co-eluting matrix components interfering with chromatography.1. Improve sample cleanup using SPE or LLE. 2. Optimize the LC gradient to better resolve the analyte peak. 3. Evaluate a different LC column chemistry.
Low Signal Intensity or Inconsistent Results Significant ion suppression.1. Perform a post-column infusion experiment to identify suppression zones. 2. Modify the LC method to move the analyte's retention time away from these zones. 3. Enhance sample preparation to remove phospholipids (e.g., using a HybridSPE plate). 4. If not already in use, incorporate a stable isotope-labeled internal standard.
High Variability Between Different Matrix Lots Differential matrix effects in individual samples.1. Ensure the sample preparation method is robust and reproducible. 2. The use of a stable isotope-labeled internal standard is highly recommended to normalize for this variability. 3. Evaluate at least six different sources of blank matrix during method validation to understand the extent of variability.[9][10]
Loss of Sensitivity Over an Analytical Run Accumulation of matrix components on the LC column or in the MS source.1. Implement a more rigorous sample cleanup procedure. 2. Incorporate a column wash step at the end of each injection to elute strongly retained matrix components. 3. Increase the frequency of MS source cleaning.

Quantitative Data Summary

The following tables provide illustrative data on the assessment of matrix effects and recovery for the analysis of a triterpenoid saponin, which can be used as a benchmark for experiments with this compound.

Table 1: Illustrative Matrix Effect Assessment

Matrix LotAnalyte Peak Area (Post-extraction Spike)Neat Solution Peak AreaMatrix Factor
178,540102,3000.77
285,210102,3000.83
375,980102,3000.74
481,350102,3000.79
588,670102,3000.87
679,920102,3000.78
Mean 0.80
%CV 6.2%

A mean matrix factor of 0.80 indicates approximately 20% ion suppression. A %CV of 6.2% is within the acceptable limit of 15%, suggesting the matrix effect is consistent across different lots.

Table 2: Illustrative Recovery Assessment

Sample IDPeak Area (Pre-extraction Spike)Peak Area (Post-extraction Spike)Recovery (%)
168,95078,54087.8
275,32085,21088.4
367,10075,98088.3
Mean 88.2%
%CV 0.4%

High and consistent recovery is essential for a reliable bioanalytical method.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is adapted from a method for the extraction of structurally related triterpenoids from rat plasma.[13]

  • Sample Pre-treatment: To 100 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard solution (ideally a stable isotope-labeled this compound, or a structural analog like oleanolic acid). Vortex for 30 seconds.

  • Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid). Vortex for 1 minute.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Protocol 2: LC-MS/MS Parameters for Analysis

These parameters are a starting point and should be optimized for your specific instrumentation.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.[14]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[14]

  • Gradient: A starting condition of 20% B, ramping to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at initial conditions.[14]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[14]

  • MS/MS Transitions: These will need to be determined by infusing a standard of this compound. For related compounds, the deprotonated molecule [M-H]⁻ is often used as the precursor ion.

Visualizations

Matrix_Effect_Concept cluster_LC LC System cluster_MS MS Ion Source Analyte 3-O-Caffeoyloleanolic Acid LC_Column LC Column Analyte->LC_Column Separation Matrix Interfering Matrix Components (e.g., Phospholipids) Matrix->LC_Column Ionization Ionization Process (ESI) LC_Column->Ionization Co-elution MS_Signal Analyte Signal Ionization->MS_Signal Suppressed Signal

Caption: Conceptual diagram illustrating ion suppression due to co-eluting matrix components.

Troubleshooting_Workflow Start Inconsistent or Poor Signal for Analyte Assess_ME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->Assess_ME Optimize_SP Optimize Sample Prep (LLE, SPE, HybridSPE) Assess_ME->Optimize_SP Matrix Effect Confirmed Revalidate Re-validate Method Assess_ME->Revalidate No Significant Matrix Effect Optimize_LC Optimize Chromatography (Gradient, Column) Optimize_SP->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_LC->Use_SIL_IS Use_SIL_IS->Revalidate

Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.

Putative_Signaling_Pathway Analyte This compound (Putative) PI3K_AKT PI3K/AKT Pathway Analyte->PI3K_AKT Inhibits MAPK ERK/JNK/p38 MAPK Pathway Analyte->MAPK Inhibits NFkB NF-κB Pathway Analyte->NFkB Inhibits Apoptosis Apoptosis Analyte->Apoptosis Induces mTOR mTOR PI3K_AKT->mTOR Activates MAPK->mTOR Activates Inflammation Inflammation NFkB->Inflammation Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Putative signaling pathways modulated by this compound based on its components.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 3-O-Caffeoyloleanolic Acid and Oleanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanolic acid (OA), a ubiquitously distributed pentacyclic triterpenoid (B12794562) in the plant kingdom, has long been a subject of intensive research due to its broad spectrum of pharmacological activities.[1][2] Its structural derivative, 3-O-Caffeoyloleanolic acid, which features a caffeoyl moiety esterified at the C-3 position, has also emerged as a compound of interest. The addition of the caffeoyl group, a well-known antioxidant and anti-inflammatory phenolic acid, has the potential to modulate the biological profile of the parent oleanolic acid. This guide provides a comprehensive, objective comparison of the known bioactivities of these two compounds, supported by experimental data and detailed methodologies, to aid researchers in their exploration of these natural products for therapeutic applications.

Comparative Bioactivity: A Quantitative Overview

The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound and oleanolic acid. Direct comparative studies are limited, and this compilation aims to provide a side-by-side view of the existing evidence.

Table 1: Comparative Cytotoxicity

CompoundCell LineAssayEndpointResultReference
This compound A549 (Human Lung Carcinoma)MTTCC50< 20 µg/mL[3]
Oleanolic Acid A549 (Human Lung Carcinoma)Trypan Blue% Viability~44% at 40 µg/mL (48h)[4]
Oleanolic Acid HepG2 (Human Liver Cancer)MTTIC5018.66 µg/mL
Oleanolic Acid MCF-7 (Human Breast Cancer)MTTIC5027.99 µg/mL

Table 2: Comparative Anti-inflammatory Activity

CompoundCell Line/ModelAssayEndpointResultReference
This compound Not SpecifiedNitric Oxide (NO) InhibitionIC5032.6 µg/mL[3]
Oleanolic Acid RAW 264.7 (Murine Macrophages)Nitric Oxide (NO) Inhibition% Inhibition~30% at 10 µM[5]

Experimental Protocols

Cytotoxicity Assays

This colorimetric assay is a standard method for assessing cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds (this compound or oleanolic acid) in a suitable solvent (e.g., DMSO) and then dilute in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50/IC50 value.

This assay is used to differentiate viable from non-viable cells.

  • Principle: Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

  • Protocol:

    • Cell Treatment: Treat cells in a culture dish or plate with the test compounds for the desired time.

    • Cell Harvesting: Detach the cells using trypsin-EDTA and resuspend in complete medium.

    • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Data Analysis: Calculate the percentage of viable cells.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Supernatant Collection: Collect the cell culture supernatant.

    • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

    • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value can then be calculated.[6]

Signaling Pathways

Oleanolic Acid

Oleanolic acid is known to modulate several key signaling pathways involved in inflammation and cancer.

  • Nuclear Factor-kappa B (NF-κB) Pathway: Oleanolic acid has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. This inhibition is often mediated by preventing the degradation of the inhibitory protein IκBα.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Oleanolic acid can modulate the activity of MAPKs, including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis. The specific effects on these kinases can be cell-type and context-dependent.

Oleanolic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK IkB IkB IKK->IkB P NFkB NFkB MAPK ERK/JNK/p38 NFkB_nuc NF-kB NFkB->NFkB_nuc MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 OA Oleanolic Acid OA->MAPK Gene_Expression Inflammatory & Apoptotic Genes NFkB_nuc->Gene_Expression AP1->Gene_Expression Caffeoyloleanolic_Acid_Hypothesized_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK IkB IkB IKK->IkB P NFkB NFkB MAPK ERK/JNK/p38 NFkB_nuc NF-kB NFkB->NFkB_nuc MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 COA This compound COA->MAPK Gene_Expression Inflammatory & Apoptotic Genes NFkB_nuc->Gene_Expression AP1->Gene_Expression Experimental_Workflow cluster_preparation Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Preparation (OA & 3-O-COA) Anti_Inflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) Compound_Prep->Anti_Inflammatory Cell_Culture Cell Line Culture (e.g., A549, RAW 264.7) Cytotoxicity Cytotoxicity Assays (MTT, Trypan Blue) Cell_Culture->Cytotoxicity Cell_Culture->Anti_Inflammatory IC50_Calc IC50/CC50 Calculation Cytotoxicity->IC50_Calc Anti_Inflammatory->IC50_Calc Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Anti_Inflammatory->Pathway_Analysis Comparison Comparative Efficacy IC50_Calc->Comparison Pathway_Analysis->Comparison

References

A Comparative Guide to the Extraction of 3-O-Caffeoyloleanolic Acid and Related Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various methods for the extraction of 3-O-caffeoyloleanolic acid and structurally similar compounds, such as oleanolic acid. The selection of an appropriate extraction technique is critical for maximizing yield and purity while minimizing degradation of the target compound, processing time, and environmental impact. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at conventional and modern extraction techniques, supported by experimental data.

While specific comparative studies on this compound are limited, data from the extraction of its parent compound, oleanolic acid, and other related phenolic acids provide valuable insights. The methods discussed include Maceration, Heat Reflux Extraction (HRE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Comparative Analysis of Extraction Methods

The efficiency of an extraction method depends on several factors, including the choice of solvent, temperature, time, and the physical properties of the plant matrix. Modern techniques like UAE, MAE, and SFE are often favored for their reduced extraction times and higher efficiency compared to conventional methods.[1][2][3]

Table 1: Comparison of Extraction Methodologies for Oleanolic Acid and Related Compounds

Extraction MethodPlant MaterialTarget Compound(s)Optimal ParametersYield/Efficiency
Maceration Olive Oil Mill WastewaterPhenolic CompoundsEthanol (B145695):Water (80:20 v/v), Room Temp, 1 hrShowed highest yields of total polyphenols, flavonoids, and tannins compared to liquid-liquid extraction.[4][5]
Heat Reflux Extraction (HRE) Hempseed ResiduesPolyphenols, Flavonoids69.6% Ethanol, 69.7 min, Liquid-Solid Ratio 5.12:1Yields for crude extract, TPC, and TFC were 4.74%, 27.54%, and 16.02% respectively.[6]
Ultrasound-Assisted Extraction (UAE) Ligustrum lucidumOleanolic Acid, Ursolic Acid95% Ethanol, 40°C, 10 min, Liquid-Material Ratio 20:16.3 ± 0.25 mg/g (Oleanolic Acid), 9.8 ± 0.30 mg/g (Ursolic Acid).[7]
Microwave-Assisted Extraction (MAE) Ligustrum lucidumOleanolic Acid, Ursolic Acid80% Ethanol, 70°C, 30 min, 500 W, Liquid-Material Ratio 15:14.4 ± 0.20 mg/g (Oleanolic Acid), 5.8 ± 0.15 mg/g (Ursolic Acid).[8]
Supercritical Fluid Extraction (SFE) Grape PomaceOleanolic Acid18 MPa, 60°C, 3 hrs, CO2 with 95% Ethanol as entrainerExtracted 87.4% of the oleanolic acid, accounting for 0.55% of the total material.[9]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized from various studies and can be adapted based on the specific plant matrix and target compound.

Maceration Protocol

Maceration is a conventional technique that involves soaking the plant material in a solvent for a specified period with occasional agitation.

  • Plant Material Preparation : The plant material (e.g., dried leaves, bark) is ground into a fine powder to increase the surface area for extraction.

  • Extraction : 1.5 g of the powdered plant material is mixed with 30 mL of an 80:20 (v/v) ethanol-water solution.[4]

  • Conditions : The mixture is maintained at room temperature with constant magnetic stirring for 1 hour.[4]

  • Filtration : The resulting solution is filtered using Whatman No. 4 filter paper to separate the extract from the solid plant residue.[4] The process is repeated for exhaustive extraction.

  • Concentration : The collected filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C.[4]

  • Drying : The remaining aqueous fraction is freeze-dried, and the final extract is stored in a dark, protected environment.[4]

Heat Reflux Extraction (HRE) Protocol

HRE uses thermal energy to accelerate the extraction process. The solvent is boiled, and its vapor is condensed and returned to the extraction flask, ensuring continuous extraction at a constant temperature.

  • Plant Material Preparation : The plant material is dried and ground to a desired particle size (e.g., 850 μm).[6]

  • Extraction : 200 g of the powdered material is placed in a 2-liter flask with a 70% (v/v) ethanol solution at a liquid-to-solid ratio of 5:1 (mL/g).[6]

  • Conditions : The mixture is heated to reflux and maintained for approximately 60-70 minutes.[6]

  • Separation : After extraction, the mixture is cooled and then centrifuged at 5000 x g for 15 minutes to separate the supernatant.[6]

  • Concentration : The supernatant is concentrated under reduced pressure to remove the ethanol.[6]

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the plant material disrupts them, enhancing solvent penetration and mass transfer.[10]

  • Plant Material Preparation : The plant material is dried and powdered.

  • Extraction : A specific amount of the sample is mixed with the extraction solvent (e.g., 95% ethanol) at a liquid-to-material ratio of 20:1.[7]

  • Conditions : The mixture is placed in an ultrasonic bath and subjected to sonication for 10 minutes at a controlled temperature of 40°C.[7]

  • Filtration and Concentration : Following sonication, the extract is filtered and concentrated, typically using a rotary evaporator.

  • Analysis : The final extract is analyzed using methods like HPLC to quantify the target compounds.[7]

Microwave-Assisted Extraction (MAE) Protocol

MAE uses microwave energy to heat the solvent and plant material, causing the plant cells to rupture due to increased internal pressure, which releases the target compounds into the solvent.[11]

  • Plant Material Preparation : The plant material is dried and ground.

  • Extraction : The powdered sample is mixed with the extraction solvent (e.g., 80% ethanol) at a liquid-to-material ratio of 15:1.[8]

  • Conditions : The extraction is performed in a microwave extractor for 30 minutes at 70°C with a microwave power of 500 W.[8]

  • Post-Extraction : After the extraction is complete, the mixture is cooled, filtered, and the solvent is evaporated to yield the crude extract.

  • Quantification : The concentration of the target compounds in the extract is determined using HPLC.[8]

Supercritical Fluid Extraction (SFE) Protocol

SFE employs a supercritical fluid, most commonly CO2, as the extraction solvent.[12] By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled to selectively extract target compounds.[13]

  • Plant Material Preparation : The material is ground and placed into the extraction vessel.

  • Pre-treatment : The material may be pre-soaked with a co-solvent or modifier (e.g., ethanol) to enhance the extraction of polar compounds.[9]

  • Extraction : The extraction vessel is pressurized with CO2 to the desired level (e.g., 15-30 MPa) and heated to the target temperature (e.g., 35-62°C).[12][13] The supercritical fluid is then passed through the plant material.

  • Separation : The fluid containing the extracted compounds flows into a separator, where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and release the extracted compounds.[12]

  • Collection : The precipitated extract is collected from the separator. The entire process can last for several hours.[12]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from a plant source, encompassing the key stages from sample preparation to final analysis.

ExtractionWorkflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_methods Extraction Methods cluster_post 3. Downstream Processing PlantMaterial Plant Material SamplePrep Sample Preparation (Drying, Grinding) PlantMaterial->SamplePrep Extraction Extraction (Solid-Liquid) SamplePrep->Extraction Filtration Filtration & Concentration Extraction->Filtration Maceration Maceration HRE Heat Reflux UAE UAE MAE MAE SFE SFE Purification Purification (Chromatography) Filtration->Purification Analysis Analysis (HPLC, LC-MS) Purification->Analysis

Caption: Generalized workflow for the extraction and analysis of bioactive compounds.

References

Validating the Anti-inflammatory Effects of 3-O-Caffeoyloleanolic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory effects of 3-O-Caffeoyloleanolic acid. Due to a lack of direct experimental data on this specific compound, this document leverages existing research on its constituent molecules, oleanolic acid and caffeic acid, and their derivatives to build a predictive profile of its likely biological activity and mechanisms of action. The information is intended to guide future research and drug development efforts.

**Executive Summary

This compound is a derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid, and incorporates a caffeoyl moiety. Both oleanolic acid and caffeic acid are well-documented for their significant anti-inflammatory properties. It is hypothesized that this compound may exhibit enhanced or synergistic anti-inflammatory activity by combining the mechanisms of its parent compounds. This guide will explore the known anti-inflammatory effects, mechanisms of action, and relevant experimental data for oleanolic acid derivatives and caffeic acid derivatives to provide a basis for validating the therapeutic potential of this compound.

Section 1: Comparative Anti-inflammatory Activity

While direct comparative studies for this compound are not currently available, this section summarizes the anti-inflammatory activities of oleanolic acid derivatives and caffeic acid derivatives against common inflammatory mediators. This data provides a benchmark for potential efficacy.

Table 1: Inhibition of Pro-inflammatory Mediators by Oleanolic Acid Derivatives

DerivativeCell Line/ModelInflammatory StimulusMediator InhibitedIC50 / % InhibitionReference
Oleanolic Acid (OA)RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO)-[1]
Oleanolic Acid (OA)RAW 264.7 MacrophagesLipopolysaccharide (LPS)Prostaglandin E2 (PGE2)-[1]
3-acetoxyoleanolic acid (3-AOA)Rat ModelSerotonin & Egg AlbuminEdemaSignificant inhibition (p < 0.05)[2]
3-acetoxy, 28-methylester oleanolic acid (3-A,28-MOA)Rat ModelSerotonin & Egg AlbuminEdemaSignificant inhibition (p < 0.05)[2]
Arylidene derivatives of OARAW 264.7 cellsLipopolysaccharide (LPS)Nitric Oxide (NO)Up to 77.18% at 10µM[3]

Table 2: Inhibition of Pro-inflammatory Mediators by Caffeic Acid and Its Derivatives

CompoundCell Line/ModelInflammatory StimulusMediator InhibitedIC50 / % InhibitionReference
Caffeic Acid (CA)RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO)-[4]
5-Caffeoylquinic acid (5-CQA)Mouse Primary Peritoneal MacrophagesLipopolysaccharide (LPS)Pro-inflammatory cytokinesPotent inhibition at 25 µmol/l[4]
Caffeic Acid AmidesRAW 264.7 MacrophagesNot specifiedNitric Oxide (NO)Promising activity[5]
3,5-dicaffeoylquinic acid (DCQA)RAW 264.7 cellsLipopolysaccharide (LPS)Nitric Oxide (NO)Effective inhibition (50–250 μg/mL)[6]
Caffeic AcidCCD-18Co cellsInterleukin-1β (IL-1β)Prostaglandin E2 (PGE2) & Interleukin-8 (IL-8)Significant inhibition at 10-50 µM[7]

Section 2: Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of both oleanolic acid and caffeic acid derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Oleanolic Acid Derivatives: Mechanism of Action

Oleanolic acid and its derivatives have been shown to exert their anti-inflammatory effects by:

  • Inhibiting NF-κB Activation : Oleanolic acid can suppress the activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[1] This is a key mechanism for reducing the production of inflammatory cytokines like TNF-α and IL-6.[8][9]

  • Modulating MAPK Signaling : Oleanolic acid can influence the phosphorylation of MAPK pathway components, including p38, ERK, and JNK.[10][11] This modulation can lead to a downstream reduction in inflammatory responses.[11]

  • Suppressing Pro-inflammatory Cytokines : Derivatives of oleanolic acid have been shown to decrease the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][12]

Oleanolic_Acid_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS TLR4 TLR4 Stimulus->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB_complex NF-κB (p65/p50) IκBα->NFκB_complex releases NFκB_nucleus NF-κB NFκB_complex->NFκB_nucleus translocates OA Oleanolic Acid Derivatives OA->MAPK_Pathway modulates OA->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFκB_nucleus->Gene_Expression activates

Caption: Oleanolic Acid Derivative Anti-inflammatory Pathway.

Caffeic Acid Derivatives: Mechanism of Action

Caffeic acid and its derivatives share similar anti-inflammatory mechanisms, often targeting the same key pathways:

  • Inhibition of NF-κB Signaling : Caffeic acid has been shown to inhibit NF-κB activation in various cell types.[13][14] This leads to a reduction in the expression of NF-κB target genes, including those for pro-inflammatory cytokines and enzymes.[14]

  • Modulation of MAPK Pathways : Caffeic acid can regulate LPS-induced NF-κB activation through the NIK/IKK and c-Src/ERK signaling pathways.[14]

  • Reduction of Inflammatory Mediators : Caffeic acid derivatives effectively suppress the production of NO, PGE2, and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][6]

Caffeic_Acid_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS TLR4 TLR4 Stimulus->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB_complex NF-κB (p65/p50) IκBα->NFκB_complex releases NFκB_nucleus NF-κB NFκB_complex->NFκB_nucleus translocates CA Caffeic Acid Derivatives CA->MAPK_Pathway inhibits CA->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFκB_nucleus->Gene_Expression activates

Caption: Caffeic Acid Derivative Anti-inflammatory Pathway.

Section 3: Experimental Protocols

To facilitate the validation of this compound, this section outlines common experimental protocols used to assess the anti-inflammatory properties of oleanolic and caffeic acid derivatives.

In Vitro Anti-inflammatory Assays
  • Cell Culture : RAW 264.7 murine macrophages are a standard cell line for in vitro inflammation studies. They are typically cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Nitric Oxide (NO) Production Assay (Griess Test) :

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell supernatant.

    • Mix the supernatant with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA) :

    • Seed and treat cells as described for the NO assay.

    • Collect the cell supernatant after 24 hours of LPS stimulation.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis for Signaling Proteins :

    • Lyse the treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK, and JNK.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Analysis Cell_Culture RAW 264.7 Cell Culture Treatment Pre-treatment with This compound Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation Griess_Assay Nitric Oxide Assay (Griess Reagent) Stimulation->Griess_Assay ELISA Cytokine Measurement (ELISA) Stimulation->ELISA Western_Blot Signaling Pathway Analysis (Western Blot) Stimulation->Western_Blot

Caption: In Vitro Experimental Workflow.

In Vivo Anti-inflammatory Models
  • Carrageenan-Induced Paw Edema in Rodents :

    • Administer the test compound orally or intraperitoneally to rodents.

    • After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at various time points post-injection using a plethysmometer.

    • Calculate the percentage of edema inhibition compared to the control group.

  • LPS-Induced Systemic Inflammation in Mice :

    • Administer the test compound to mice.

    • Inject LPS intraperitoneally to induce a systemic inflammatory response.

    • Collect blood samples at different time points to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.

    • Harvest tissues (e.g., liver, lung) for histological analysis and measurement of inflammatory markers.

Section 4: Conclusion and Future Directions

The available evidence strongly suggests that both oleanolic acid and caffeic acid, the parent compounds of this compound, possess significant anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways. Therefore, it is highly probable that this compound will exhibit similar, and potentially enhanced, anti-inflammatory activity.

To validate these anti-inflammatory effects, future research should focus on:

  • Direct In Vitro Evaluation : Performing the experimental protocols outlined in this guide to directly assess the inhibitory effects of this compound on inflammatory mediators and signaling pathways.

  • Comparative Studies : Conducting head-to-head comparisons of this compound with oleanolic acid, caffeic acid, and established anti-inflammatory drugs (e.g., indomethacin, dexamethasone).

  • In Vivo Efficacy : Utilizing animal models of inflammation to determine the in vivo efficacy, optimal dosage, and safety profile of this compound.

By systematically investigating the anti-inflammatory potential of this compound, the scientific community can determine its viability as a novel therapeutic agent for inflammatory diseases.

References

A Comparative Guide to the Quantification of 3-O-Caffeoyloleanolic Acid and Its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-O-Caffeoyloleanolic acid, a naturally occurring ester of oleanolic acid and caffeic acid, is crucial for its development as a potential therapeutic agent. Direct quantification can be challenging due to the limited availability of commercial standards. A common and practical approach involves the hydrolysis of the ester and subsequent quantification of its constituent parts: oleanolic acid (a pentacyclic triterpenoid) and caffeic acid (a phenolic acid). This guide provides a cross-validation of common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC)—for the quantification of these two key molecules.

Executive Summary of Quantification Methods

Below is a comparative summary of the validation parameters for the quantification of oleanolic acid and caffeic acid using HPLC-UV, LC-MS/MS, and HPTLC. These tables provide a snapshot of the performance characteristics of each method, allowing for an informed decision based on the specific requirements of the research, such as sensitivity, sample matrix, and available instrumentation.

Table 1: Comparison of Analytical Methods for Oleanolic Acid Quantification

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity Range 2 - 140 µg/mL[1]0.75 - 300 ng/mL[2][3]50 - 1000 ng/spot[4][5]
Limit of Detection (LOD) 0.034 - 0.1 µg/mL[1][6]0.5 - 0.92 ng/mL[7][8]9.3 - 10 ng/spot[4][9]
Limit of Quantification (LOQ) 0.067 - 1 µg/mL[1][6]0.75 - 3.07 ng/mL[2][7]28.1 - 30 ng/spot[4][9]
Precision (%RSD) < 3.3%[6]< 15%[2]< 2.1%
Accuracy/Recovery (%) 95.9 - 100.9%[6]80.8 - 87.0%[2]98.98 - 100.79%[4][5]

Table 2: Comparison of Analytical Methods for Caffeic Acid Quantification

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity Range 1.6 - 70 µg/mL[10][11]Varies (ppb levels)100 - 800 ng/band[12]
Limit of Detection (LOD) 1.44 - 28 ng/mL[10][11]Varies (sub-ppb levels)14.39 - 32.56 ng/band[12]
Limit of Quantification (LOQ) 4.38 - 77 ng/mL[10][11]Varies (ppb levels)43.62 - 98.67 ng/band[12]
Precision (%RSD) < 2.1%Varies< 1.7%[13]
Accuracy/Recovery (%) >90.6%[14]Varies98.41 - 100.34%[15]

Experimental Protocols

Detailed methodologies for the quantification of oleanolic acid and caffeic acid are presented below. These protocols are based on validated methods reported in the scientific literature.

Quantification of Oleanolic Acid

1. HPLC-UV Method

  • Sample Preparation: Extract the analyte from the matrix using a suitable solvent such as methanol (B129727). For complex matrices, a solid-phase extraction (SPE) may be necessary. Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of methanol and 0.1% orthophosphoric acid in water (e.g., 90:10 v/v).[6][16]

    • Flow Rate: 1.0 mL/min.[16]

    • Detection Wavelength: 210 nm.[6][16]

    • Column Temperature: Ambient or controlled at 25°C.

2. LC-MS/MS Method

  • Sample Preparation: For biological samples like plasma, a liquid-liquid extraction or solid-phase extraction is typically required.[2][3] An internal standard is added before extraction.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[8]

    • Mobile Phase: Isocratic elution with a mixture of methanol and 5 mM ammonium (B1175870) acetate (B1210297) in water (e.g., 85:15 v/v).[8]

    • Flow Rate: 0.4 mL/min.[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[3]

3. HPTLC Method

  • Sample Preparation: Dissolve the extract in a suitable solvent like methanol.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[9]

    • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 7:3:0.3 v/v/v).[16]

    • Application: Apply the samples as bands using an automated applicator.

    • Development: Develop the plate in a twin-trough chamber.

    • Densitometric Analysis: Scan the plate at a suitable wavelength (e.g., 540 nm after derivatization with 10% sulfuric acid).[4]

Quantification of Caffeic Acid

1. HPLC-UV Method

  • Sample Preparation: Extract the analyte with a solvent like methanol or an ethanol-water mixture. Filter the extract before injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: A mixture of ethanol (B145695) and purified water (e.g., 40:60 v/v) adjusted to pH 2.5 with acetic acid.[10]

    • Flow Rate: 0.7 mL/min.[10]

    • Detection Wavelength: 325 nm.[10]

    • Column Temperature: Ambient.[10]

2. LC-MS/MS Method

  • Sample Preparation: Similar to the HPLC-UV method, with the addition of an internal standard.

  • Chromatographic Conditions:

    • Column: UHPLC C18 column.

    • Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in negative mode.[17]

    • Detection: MRM for quantification.[17]

3. HPTLC Method

  • Sample Preparation: Prepare a methanolic extract of the sample.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[18]

    • Mobile Phase: Toluene: Ethyl Acetate: Formic acid (e.g., 5:5:0.6 v/v/v).[18]

    • Application and Development: Similar to the oleanolic acid method.

    • Densitometric Analysis: Scan at 325 nm or 366 nm.[18]

Visualizing the Workflow and Analytical Strategy

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

Assay_Validation_Workflow start Start: Define Analytical Target (e.g., Oleanolic Acid) method_dev Method Development (Select Technique: HPLC, LC-MS, HPTLC) start->method_dev optimization Optimization of Parameters (Mobile Phase, Flow Rate, etc.) method_dev->optimization validation Method Validation (ICH Guidelines) optimization->validation linearity Linearity & Range validation->linearity sensitivity Sensitivity (LOD, LOQ) validation->sensitivity accuracy Accuracy (Recovery) validation->accuracy precision Precision (Repeatability, Intermediate) validation->precision specificity Specificity/Selectivity validation->specificity robustness Robustness validation->robustness application Application to Real Samples (Quantification) linearity->application sensitivity->application accuracy->application precision->application specificity->application robustness->application end End: Validated Quantification Method application->end

Caption: General workflow for the validation of a quantitative analytical method.

Quantification_Strategy main_compound This compound Quantification direct_quant Direct Quantification main_compound->direct_quant indirect_quant Indirect Quantification main_compound->indirect_quant direct_req Requires authentic standard and developed method direct_quant->direct_req hydrolysis Chemical or Enzymatic Hydrolysis indirect_quant->hydrolysis oleanolic Quantify Oleanolic Acid hydrolysis->oleanolic caffeic Quantify Caffeic Acid hydrolysis->caffeic hplc_oa HPLC-UV oleanolic->hplc_oa lcms_oa LC-MS oleanolic->lcms_oa hptlc_oa HPTLC oleanolic->hptlc_oa hplc_ca HPLC-UV caffeic->hplc_ca lcms_ca LC-MS caffeic->lcms_ca hptlc_ca HPTLC caffeic->hptlc_ca

Caption: Strategy for quantifying this compound.

References

A Comparative Guide to the Bioactivities of 3-O-Caffeoyloleanolic Acid and Caffeoylquinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-O-caffeoyloleanolic acid and various caffeoylquinic acids (CQAs), with a focus on their antioxidant and anti-inflammatory properties. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their potential therapeutic applications.

Introduction to the Compounds

This compound is a natural triterpenoid (B12794562) saponin. It consists of a pentacyclic triterpenoid, oleanolic acid, linked to a caffeic acid moiety. Oleanolic acid itself is known for a wide range of biological activities, and the addition of the caffeoyl group is thought to influence its potency and mechanisms of action.

Caffeoylquinic Acids (CQAs) are a major class of phenolic compounds found abundantly in various plants, with coffee beans being a primary source. They are esters of caffeic acid and quinic acid. Depending on the number and position of caffeic acid attachments to the quinic acid core, CQAs are classified as mono-CQAs (e.g., chlorogenic acid), di-CQAs, or tri-CQAs. These variations in structure are known to impact their biological effects.

Comparative Analysis of Bioactivities

This section presents a compilation of quantitative data on the antioxidant and anti-inflammatory activities of this compound and various caffeoylquinic acids. It is important to note that the data are collated from different studies and experimental conditions may vary.

Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals.

Table 1: In Vitro Antioxidant Activity

CompoundAssayIC50 / ActivitySource
Caffeoylquinic Acids
3,5-Dicaffeoylquinic acidDPPH radical scavengingIC50 = 4.26 µg/mL[1]
3,5-Dicaffeoylquinic acidSuperoxide production inhibition in human neutrophilsIC50 = 1.92 µM[2]
5-Caffeoylquinic acid (Chlorogenic acid)DPPH radical scavengingHigher activity than its ester analogues[3]
Caffeic acidDPPH radical scavengingStronger activity than chlorogenic acid[4]
This compound
3β-trans-(3,4-dihydroxycinnamoyloxy)olean-12-en-28-oic acidData not available in direct comparative studies.-

Note: Direct comparative IC50 values for this compound in common antioxidant assays were not found in the reviewed literature.

Anti-inflammatory Activity

The anti-inflammatory potential is typically assessed by measuring the inhibition of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.

Table 2: In Vitro and In Vivo Anti-inflammatory Activity

CompoundModelKey FindingsSource
Caffeoylquinic Acids
3,4,5-Tri-O-caffeoylquinic acidCarrageenan-induced rat paw edema50 mg/kg inhibited edema volume by 88% of indomethacin (B1671933) activity. Significantly reduced TNF-α and IL-1β.[5][6]
3,5-Dicaffeoylquinic acidLPS-stimulated RAW 264.7 cellsInhibited NO production.[1]
4,5-Dicaffeoylquinic acidLPS-stimulated RAW 264.7 cellsSuppressed NO, PGE2, TNF-α, IL-1β, and IL-6 production.[7]
5-Caffeoylquinic acid (Chlorogenic acid)LPS-stimulated mouse peritoneal macrophagesPotent inhibitor of pro-inflammatory cytokines.[5][8]
This compound
3β-trans-(3,4-dihydroxycinnamoyloxy)olean-12-en-28-oic acidLPS/IFN-γ-stimulated macrophagesIC50 for NO, TNF-α, and IL-12 inhibition was ~10 µM.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength (around 517 nm). The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a common metric for antioxidant activity.

  • General Procedure: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is mixed with various concentrations of the test compound. The mixture is incubated in the dark for a specified period (e.g., 30 minutes). The absorbance is then measured using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • General Procedure: Macrophage cells are cultured in appropriate media and pre-treated with various concentrations of the test compound for a certain period (e.g., 1 hour). The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a longer duration (e.g., 24 hours). The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value represents the concentration of the compound that inhibits NO production by 50%.

Cytokine Production Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or biological fluids.

  • General Procedure: Cell culture supernatants from cells treated with the test compound and an inflammatory stimulus are collected. The ELISA is performed using a commercial kit specific for the cytokine of interest, following the manufacturer's instructions. This typically involves coating a microplate with a capture antibody, adding the samples, followed by a detection antibody, and a substrate to produce a measurable color change. The absorbance is read using a microplate reader, and the cytokine concentration is determined from a standard curve.

Signaling Pathway Modulation

Both this compound and caffeoylquinic acids exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IkB IKK->IkB Phosphorylation NF-kB NF-kB IkB->NF-kB Inhibition IkB_P p-IkB IkB->IkB_P NF-kB_nuc NF-kB NF-kB->NF-kB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NF-kB_nuc->DNA Pro-inflammatory_Genes Pro-inflammatory Genes DNA->Pro-inflammatory_Genes Transcription Caffeoylquinic_Acids Caffeoylquinic Acids Caffeoylquinic_Acids->IKK Inhibition 3-O-Caffeoyloleanolic_Acid This compound 3-O-Caffeoyloleanolic_Acid->NF-kB_nuc Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors like AP-1, which also regulate the expression of pro-inflammatory genes.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK p38, JNK, ERK MAPKK->MAPK Phosphorylation AP-1 AP-1 MAPK->AP-1 Activation DNA DNA AP-1->DNA Pro-inflammatory_Genes Pro-inflammatory Genes DNA->Pro-inflammatory_Genes Transcription Caffeoylquinic_Acids Caffeoylquinic Acids Caffeoylquinic_Acids->MAPK Inhibition of Phosphorylation 3-O-Caffeoyloleanolic_Acid This compound 3-O-Caffeoyloleanolic_Acid->MAPK Inhibition of Phosphorylation

Caption: Modulation of the MAPK signaling pathway.

Summary and Future Directions

Both this compound and caffeoylquinic acids demonstrate significant antioxidant and anti-inflammatory properties. The available data suggests that the degree of caffeoylation in CQAs may influence their potency, with di- and tri-caffeoyl derivatives often exhibiting stronger effects than their mono-caffeoyl counterparts. This compound also shows potent anti-inflammatory activity.

A significant gap in the current research is the lack of direct, side-by-side comparative studies. Such studies are crucial for definitively determining the relative potencies of these compounds and for understanding how the structural differences between the triterpenoid-caffeoyl conjugate and the quinic acid-caffeoyl esters translate into functional differences. Future research should focus on conducting comprehensive comparative analyses using standardized assays to provide a clearer picture of their therapeutic potential. This will be invaluable for guiding the selection and development of these natural compounds into effective therapeutic agents.

References

3-O-Caffeoyloleanolic Acid: A Comparative Analysis of In Vitro Efficacy and In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 5, 2025 – A comprehensive review of the available scientific literature on 3-O-Caffeoyloleanolic acid reveals a promising profile for its in vitro bioactivity, particularly in the realms of anticancer and anti-inflammatory applications. While direct in vivo studies on this specific compound are currently lacking, an examination of its constituent molecules—oleanolic acid and caffeic acid—provides a strong basis for predicting its potential therapeutic efficacy in living systems. This guide offers a detailed comparison of the known in vitro data for this compound and the established in vivo performance of its parent compounds, supported by experimental data and methodologies.

In Vitro Efficacy of this compound

This compound has demonstrated notable cytotoxic and anti-inflammatory effects in laboratory studies. Quantitative data from these studies are summarized below.

Assay Cell Line Parameter Result Reference
CytotoxicityA549 (Human non-small cell lung cancer)CC50< 20 µg/mL (at 48h)Liao et al., 2014[1][2]
Anti-inflammatoryRAW 264.7 (Murine macrophages)IC50 (NO Inhibition)32.6 µM(Cited in Zarev et al., 2023)[2]

Comparative In Vitro Performance

In the study by Liao et al. (2014), this compound (referred to as compound 4 in the study) exhibited superior cytotoxic activity against the A549 cell line compared to its parent compound, oleanolic acid. The CC50 value for this compound was 13.76 ± 3.45 µg/mL, while that for oleanolic acid was 52.97 ± 1.22 µg/mL at 48 hours. This suggests that the addition of the caffeoyl group at the C-3 position significantly enhances its anticancer potential against this cell line. Furthermore, its cytotoxicity was comparable to or better than the positive control, cisplatin (B142131) (CC50 value of 14.87 ± 1.94 µg/mL at 48 hours).[1]

Putative In Vivo Efficacy Based on Constituent Moieties

The absence of direct in vivo data for this compound necessitates an inferential analysis based on the known pharmacological activities of oleanolic acid and caffeic acid.

Oleanolic Acid: In Vivo Activities

Oleanolic acid has been extensively studied in various animal models, demonstrating significant anti-inflammatory, anticancer, and hepatoprotective effects.

  • Anti-inflammatory Activity: In mouse models of inflammation, oleanolic acid has been shown to reduce edema and suppress the production of pro-inflammatory cytokines. For instance, it has demonstrated efficacy in models of experimental autoimmune myocarditis by promoting the production of anti-inflammatory cytokines.[3] A derivative of oleanolic acid also showed potent anti-inflammatory activity in a mouse model of acute ear edema, reducing ear thickness more effectively than diclofenac.

  • Anticancer Activity: In a liver cancer model using Balb/C mice, intraperitoneal administration of oleanolic acid at doses of 75 or 150 mg/kg/day for three weeks significantly inhibited the growth of hepatocellular carcinoma tumors.[4] It has also been shown to inhibit the growth of transplanted tumors in mice.[1]

Caffeic Acid: In Vivo Activities

Caffeic acid has demonstrated neuroprotective and anti-inflammatory properties in animal studies.

  • Neuroprotective Effects: In animal models of Alzheimer's disease, administration of caffeic acid has led to improvements in cognitive function and a reduction in oxidative stress and inflammation.[5] In a mouse model of rotenone-induced nigral neurodegeneration, relevant to Parkinson's disease, caffeic acid improved locomotor activity and lessened the inflammatory burden. In a rat model of cerebral ischemic injury, caffeic acid was found to alleviate brain injury by resisting ferroptosis via the Nrf2 signaling pathway.[6]

  • Anti-inflammatory Effects: Caffeic acid has been shown to exert protective effects in a rat model of noise-induced hearing loss by decreasing the expression of NF-κB and IL-1β in the cochlea.

Signaling Pathways

The bioactivity of this compound is likely mediated through the modulation of key cellular signaling pathways, as suggested by studies on its constituent parts.

NF-κB Signaling Pathway

Both oleanolic acid and caffeic acid are known to inhibit the NF-κB signaling pathway, a critical regulator of inflammation. By inhibiting NF-κB, these compounds can reduce the expression of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2.

NF_kB_Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Pro-inflammatory Genes (iNOS, COX-2, TNF-α) activates transcription This compound This compound This compound->IKK inhibits This compound->NF-κB (p65/p50) inhibits translocation

Putative inhibition of the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in cancer. Oleanolic acid has been shown to inhibit this pathway, leading to decreased cancer cell proliferation.

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival promotes This compound This compound This compound->PI3K inhibits This compound->Akt inhibits

Potential inhibition of the PI3K/Akt/mTOR pathway.
Apoptosis Signaling Pathway

Oleanolic acid and its derivatives can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (e.g., DR5) Death Receptors (e.g., DR5) Caspase-8 Caspase-8 Death Receptors (e.g., DR5)->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes This compound This compound This compound->Death Receptors (e.g., DR5) upregulates This compound->Mitochondrion induces stress

Induction of apoptosis via extrinsic and intrinsic pathways.

Experimental Protocols

Cytotoxicity Assay against A549 Cells

The cytotoxic activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as described by Liao et al. (2014).[1]

  • Cell Culture: Human non-small cell lung cancer A549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to attach overnight. The medium was then replaced with fresh medium containing various concentrations of this compound or the vehicle control.

  • Incubation: The treated cells were incubated for 48 hours.

  • MTT Addition: After the incubation period, 100 μL of MTT solution (0.5 mg/mL in medium) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT was removed, and 100 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The concentration of the compound that caused 50% inhibition of cell growth (CC50) was calculated from the dose-response curve.

MTT_Assay_Workflow A Seed A549 cells in 96-well plate B Treat with this compound A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Dissolve formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate CC50 G->H NO_Inhibition_Workflow A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Perform Griess Reaction E->F G Measure absorbance at 540 nm F->G H Calculate IC50 G->H

References

Unveiling the Pharmacological Potential: A Comparative Guide to the Structure-Activity Relationship of 3-O-Caffeoyloleanolic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-O-caffeoyloleanolic acid analogs, focusing on their structure-activity relationships (SAR) in cytotoxicity and anti-inflammatory effects. By examining experimental data and key signaling pathways, this document aims to illuminate the therapeutic potential of this class of compounds.

Naturally occurring pentacyclic triterpenoids, such as oleanolic acid, and phenolic compounds like caffeic acid, have long been recognized for their diverse pharmacological activities. The conjugation of these two moieties, as seen in this compound, presents a promising scaffold for the development of novel therapeutic agents. Understanding how structural modifications to this hybrid molecule influence its biological activity is crucial for designing more potent and selective drug candidates. This guide synthesizes available data to provide insights into the SAR of this compound analogs.

Comparative Analysis of Biological Activity

The biological efficacy of this compound analogs is significantly influenced by structural modifications to both the oleanolic acid backbone and the caffeoyl group. The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of various analogs.

Cytotoxic Activity of Oleanolic Acid and its Derivatives
CompoundCell LineIC50 (µM)Reference
Oleanolic Acid3T3>200[1]
3-O-Acetyloleanolic acidHCT-116~25 (at 24h)[2]
Oleanolic acid derivative 17PC30.39[3]
Oleanolic acid derivative 28A5490.22[3]
Acetylated Oleanolic Acid Dimer (3a)SKBR-3<5.00[4]
Acetylated Oleanolic Acid Dimer (3n)PC-3<5.00[4]

Key Structure-Activity Relationship Insights for Cytotoxicity:

  • Modifications at C-3 and C-28: Alterations at the C-3 hydroxyl and C-28 carboxylic acid positions of the oleanolic acid scaffold significantly impact cytotoxic activity. For instance, acetylation at the C-3 position, as in 3-O-acetyloleanolic acid, demonstrates notable cytotoxicity against HCT-116 colon cancer cells[2]. Furthermore, the synthesis of various ester and amide derivatives at the C-28 carboxyl group has been shown to enhance antitumor activity[5].

  • Dimerization: Dimerization of oleanolic acid, followed by acetylation, has been reported to yield compounds with very high cytotoxic activity, with IC50 values below 5.00 µM against several cancer cell lines[4].

  • Hydrogen Donor at C-3: Structure-activity relationship analysis suggests that the presence of a hydrogen-donor substitution at the C-3 position of oleanolic acid may be advantageous for improving cytotoxicity against PC3, A549, and MCF-7 cell lines[3].

Anti-inflammatory Activity of Caffeic Acid and its Derivatives
CompoundAssayIC50 (µM)Reference
Caffeic acidNO inhibition (LPS-induced RAW 264.7)>50[6]
5-Caffeoylquinic acidNO inhibition (LPS-induced RAW 264.7)>50[6]
Caffeic acidNF-κB activity inhibition (RANKL-TNF-α-induced RAW-D)Significant at ~5.6[7]

Key Structure-Activity Relationship Insights for Anti-inflammatory Activity:

  • Caffeoyl Moiety: The caffeoyl group itself is a key contributor to the anti-inflammatory properties. Caffeic acid has been shown to inhibit osteoclastogenesis through the inhibition of NF-κB activity[7].

  • Hybridization with NSAIDs: The synthesis of hybrid compounds combining the oleanolic acid skeleton with nonsteroidal anti-inflammatory drugs (NSAIDs) at the C-3 position has been explored as a strategy to develop novel anti-inflammatory agents[8][9].

  • Inhibition of Pro-inflammatory Mediators: Caffeic acid and its derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages[6].

Modulation of Key Signaling Pathways

The biological activities of this compound and its analogs are often mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a central role in regulating inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Oleanolic acid and caffeic acid derivatives have been shown to inhibit NF-κB activation at various points in the pathway. For instance, oleanolic acid can suppress NF-κB signaling by inhibiting the expression of MafK, a modulator of NF-κB. Caffeic acid has been reported to inhibit NF-κB activation in osteoclastogenesis[7] and in endothelial cells by targeting the NIK/IKK and c-Src/ERK signaling pathways.

NF_kB_Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Analogs LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes Induces Inhibitor1 Oleanolic/Caffeic Acid Analogs Inhibitor1->IKK Inhibit Inhibitor1->NFkB_nuc Inhibit Translocation MAPK_Pathway cluster_stimulus Extracellular Stimuli cluster_cascade MAPK Cascade cluster_cellular_response Cellular Response cluster_inhibition Inhibition by Analogs Stimuli Growth Factors, Cytokines, Stress MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Fos) MAPK->TranscriptionFactors Response Gene Expression (Proliferation, Inflammation, Apoptosis) TranscriptionFactors->Response Inhibitor Caffeoyl/Oleanolic Acid Analogs Inhibitor->MAPKK Inhibit Phosphorylation Inhibitor->MAPK Inhibit Phosphorylation MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with 3-O-caffeoyloleanolic acid analogs A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Add solubilization solution D->E F 6. Measure absorbance at 570 nm E->F NO_Workflow A 1. Seed RAW 264.7 cells in a 96-well plate B 2. Pre-treat with analogs A->B C 3. Stimulate with LPS B->C D 4. Incubate for 24 hours C->D E 5. Collect supernatant D->E F 6. Add Griess reagent E->F G 7. Measure absorbance at 540 nm F->G

References

A Head-to-Head Comparison of 3-O-Caffeoyloleanolic Acid and Known Inhibitors: A Comparative Guide and Theoretical Framework

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential inhibitory activities of 3-O-Caffeoyloleanolic acid against key enzymatic targets relevant to metabolic diseases. A review of current scientific literature indicates that while this compound, a rare triterpenoid (B12794562), has been isolated and shown to possess cytotoxic and anti-inflammatory properties, its direct inhibitory performance against enzymes such as α-glucosidase, α-amylase, and Protein Tyrosine Phosphatase 1B (PTP1B) has not yet been reported.[1]

Therefore, this document serves a dual purpose:

  • To provide a performance benchmark by presenting experimental data for well-characterized inhibitors of these key targets.

  • To establish a theoretical framework for the potential efficacy of this compound, based on the known structure-activity relationships of its constituent moieties: the oleanolic acid scaffold and the caffeoyl group.

We hypothesize that the conjugation of caffeic acid to the oleanolic acid backbone may yield a molecule with multi-target inhibitory potential. Derivatives of oleanolic acid are known to be effective PTP1B inhibitors, while compounds containing a caffeoyl group have demonstrated significant inhibition of carbohydrate-hydrolyzing enzymes.[2][3][4] This guide provides the detailed experimental protocols necessary to validate this hypothesis.

Quantitative Comparison of Known Inhibitors

The following tables summarize the inhibitory concentrations (IC50) of established inhibitors for three key enzymatic targets. This data serves as a benchmark for future experimental evaluation of this compound.

Table 1: α-Glucosidase Inhibition

CompoundIC50 (µM)Target Enzyme SourceNotes
Acarbose (B1664774) 152.22Saccharomyces cerevisiaeA widely used anti-diabetic drug, serving as a standard positive control.[5]
Quercetin 15.00Saccharomyces cerevisiaeA natural flavonoid demonstrating potent inhibition.[6]
Luteolin-7-O-glucuronide 14.7YeastA natural flavonoid glycoside.[7]
CA14 (Caffeic Acid Derivative) 0.0019Not SpecifiedA highly potent synthetic derivative, 113 times more effective than acarbose in the cited study.[4]

Table 2: α-Amylase Inhibition

CompoundIC50 (µM)Target Enzyme SourceNotes
Acarbose ~50-70 µg/mL*Porcine PancreasAcarbose inhibits α-amylase in addition to α-glucosidase.[8][9]
Luteolin-7-O-glucuronide 61.5Not SpecifiedExhibits moderate α-amylase inhibitory activity.[7]
CA14 (Caffeic Acid Derivative) 1.83Not SpecifiedInhibition is comparable to that of acarbose in the cited study.[4]

*Note: IC50 values for Acarbose against α-amylase are often reported in µg/mL; direct molar comparison can vary based on assay conditions.

Table 3: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

CompoundIC50 (µM)Notes
Compound 25f (Oleanolic Acid Derivative) 3.12A potent synthetic derivative of oleanolic acid, highlighting the potential of this scaffold.[2][10]
OA-Br-1 (Oleanolic Acid Derivative) 7.08 ± 5.05A recently developed derivative with demonstrated anti-breast cancer activity via the PTP1B/PI3K/AKT pathway.[11]
Ursolic Acid (Positive Control) 3.40 ± 0.34A natural triterpenoid often used as a reference inhibitor.

Signaling and Digestive Pathways

The following diagrams illustrate the biological context for the enzymatic targets discussed.

Carbohydrate_Digestion Starch Dietary Starch (Polysaccharide) Oligosaccharides Oligosaccharides Starch->Oligosaccharides Hydrolysis Glucose Glucose (Monosaccharide) Oligosaccharides->Glucose Hydrolysis Absorption Intestinal Absorption Glucose->Absorption Amylase α-Amylase (Salivary & Pancreatic) Amylase->Starch Glucosidase α-Glucosidase (Brush Border) Glucosidase->Oligosaccharides Amylase_Inhibitor α-Amylase Inhibitor (e.g., Acarbose) Amylase_Inhibitor->Amylase Glucosidase_Inhibitor α-Glucosidase Inhibitor (e.g., Acarbose, this compound?) Glucosidase_Inhibitor->Glucosidase

Caption: Inhibition of carbohydrate digestion pathway.

Insulin_Signaling_Pathway Insulin (B600854) Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS pIRS p-IRS (Active) IRS->pIRS Phosphorylation PI3K PI3K/AKT Pathway pIRS->PI3K GLUT4 GLUT4 Translocation & Glucose Uptake PI3K->GLUT4 PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pIRS Dephosphorylation PTP1B_Inhibitor PTP1B Inhibitor (e.g., Oleanolic Acid Derivatives, This compound?) PTP1B_Inhibitor->PTP1B

Caption: Negative regulation of insulin signaling by PTP1B.

Experimental Protocols & Workflow

Detailed methodologies are provided for the key enzymatic assays required to evaluate the inhibitory potential of this compound.

α-Glucosidase Inhibition Assay Protocol

This assay spectrophotometrically measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.

  • Reagents and Materials:

    • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

    • Test compound (this compound) dissolved in DMSO

    • Positive control (Acarbose)

    • Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M)

    • 96-well microplate

    • Microplate reader

  • Procedure: [6]

    • Prepare serial dilutions of the test compound and acarbose in phosphate buffer.

    • In a 96-well plate, add 20 µL of the test compound/control solution to respective wells.

    • Add 120 µL of phosphate buffer and 40 µL of α-glucosidase solution (e.g., 0.5 U/mL) to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 40 µL of pNPG solution (e.g., 5 mM) to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Terminate the reaction by adding 50 µL of Na₂CO₃ solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value by plotting percentage inhibition against a range of inhibitor concentrations.

α-Amylase Inhibition Assay Protocol

This assay measures the reduction in starch hydrolysis by α-amylase in the presence of an inhibitor.

  • Reagents and Materials:

    • Porcine pancreatic α-amylase (e.g., Sigma-Aldrich A3176)

    • Soluble starch solution (e.g., 1% w/v in buffer)

    • Phosphate buffer (e.g., 20 mM, pH 6.9 with 6.7 mM NaCl)

    • Test compound (this compound) dissolved in DMSO

    • Positive control (Acarbose)

    • 3,5-Dinitrosalicylic acid (DNSA) color reagent

    • 96-well microplate or test tubes

    • Spectrophotometer or microplate reader

  • Procedure: [9][10]

    • Prepare serial dilutions of the test compound and acarbose.

    • Add 20 µL of the test compound/control solution to a tube/well.

    • Add 20 µL of α-amylase solution (e.g., 0.5 mg/mL) and pre-incubate at 37°C for 10 minutes.

    • Add 20 µL of the starch solution to initiate the reaction.

    • Incubate the mixture at 37°C for 20 minutes.

    • Stop the reaction by adding 20 µL of DNSA reagent.

    • Heat the mixture in a boiling water bath for 5 minutes to allow for color development.

    • Cool to room temperature and dilute with distilled water if necessary.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the α-glucosidase assay.

PTP1B Inhibition Assay Protocol

This fluorometric or colorimetric assay measures the dephosphorylation of a substrate by PTP1B.

  • Reagents and Materials:

    • Recombinant human PTP1B enzyme

    • PTP1B substrate: p-Nitrophenyl Phosphate (pNPP) for colorimetric assay or a fluorescent substrate like DiFMUP.

    • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, with DTT and EDTA)[5]

    • Test compound (this compound) dissolved in DMSO

    • Positive control (e.g., Ursolic Acid, Sodium Orthovanadate)

    • 96-well or 384-well microplate (black plate for fluorescence)

    • Microplate reader (absorbance or fluorescence)

  • Procedure (Colorimetric using pNPP): [5]

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well plate, add 10 µL of the test compound/control solution.

    • Add 20 µL of PTP1B enzyme solution (e.g., 1 µg/mL) to each well.

    • Add 130 µL of assay buffer.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of pNPP solution (e.g., 4 mM).

    • Monitor the increase in absorbance at 405 nm kinetically for 30 minutes or use an endpoint reading after stopping the reaction (e.g., with NaOH).

    • Calculate the reaction rate (slope of the kinetic curve) for each concentration.

    • Calculate the percentage of inhibition and determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow start Start: Prepare Reagents prep_compound Prepare Serial Dilutions of Test Compound & Controls start->prep_compound plate_setup Dispense Compound/Controls into 96-Well Microplate prep_compound->plate_setup add_enzyme Add Enzyme Solution (e.g., α-Glucosidase, PTP1B) plate_setup->add_enzyme pre_incubate Pre-incubate Mixture (e.g., 37°C for 5-10 min) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Substrate Solution (e.g., pNPG, Starch, pNPP) pre_incubate->add_substrate incubate Incubate for Reaction (e.g., 37°C for 15-30 min) add_substrate->incubate stop_reaction Terminate Reaction (If applicable, e.g., add Na₂CO₃) incubate->stop_reaction measure Measure Signal (Absorbance or Fluorescence) with Microplate Reader stop_reaction->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve & Determine IC50 Value calculate->plot end End: Report IC50 plot->end

Caption: General workflow for in vitro enzyme inhibition assays.

References

A Comparative Guide to the Synthesis of 3-O-Caffeoyloleanolic Acid: An Analysis of Reproducibility and Protocol Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel bioactive compounds like 3-O-Caffeoyloleanolic acid presents both an opportunity and a challenge. This guide provides a comparative analysis of potential synthesis protocols for this promising triterpenoid (B12794562) ester, focusing on reproducibility, efficiency, and the critical experimental details required for successful laboratory implementation. While a definitive, universally adopted synthesis protocol has yet to be established in the literature, this document outlines plausible methodologies based on the synthesis of structurally related compounds and general esterification techniques.

Comparison of Potential Synthesis Protocols

The synthesis of this compound involves the esterification of the C-3 hydroxyl group of oleanolic acid with caffeic acid. Several standard chemical methods can be adapted for this purpose. The choice of method will influence reaction time, yield, purity, and the overall reproducibility of the synthesis. Below is a comparison of the most probable synthetic routes.

Synthesis MethodKey ReagentsTypical Reaction TimeReported Yield (for similar esters)AdvantagesDisadvantages
DCC/DMAP Coupling Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)12-48 hours40-70%Mild reaction conditions, readily available reagents.Formation of dicyclohexylurea (DCU) byproduct can complicate purification.
Acyl Chloride Method Thionyl chloride (SOCl₂) or Oxalyl chloride, Pyridine (B92270)4-24 hours50-90%Generally higher yields, faster reaction times.Requires protection of the phenolic hydroxyl groups of caffeic acid; acyl chlorides are moisture-sensitive.
Enzymatic Synthesis Lipase (e.g., from Candida antarctica)24-72 hoursHigh conversion rates (>90%)High selectivity, environmentally friendly ("green chemistry").Can be more expensive, may require specific solvents and temperature control, longer reaction times.

Detailed Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound based on established methods for similar compounds. Researchers should note that optimization of these protocols for the specific substrates may be necessary.

Protocol 1: DCC/DMAP Mediated Esterification

This method is a widely used and generally reliable approach for ester synthesis under mild conditions.

Materials:

  • Oleanolic acid

  • Caffeic acid (with protected phenolic hydroxyls, e.g., as diacetate)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., HCl, NaHCO₃, brine, anhydrous Na₂SO₄, silica (B1680970) gel for chromatography)

Procedure:

  • Protection of Caffeic Acid: The phenolic hydroxyl groups of caffeic acid must be protected prior to esterification to prevent side reactions. This can be achieved by acetylation using acetic anhydride (B1165640) and pyridine.

  • Esterification:

    • Dissolve oleanolic acid (1 equivalent) and protected caffeic acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add DMAP (0.1 equivalents) to the solution and stir until dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.5 equivalents) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Deprotection: Remove the protecting groups from the caffeic acid moiety to yield this compound. For acetate groups, this can be achieved by transesterification with sodium methoxide (B1231860) in methanol.

Protocol 2: Acyl Chloride Method

This method generally proceeds with higher yields and shorter reaction times but requires careful handling of the moisture-sensitive acyl chloride intermediate.

Materials:

  • Oleanolic acid

  • Protected Caffeic acid (as diacetate)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Standard workup and purification reagents

Procedure:

  • Preparation of Caffeoyl Chloride:

    • In a round-bottom flask, react protected caffeic acid with an excess of thionyl chloride or oxalyl chloride in an anhydrous solvent like DCM at reflux for 1-2 hours.

    • Remove the excess reagent by vacuum distillation to obtain the crude caffeoyl chloride.

  • Esterification:

    • Dissolve oleanolic acid (1 equivalent) in anhydrous DCM containing anhydrous pyridine (to act as a base).

    • Cool the solution to 0 °C and slowly add the freshly prepared caffeoyl chloride (1.2 equivalents) in anhydrous DCM.

    • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

  • Workup and Purification:

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

  • Deprotection: Deprotect the caffeic acid moiety as described in Protocol 1.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product OA Oleanolic Acid Esterification Esterification OA->Esterification CA Caffeic Acid Protection Protection of Caffeic Acid CA->Protection Protection->Esterification Deprotection Deprotection Esterification->Deprotection Final_Product 3-O-Caffeoyloleanolic Acid Deprotection->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Signaling_Pathway_Placeholder cluster_pathway Illustrative Signaling Pathway Inhibition Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Pro-inflammatory Gene Expression TranscriptionFactor->GeneExpression Inhibitor 3-O-Caffeoyloleanolic Acid Inhibitor->Kinase2

Caption: A potential mechanism of action for this compound.

Conclusion

The synthesis of this compound is achievable through several established esterification methods. The choice between DCC/DMAP coupling and the acyl chloride method will depend on the desired balance between reaction mildness and efficiency. While the acyl chloride method may offer higher yields, it requires more stringent anhydrous conditions and a protection-deprotection sequence for the phenolic groups of caffeic acid. Enzymatic synthesis presents a green alternative, though it may not be as readily accessible or cost-effective for all laboratories. The protocols provided herein serve as a robust starting point for the successful and reproducible synthesis of this promising bioactive molecule. Further optimization and characterization are encouraged to refine these methods for large-scale production and to fully elucidate the compound's therapeutic potential.

Benchmarking 3-O-Caffeoyloleanolic Acid: A Comparative Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3-O-caffeoyloleanolic acid with established standard compounds in the fields of antioxidant, anti-inflammatory, and anticancer research. The data presented is compiled from preclinical studies to offer an objective overview of its potential therapeutic efficacy.

Executive Summary

This compound, a naturally occurring triterpenoid (B12794562) saponin, has demonstrated promising antioxidant, anti-inflammatory, and anticancer properties. This document benchmarks its activity against commonly used standard compounds, presenting quantitative data from various in vitro and in vivo assays. The evidence suggests that this compound exhibits potent cytotoxic effects against cancer cells, comparable to or exceeding standard chemotherapeutic agents like cisplatin (B142131) in certain contexts. Its anti-inflammatory and antioxidant activities are also notable, positioning it as a compound of interest for further investigation in drug discovery and development.

Data Presentation

Table 1: Comparative Antioxidant Activity

While direct comparative IC50 values for this compound in DPPH and ABTS assays were not available in the reviewed literature, data for its constituent, caffeic acid, and the standard compound Trolox are presented below to provide a relevant benchmark.

CompoundAssayIC50 ValueReference
Caffeic AcidDPPH Radical Scavenging50 µM[1]
Trolox (Standard) DPPH Radical Scavenging56 µM[1]
QuercetinDPPH Radical ScavengingData not available for direct comparison
Ascorbic AcidDPPH Radical ScavengingData not available for direct comparison
Table 2: Comparative Anticancer Activity

This compound has shown significant cytotoxic activity against the A549 human lung carcinoma cell line.

CompoundCell LineAssayIC50/CC50 ValueStandard CompoundStandard's IC50/CC50Reference
This compound A549 (Human Lung Carcinoma)MTT< 20 µg/mLCisplatinOutperformed
Oleanolic Acid Derivative (Diamine-PEGylated)VariousMTTVaries by cell lineDoxorubicinVaries by cell line
Doxorubicin (Standard) VariousMTTVaries by cell line--
Cisplatin (Standard) A549MTT> 20 µg/mL--
5-Fluorouracil (Standard) VariousMTTVaries by cell line--
Table 3: Comparative Anti-inflammatory Activity

This compound and its derivatives have demonstrated potent anti-inflammatory effects in vitro and in vivo.

CompoundModel/AssayParameter MeasuredActivityStandard CompoundStandard's ActivityReference
This compound In vitroNitric Oxide (NO) InhibitionIC50: 32.6 µM--
Oleanolic Acid Derivative (Diamine-PEGylated)In vitroNitric Oxide (NO) InhibitionIC50: ~1 µg/mLDiclofenacIC50: ~50 µg/mL
Oleanolic AcidIn vivo (Carrageenan-induced paw edema)Edema InhibitionSignificant inhibitionIndomethacinSignificant inhibition[2]
Indomethacin (Standard) In vivo (Carrageenan-induced paw edema)Edema InhibitionSignificant inhibition--[3]
Diclofenac (Standard) In vitroNitric Oxide (NO) InhibitionIC50: ~50 µg/mL--

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol.

  • Sample and Standard Preparation: Test compounds and a standard antioxidant (e.g., Trolox, ascorbic acid) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is added to varying concentrations of the test sample and standards in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance of the solubilized crystals.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and a standard cytotoxic drug (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 3-4 hours) to allow formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Animals (typically rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound, a standard anti-inflammatory drug (e.g., indomethacin), or a vehicle (control) is administered orally or intraperitoneally at a specific time before carrageenan injection.

  • Induction of Edema: A fixed volume of carrageenan solution (e.g., 1% in saline) is injected into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer. The initial paw volume before injection is also recorded.

  • Calculation: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 where ΔV is the change in paw volume.

Signaling Pathways and Experimental Workflows

The biological activities of this compound are likely mediated through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cancer progression. Based on the activities of its parent compounds, oleanolic acid and caffeic acid, the following pathways are of significant interest.

experimental_workflow cluster_antioxidant Antioxidant Activity cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity A1 DPPH Radical Scavenging Assay A2 ABTS Radical Scavenging Assay C1 Cell Culture C2 MTT Assay C1->C2 C3 IC50 Determination C2->C3 I1 Carrageenan-Induced Paw Edema I2 NO Inhibition Assay Compound This compound Compound->A1 Compound->A2 Compound->C1 Compound->I1 Compound->I2

Experimental workflow for evaluating the biological activities of this compound.

nf_kb_pathway cluster_stimulus cluster_inhibition This compound cluster_pathway NF-κB Signaling Pathway IKK IKK Activation Stimulus->IKK Inhibitor This compound Inhibitor->IKK Inhibition IkB IκBα Degradation IKK->IkB NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB_translocation->Gene_expression nrf2_pathway cluster_compound This compound cluster_pathway Nrf2 Signaling Pathway Compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Activation Nrf2_release Nrf2 Release & Translocation Keap1_Nrf2->Nrf2_release ARE_binding Nrf2-ARE Binding Nrf2_release->ARE_binding Gene_expression Antioxidant Gene Expression (HO-1, GCLC, NQO1) ARE_binding->Gene_expression mapk_pathway cluster_compound This compound cluster_pathway MAPK Signaling Pathway Compound This compound MAPKKK MAPKKK Compound->MAPKKK Modulation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Cellular_Response Cellular Responses (Apoptosis, Proliferation, Inflammation) Transcription_Factors->Cellular_Response

References

Safety Operating Guide

Proper Disposal of 3-O-Caffeoyloleanolic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 3-O-Caffeoyloleanolic acid require clear and concise guidance for its safe disposal. While the substance is not classified as hazardous, adherence to proper laboratory protocols is essential to ensure a safe working environment and environmental protection.[1] This guide provides a step-by-step operational plan for the disposal of this compound, aligning with standard laboratory safety practices.

I. Hazard Assessment and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS) from MedChemExpress, this compound is not considered a hazardous substance or mixture.[1] However, it is crucial to handle all laboratory chemicals with care. A related compound, caffeic acid, is noted to cause skin irritation and is suspected of causing cancer.[2] Therefore, as a precautionary measure, appropriate personal protective equipment should be worn.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat to prevent skin contact.

II. Disposal Procedures

The primary guideline for the disposal of this compound is to do so through an approved waste disposal plant.[2] This ensures that the compound is managed in an environmentally responsible manner.

Step-by-Step Disposal Protocol:

  • Containerization:

    • Place waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), into a designated and clearly labeled chemical waste container.

    • Ensure the container is compatible with the chemical and is securely sealed to prevent leaks or spills.[3][4]

  • Labeling:

    • Label the waste container with the full chemical name: "this compound".

    • Include any other components of the waste mixture and their approximate concentrations.

    • Follow your institution's specific guidelines for hazardous waste labeling.[4]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or your laboratory's main chemical waste storage area.

    • Ensure the storage area is well-ventilated and away from incompatible materials.[3]

  • Waste Pickup:

    • Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Important Considerations:

  • Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sink.[3][5]

  • Avoid Mixing with Other Wastes: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[6]

  • Empty Containers: Thoroughly rinse empty containers that held this compound. The first rinse should be collected as chemical waste.[3] Subsequent rinses with water may be permissible for drain disposal, but always consult your local regulations. Deface or remove the original label before disposing of the rinsed, empty container in the appropriate solid waste stream.[4]

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Don the recommended PPE before attempting to clean the spill.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain and collect the spill.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent or detergent and water. Collect all cleaning materials as chemical waste.

  • Dispose of Spill Debris: All materials used to clean the spill should be placed in a sealed, labeled waste container and disposed of as chemical waste.

IV. Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Have this compound waste assess_hazard Assess Hazard (Non-hazardous per SDS) start->assess_hazard wear_ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) assess_hazard->wear_ppe is_empty_container Is it an empty container? wear_ppe->is_empty_container rinse_container Rinse container thoroughly is_empty_container->rinse_container Yes collect_waste Collect waste in a labeled, compatible container is_empty_container->collect_waste No collect_first_rinse Collect first rinse as chemical waste rinse_container->collect_first_rinse dispose_rinsed_container Dispose of rinsed, defaced container in solid waste collect_first_rinse->dispose_rinsed_container end End: Proper Disposal dispose_rinsed_container->end store_waste Store in designated waste accumulation area collect_waste->store_waste request_pickup Request pickup by EHS or licensed contractor store_waste->request_pickup request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-O-Caffeoyloleanolic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of 3-O-Caffeoyloleanolic acid. Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment. While a supplier Safety Data Sheet (SDS) has classified this compound as not a hazardous substance or mixture, the parent compounds, oleanolic acid and caffeic acid, have known potential hazards. Therefore, a cautious approach to handling is recommended.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, as well as long-term health effects associated with the parent compounds, the following personal protective equipment is mandatory when handling this compound.

Task Gloves Gown/Lab Coat Eye/Face Protection Respiratory Protection
Handling solid (weighing, aliquoting) Nitrile glovesDisposable gown or dedicated lab coatSafety glasses with side shields or safety gogglesN95 respirator or use of a chemical fume hood
Preparing solutions Nitrile glovesDisposable gown or dedicated lab coatSafety goggles or face shieldChemical fume hood
Handling solutions Nitrile glovesLab coatSafety glassesNot generally required if handled in a well-ventilated area
Waste Disposal Nitrile glovesLab coatSafety glassesNot generally required

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls and Designated Area:

  • All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation of fine powders.

  • Ensure that a safety shower and eyewash station are readily accessible.

2. Weighing and Aliquoting:

  • Before handling, ensure all necessary PPE is donned correctly.

  • When weighing the solid compound, use a tared container with a lid to minimize the generation of airborne dust.[1]

  • If a balance cannot be placed inside a fume hood, add the approximate amount of powder to the container in the hood, close the lid, and then move it to the balance for an accurate measurement.[1] Return to the fume hood to prepare the solution.[1]

3. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Add the solvent to the solid slowly to avoid splashing.

  • Ensure the container is securely capped before removing it from the fume hood.

4. General Handling:

  • Avoid direct contact with the skin and eyes.[2]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

While classified as non-hazardous, proper disposal is crucial to maintain a safe laboratory environment.

1. Waste Segregation:

  • Segregate waste containing this compound from other waste streams.

2. Solid Waste Disposal:

  • Place contaminated materials such as gloves, weighing paper, and disposable labware into a designated, sealed waste container.

  • Label the container clearly as "Non-hazardous chemical waste: this compound".

  • Dispose of the sealed container in the regular laboratory trash, or in accordance with your institution's specific guidelines for non-hazardous solid chemical waste.[3][4]

3. Liquid Waste Disposal:

  • For small quantities of solutions, consult your institution's guidelines. In many cases, non-hazardous aqueous solutions can be disposed of down the sanitary sewer with copious amounts of water.[1][5] However, due to the nature of the parent compounds, it is more prudent to collect liquid waste in a designated, sealed, and clearly labeled container.

  • Label the container "Non-hazardous chemical waste: this compound in [solvent]".

  • Dispose of the liquid waste through your institution's chemical waste program.

Experimental Protocols: Accidental Release Measures

In the event of a spill, follow these procedures:

Spill Type Containment and Cleanup Personal Protective Equipment
Solid Spill Gently sweep up the solid material, avoiding dust generation. Place into a sealed container for disposal. Clean the spill area with a damp cloth.Full PPE as outlined for handling solids, including respiratory protection.
Liquid Spill Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed container for disposal. Clean the spill area with an appropriate solvent.Full PPE as outlined for preparing solutions.

Below is a workflow diagram for the safe handling of this compound.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal start Start: Obtain this compound ppe Don Personal Protective Equipment (PPE) - Nitrile Gloves - Lab Coat/Gown - Safety Goggles - N95 Respirator (for solid) start->ppe 1. Safety First weigh Weigh Solid in Ventilated Enclosure ppe->weigh 2. Handling Solid dissolve Dissolve in Solvent within Fume Hood weigh->dissolve 3. Solution Prep experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Glassware and Surfaces experiment->decontaminate solid_waste Dispose of Solid Waste (gloves, weighing paper) decontaminate->solid_waste liquid_waste Dispose of Liquid Waste (unused solution) decontaminate->liquid_waste end End solid_waste->end liquid_waste->end

Caption: Workflow for handling this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.